T3-ATA (S-isomer)
Description
BenchChem offers high-quality T3-ATA (S-isomer) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about T3-ATA (S-isomer) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[(2-acetylsulfanylacetyl)amino]-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16I3NO6S/c1-9(24)30-8-17(26)23-15(19(27)28)6-10-4-13(21)18(14(22)5-10)29-11-2-3-16(25)12(20)7-11/h2-5,7,15,25H,6,8H2,1H3,(H,23,26)(H,27,28)/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDAROOLVWCQRO-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(=O)NC(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C=C2)O)I)I)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)SCC(=O)N[C@@H](CC1=CC(=C(C(=C1)I)OC2=CC(=C(C=C2)O)I)I)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16I3NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
767.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of T3-ATA (S-isomer): An In-depth Technical Guide
A comprehensive analysis of the molecular interactions and signaling cascades initiated by the S-isomer of 3,5,3'-Triiodothyroacetic acid (T3-ATA), a metabolite of the active thyroid hormone, triiodothyronine (T3).
Abstract
The S-isomer of T3-ATA, a derivative of triiodothyronine (T3), is understood to exert its biological effects through mechanisms that largely parallel those of the parent hormone. While specific research on the S-isomer of T3-ATA is limited, its actions can be inferred from the broader knowledge of thyroid hormone signaling. T3 and its analogues act primarily through nuclear thyroid hormone receptors (TRs) to modulate gene expression, a process known as the genomic pathway. Additionally, non-genomic actions initiated at the cell membrane and within the cytoplasm contribute to the pleiotropic effects of thyroid hormones. This guide synthesizes the current understanding of these pathways, providing a technical overview for researchers and drug development professionals.
Introduction to Thyroid Hormone Action
Thyroid hormones are critical for regulating metabolism, growth, and development.[1][2][3] The prohormone thyroxine (T4) is converted to the more biologically active form, T3, in peripheral tissues by deiodinase enzymes.[1][2] T3 then enters target cells to initiate a cascade of molecular events. The cellular effects of thyroid hormones are tightly regulated by their transport across the cell membrane, intracellular metabolism, and interaction with specific receptors.
Genomic Mechanism of Action: The Nuclear Receptor Pathway
The classical and most well-understood mechanism of thyroid hormone action is through the regulation of gene transcription.
2.1. Cellular Uptake and Nuclear Translocation: T3 and its analogues are transported into the cell by specific transporters such as Monocarboxylate Transporter 8 (MCT8) and Organic Anion-Transporting Polypeptides (OATPs). Once inside the cytoplasm, T3 can translocate to the nucleus.
2.2. Binding to Thyroid Hormone Receptors (TRs): In the nucleus, T3 binds to thyroid hormone receptors (TRs), which are members of the nuclear receptor superfamily of ligand-activated transcription factors. There are two major isoforms of TRs, TRα and TRβ, which are encoded by separate genes. These receptors bind to specific DNA sequences known as Thyroid Hormone Response Elements (TREs) located in the promoter regions of target genes.
2.3. Transcriptional Regulation: TRs typically form heterodimers with the Retinoid X Receptor (RXR). In the absence of T3, the TR-RXR heterodimer is bound to TREs and recruits corepressor proteins, which leads to the repression of gene transcription. The binding of T3 induces a conformational change in the TR, causing the dissociation of corepressors and the recruitment of coactivator proteins. This coactivator complex then promotes the transcription of target genes, leading to the synthesis of new proteins that mediate the physiological effects of the hormone.
Non-Genomic Mechanisms of Action
In addition to the nuclear-mediated genomic effects, T3 and its analogues can initiate rapid, non-genomic actions that do not require gene transcription. These effects are often mediated by interactions with proteins in the cytoplasm or at the plasma membrane.
3.1. Plasma Membrane Receptors: One of the key mediators of non-genomic thyroid hormone action is the integrin αvβ3 receptor located on the plasma membrane. Binding of T3 to this receptor can activate several downstream signaling cascades.
3.2. Cytoplasmic Signaling Pathways: Non-genomic actions involve the rapid activation of intracellular signaling pathways, including:
-
Phosphatidylinositol 3-kinase (PI3K)/Akt pathway: This pathway is crucial for cell proliferation and survival.
-
Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway: This cascade plays a role in cell proliferation and differentiation.
These pathways can ultimately influence cellular processes such as ion transport and mitochondrial activity.
Mitochondrial Effects
Thyroid hormones also have direct effects on mitochondria, the powerhouses of the cell. A truncated isoform of TRα, known as p43, has been found to localize to the mitochondria. In the presence of T3, p43 can bind to TREs on the mitochondrial DNA, stimulating mitochondrial transcription and the synthesis of mitochondrial-encoded proteins. This leads to increased mitochondrial activity and energy expenditure.
Quantitative Data
Currently, there is a lack of specific quantitative data in the public domain detailing the binding affinities (Kd), half-maximal effective concentrations (EC50), or other pharmacological parameters for the S-isomer of T3-ATA with respect to thyroid hormone receptors or other molecular targets. Research in this area is ongoing, and future studies are needed to fully characterize the pharmacological profile of this specific isomer.
Experimental Protocols
6.1. Radioligand Binding Assays:
-
Objective: To determine the binding affinity of a ligand (e.g., T3-ATA) for its receptor (e.g., TRs).
-
Methodology:
-
Prepare nuclear extracts or purified recombinant TRs.
-
Incubate the receptor preparation with a radiolabeled thyroid hormone (e.g., [¹²⁵I]T3) in the presence of increasing concentrations of the unlabeled competitor ligand (T3-ATA).
-
Separate the bound from the free radioligand.
-
Quantify the radioactivity of the bound fraction.
-
Analyze the data to calculate the inhibition constant (Ki), which is related to the binding affinity.
-
6.2. Cell-Based Reporter Gene Assays:
-
Objective: To measure the transcriptional activity of TRs in response to a ligand.
-
Methodology:
-
Transfect a suitable cell line (e.g., HEK293) with expression vectors for the TR and RXR, along with a reporter plasmid containing a TRE linked to a reporter gene (e.g., luciferase).
-
Treat the transfected cells with varying concentrations of the test compound (T3-ATA).
-
Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity).
-
Plot the dose-response curve to determine the EC50 value.
-
Conclusion
The S-isomer of T3-ATA is presumed to act through both genomic and non-genomic pathways, mirroring the mechanisms of the parent hormone T3. The primary genomic pathway involves binding to nuclear thyroid hormone receptors and modulating gene expression. Non-genomic actions are initiated at the cell surface and in the cytoplasm, leading to the rapid activation of signaling cascades. Further research is required to elucidate the specific molecular interactions and quantitative pharmacology of the S-isomer of T3-ATA to fully understand its biological profile and therapeutic potential.
References
T3-ATA (S-isomer) structure and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
T3-ATA (S-isomer), also known by its IUPAC name (2S)-2-[(2-acetylsulfanylacetyl)amino]-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid, is a synthetic derivative of the active thyroid hormone, triiodothyronine (T3)[1]. As the S-isomer, it represents a specific stereoisomer of T3-ATA, a modification of the natural hormone. This structural alteration suggests potential for nuanced biological activity, making it a molecule of interest for researchers in endocrinology and drug development. This guide provides a detailed overview of its chemical structure, properties, and the established methodologies for its characterization and biological evaluation.
Chemical Structure and Properties
The chemical structure of T3-ATA (S-isomer) is defined by the core thyronine scaffold, substituted with three iodine atoms and a characteristic N-acetylthioacetyl group. This modification at the amino group of the alanine side chain distinguishes it from the natural hormone T3.
Structure:
Where Ph represents a phenyl ring.
Chemical and Physical Properties:
A summary of the key chemical and physical properties of T3-ATA (S-isomer) is presented in the table below. It is important to note that while some data is available from commercial suppliers, comprehensive experimental data such as melting point and pKa are not readily found in published literature.
| Property | Value | Source |
| Molecular Formula | C19H16I3NO6S | [1][2] |
| Molecular Weight | 767.11 g/mol | [1][2] |
| CAS Number | 2438721-48-1 | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO (≥ 50 mg/mL) | |
| SMILES | CC(=O)SCC(=O)N--INVALID-LINK--CC1=CC(I)=C(OC2=CC=C(O)C=C2I)C(I)=C1 |
Experimental Protocols
Detailed experimental protocols specifically for T3-ATA (S-isomer) are not widely published. However, based on established methods for the synthesis, purification, and characterization of thyroid hormone analogues, the following general procedures can be adapted.
Synthesis of Thyroid Hormone Analogues
The synthesis of T3-ATA (S-isomer) would likely involve a multi-step process starting from a protected L-tyrosine derivative. A general synthetic strategy for creating analogues of thyroid hormones often involves the construction of the diaryl ether linkage followed by modifications to the amino acid side chain.
Representative Synthetic Workflow:
Caption: General synthetic workflow for thyroid hormone analogues.
Purification of Iodinated Thyronine Derivatives
Purification of the final compound is critical to remove starting materials, byproducts, and diastereomers. A common method for purifying thyroid hormone analogues is column chromatography.
General Purification Protocol:
-
Column Selection: A silica gel column is typically used for normal-phase chromatography. The choice of stationary phase may vary depending on the polarity of the compound.
-
Solvent System: A gradient of solvents, such as a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol), is employed to elute the compound of interest. The specific gradient is determined through thin-layer chromatography (TLC) analysis.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by TLC or LC-MS to identify those containing the pure product.
-
Solvent Evaporation: The solvent from the pure fractions is removed under reduced pressure to yield the purified T3-ATA (S-isomer).
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR are essential for confirming the chemical structure of T3-ATA (S-isomer).
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: Signals in the aromatic region (typically 6.5-8.0 ppm) corresponding to the protons on the two phenyl rings. The specific chemical shifts and coupling patterns would be influenced by the positions of the iodine atoms.
-
Alanine Side Chain Protons: Signals for the α-proton and β-protons of the alanine moiety.
-
Acetyl and Methylene Protons: Signals corresponding to the methyl group of the acetyl moiety and the methylene group of the thioacetyl linker.
Mass Spectrometry (MS):
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the compound.
Expected Mass Spectrum:
-
The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of T3-ATA (S-isomer) (767.11 g/mol ).
-
Isotope patterns characteristic of a molecule containing three iodine atoms would be expected.
-
Fragmentation patterns can provide further structural information.
Biological Activity and Signaling Pathways
As an analogue of T3, T3-ATA (S-isomer) is presumed to exert its biological effects through interaction with thyroid hormone receptors (TRs), which are nuclear receptors that function as ligand-activated transcription factors. There are two major isoforms of TR, TRα and TRβ, which are encoded by separate genes.
Genomic Signaling Pathway:
The classical mechanism of thyroid hormone action involves the regulation of gene expression.
Caption: Genomic signaling pathway of thyroid hormone analogues.
In the absence of a ligand, TRs, often as heterodimers with the retinoid X receptor (RXR), bind to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes and recruit corepressor proteins, leading to transcriptional repression. Upon binding of an agonist like T3 or its analogues, a conformational change in the TR leads to the dissociation of corepressors and the recruitment of coactivator complexes. This complex then modulates the transcription of target genes, leading to a physiological response.
Biological Assays
Thyroid Hormone Receptor Binding Assay:
This assay is used to determine the binding affinity of T3-ATA (S-isomer) for the different TR isoforms.
General Protocol:
-
Receptor Preparation: Recombinant human TRα and TRβ ligand-binding domains (LBDs) are expressed and purified.
-
Radioligand: A radiolabeled thyroid hormone, typically [¹²⁵I]T3, is used as a tracer.
-
Competition Binding: A constant concentration of the radioligand and the receptor are incubated with increasing concentrations of the unlabeled test compound (T3-ATA (S-isomer)).
-
Separation of Bound and Free Ligand: Bound radioligand is separated from free radioligand using methods such as filtration through nitrocellulose membranes.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The data is used to calculate the inhibitory constant (Ki), which reflects the binding affinity of the test compound.
Coactivator Recruitment Assay:
This assay measures the ability of a ligand to promote the interaction between a TR and a coactivator protein.
General Protocol (e.g., TR-FRET):
-
Reagents: A terbium-labeled anti-GST antibody, a fluorescein-labeled coactivator peptide, and a GST-tagged TR-LBD are used.
-
Assay Principle: In the presence of an agonist, the TR-LBD undergoes a conformational change that increases its affinity for the coactivator peptide. The binding of the fluorescein-labeled peptide to the terbium-labeled antibody-receptor complex brings the two fluorophores into close proximity, resulting in a FRET signal.
-
Procedure: The TR-LBD, test compound, fluorescein-coactivator peptide, and terbium-labeled antibody are incubated together.
-
Measurement: The time-resolved fluorescence resonance energy transfer (TR-FRET) signal is measured.
-
Data Analysis: The dose-dependent increase in the FRET signal is used to determine the EC50 value, representing the potency of the compound to induce coactivator recruitment.
Conclusion
T3-ATA (S-isomer) is a synthetic thyroid hormone analogue with potential for modulating thyroid hormone receptor activity. While specific experimental data for this compound is limited in the public domain, this guide provides a framework for its study based on established methodologies for similar molecules. Further research is required to fully elucidate its chemical properties, biological activity, and therapeutic potential. The detailed protocols and pathway diagrams provided herein serve as a valuable resource for scientists and researchers initiating investigations into this and related compounds.
References
A Technical Guide to the Enantioselective Synthesis and Purification of T3-ATA (S-isomer) for Research Applications
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and purification of the S-isomer of 3-amino-2-(3,3',5-triiodo-L-thyroninyl)propanoic acid (T3-ATA), a crucial analog of the thyroid hormone triiodothyronine (T3) for research purposes. Due to the absence of a single, established synthetic protocol in published literature, this document outlines a plausible and robust enantioselective synthetic strategy based on established organometallic and amino acid chemistry. Furthermore, it details validated purification methodologies using chiral chromatography, adapted from proven techniques for separating thyroid hormone enantiomers. This guide includes detailed experimental protocols, data summaries, and workflow diagrams to assist researchers in the preparation and isolation of high-purity T3-ATA (S-isomer) for investigating thyroid hormone signaling pathways and developing novel therapeutics.
Introduction
Thyroid hormones, primarily thyroxine (T4) and the more biologically active 3,5,3′-triiodothyronine (T3), are critical regulators of metabolism, growth, and development.[1] Their actions are mediated through complex signaling pathways, which are broadly categorized as genomic and non-genomic.[2][3] The genomic pathway involves the binding of T3 to nuclear thyroid hormone receptors (TRs), which act as ligand-activated transcription factors to modulate gene expression.[3] Non-genomic actions are initiated more rapidly at the plasma membrane, cytoplasm, or mitochondria and involve the activation of various protein kinase signaling cascades, such as the PI3K and MAPK pathways.[4]
T3-ATA (S-isomer), a specific amino acid analog of T3, is a molecule of significant interest for researchers studying the nuanced mechanisms of thyroid hormone action. Its unique structure allows for the exploration of receptor binding, transporter interaction, and the delineation of genomic versus non-genomic effects. The stereochemistry of the molecule is paramount, as enantiomers often exhibit vastly different pharmacological activities. Therefore, access to an enantiomerically pure form of T3-ATA (S-isomer) is essential for obtaining precise and reproducible experimental results.
This document serves as a practical guide for the chemical synthesis and purification of this compound, addressing the technical challenges associated with its complex structure and chirality.
Proposed Enantioselective Synthesis of T3-ATA (S-isomer)
The synthesis of T3-ATA (S-isomer) is a multi-step process requiring careful control of stereochemistry. The proposed strategy involves three key stages: 1) construction of the protected diaryl ether core, 2) regioselective iodination, and 3) final deprotection. This route is designed to leverage a chiral pool starting material to ensure the correct stereochemistry in the final product.
Synthesis Workflow Diagram
The overall synthetic pathway is illustrated below.
References
The Thyromimetic Action of Tiratricol (S-isomer of T3-ATA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiratricol (TRIAC), the S-isomer of 3,5,3'-triiodothyroacetic acid (T3-ATA), is a naturally occurring metabolite of triiodothyronine (T3) that has garnered significant scientific interest for its potent thyromimetic properties and unique pharmacological profile.[1][2] This technical guide provides an in-depth analysis of the biological activity of tiratricol, focusing on its interaction with thyroid hormone receptors (TRs), its mechanism of action, and its cellular uptake. Quantitative data on its binding affinity and potency are presented, along with detailed experimental protocols for key assays. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of tiratricol's molecular and cellular effects.
Introduction
Tiratricol is a thyroid hormone analog that mimics the biological effects of T3, the most active form of thyroid hormone.[3][4] It has been investigated for its therapeutic potential in conditions characterized by impaired thyroid hormone signaling, such as thyroid hormone resistance and monocarboxylate transporter 8 (MCT8) deficiency.[2] A key feature of tiratricol is its ability to enter cells independently of the MCT8 transporter, which is the primary transporter for T3 and thyroxine (T4) into certain tissues, including the brain. This characteristic makes it a promising therapeutic agent for neurological disorders associated with MCT8 dysfunction.
Molecular Mechanism of Action
The primary mechanism of action of tiratricol involves its direct interaction with nuclear thyroid hormone receptors (TRs), specifically TRα and TRβ. TRs are ligand-dependent transcription factors that regulate the expression of a vast array of target genes involved in critical physiological processes, including metabolism, growth, and development.
Upon entering the cell, tiratricol translocates to the nucleus and binds to the ligand-binding domain of TRs. This binding induces a conformational change in the receptor, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins. The resulting ligand-receptor-coactivator complex then binds to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes, thereby modulating their transcription.
Quantitative Data on Biological Activity
The biological activity of tiratricol is underpinned by its high affinity for thyroid hormone receptors. The following tables summarize the quantitative data on the binding affinity and functional potency of tiratricol in comparison to endogenous thyroid hormones and other synthetic analogs.
Table 1: Thyroid Hormone Receptor Binding Affinity
| Compound | Receptor Isoform | Binding Affinity (Kd in nM) |
| Tiratricol (TRIAC) | TRβ1 | Higher than T3 |
| TRβ2 | Higher than T3 | |
| Triiodothyronine (T3) | TRα1 | 0.23 ± 0.03 |
| TRβ1 | 0.21 ± 0.03 | |
| Thyroxine (T4) | TRα1 | 1.6 ± 0.2 |
| TRβ1 | 1.5 ± 0.2 |
Note: Specific Kd values for Tiratricol were not consistently available in the searched literature, but its higher affinity for TRβ isoforms compared to T3 is a recurring finding.
Table 2: Functional Potency (EC50 Values)
| Compound | Receptor Isoform | EC50 (nM) |
| Tiratricol (TRIAC) | TRα | 1.81 |
| TRβ | 4.13 |
Table 3: Inhibition of Radioligand Binding (IC50 Values)
| Compound | Receptor Isoform | IC50 (nM) |
| Tiratricol (TRIAC) | TRβ | 0.04 - 0.15 |
Experimental Protocols
Competitive Radioligand Filter-Binding Assay
This assay is used to determine the binding affinity of tiratricol for thyroid hormone receptors by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Purified TRα or TRβ ligand-binding domain (LBD)
-
Radioligand (e.g., [¹²⁵I]-T3)
-
Tiratricol
-
Unlabeled T3 (for positive control)
-
Assay buffer (e.g., phosphate buffer with BSA)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare a dilution series of tiratricol in the assay buffer.
-
In a 96-well plate, add the assay buffer, the radioligand at a concentration close to its Kd, and varying concentrations of tiratricol or unlabeled T3.
-
Add the purified TRα or TRβ LBD to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for 2-4 hours to allow the reaction to reach equilibrium.
-
Transfer the reaction mixture to a 96-well filter plate and rapidly wash with ice-cold assay buffer to separate the bound from the free radioligand.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, from the resulting sigmoidal curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Luciferase Reporter Gene Assay
This cell-based assay measures the functional activity of tiratricol by quantifying the activation of a reporter gene under the control of a thyroid hormone response element.
Materials:
-
A suitable cell line (e.g., HEK293)
-
Expression plasmid for the desired nuclear receptor (TRα or TRβ)
-
Luciferase reporter plasmid containing a TRE
-
Transfection reagent
-
Tiratricol
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Co-transfect the cells with the nuclear receptor expression plasmid and the corresponding luciferase reporter plasmid.
-
After 24 hours, replace the medium with fresh medium containing a dilution series of tiratricol or control compounds.
-
Incubate the cells for an appropriate time (e.g., 24 hours) to allow for gene expression.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Plot the luminescence values against the concentration of tiratricol to generate a dose-response curve and determine the EC50 value.
Visualizations
Signaling Pathway of Tiratricol
Caption: Signaling pathway of Tiratricol (TRIAC).
Experimental Workflow of a Competitive Radioligand Filter-Binding Assay
Caption: Experimental workflow of a competitive binding assay.
Conclusion
Tiratricol exhibits potent thyromimetic activity, primarily through its high-affinity binding to and activation of thyroid hormone receptors. Its ability to enter cells independently of the MCT8 transporter makes it a compound of significant interest for both basic research and clinical applications, particularly in the context of thyroid hormone signaling disorders. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working to further elucidate the biological activities and therapeutic potential of this intriguing molecule.
References
T3-ATA (S-isomer) and Thyroid Hormone Receptor Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Thyroid Hormone Receptors
Thyroid hormones are critical for regulating metabolism, growth, and development. Their physiological effects are primarily mediated by nuclear thyroid hormone receptors (TRs), which are ligand-activated transcription factors. There are two main isoforms of TRs, alpha (TRα) and beta (TRβ), encoded by separate genes (THRA and THRB). These receptors are expressed in a tissue-specific manner, with TRα being predominant in the heart and skeletal muscle, while TRβ is highly expressed in the liver, kidney, and brain.[1] Both TRα and TRβ bind to the active form of thyroid hormone, triiodothyronine (T3), with high affinity.[2] This binding event initiates a conformational change in the receptor, leading to the regulation of target gene expression.
Quantitative Analysis of Ligand-Receptor Binding
A crucial aspect of characterizing a potential therapeutic agent that targets nuclear receptors is to quantify its binding affinity. Standard metrics include the inhibition constant (Ki), the dissociation constant (Kd), and the half-maximal inhibitory concentration (IC50).
Data Presentation:
As of the date of this publication, specific quantitative binding affinity data (Ki, Kd, IC50) for the S-isomer of T3-ATA with TRα and TRβ isoforms is not available in the peer-reviewed scientific literature. The tables below are provided as templates for the presentation of such data once it becomes available through experimentation.
Table 1: Hypothetical Binding Affinity of T3-ATA (S-isomer) for Thyroid Hormone Receptor α
| Compound | Receptor Isoform | Assay Type | Ki (nM) | Kd (nM) | IC50 (nM) | Reference |
| T3-ATA (S-isomer) | TRα1 | Radioligand Binding | Data not available | Data not available | Data not available | |
| T3 (Control) | TRα1 | Radioligand Binding | Insert literature value | Insert literature value | Insert literature value |
Table 2: Hypothetical Binding Affinity of T3-ATA (S-isomer) for Thyroid Hormone Receptor β
| Compound | Receptor Isoform | Assay Type | Ki (nM) | Kd (nM) | IC50 (nM) | Reference |
| T3-ATA (S-isomer) | TRβ1 | Radioligand Binding | Data not available | Data not available | Data not available | |
| T3 (Control) | TRβ1 | Radioligand Binding | Insert literature value | Insert literature value | Insert literature value |
Experimental Protocols: Radioligand Competition Binding Assay
The following is a detailed methodology for a radioligand competition binding assay, a standard procedure used to determine the binding affinity of a test compound for thyroid hormone receptors.
Materials and Reagents
-
Receptor Source: Purified recombinant human TRα or TRβ ligand-binding domain (LBD).
-
Radioligand: [¹²⁵I]-T3 (Triiodothyronine).
-
Test Compound: T3-ATA (S-isomer).
-
Control Compound: Unlabeled T3.
-
Assay Buffer: Tris-HCl buffer (pH 7.6) or similar.
-
Filtration Apparatus: 96-well filter plates with GF/C filters.
-
Scintillation Counter: For detecting radioactivity.
Experimental Workflow
The workflow for a typical radioligand competition binding assay is depicted below.
Detailed Procedure
-
Preparation of Reagents:
-
Prepare a series of dilutions of the test compound (T3-ATA S-isomer) and the unlabeled T3 (for the standard curve) in the assay buffer.
-
Dilute the [¹²⁵I]-T3 in the assay buffer to a final concentration that is typically at or below its Kd for the receptor.
-
-
Incubation:
-
In a 96-well plate, combine the TR preparation, [¹²⁵I]-T3, and varying concentrations of the test compound or unlabeled T3.
-
Include control wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled T3).
-
Incubate the plate at 4°C for 18-24 hours to reach binding equilibrium.[3]
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a GF/C filter plate using a vacuum manifold. The receptor-bound radioligand will be retained on the filter, while the unbound radioligand will pass through.
-
Wash the filters multiple times with ice-cold assay buffer to minimize non-specific binding.
-
-
Detection and Data Analysis:
-
Dry the filter plate and add a scintillant to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the log of the competitor concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Thyroid Hormone Receptor Signaling Pathways
The binding of an agonist, such as T3, to the thyroid hormone receptor initiates a cascade of molecular events that ultimately modulate gene expression.
Canonical Signaling Pathway
In the absence of a ligand, TRs often form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes. This unliganded complex typically recruits corepressor proteins, leading to the repression of gene transcription.
Upon ligand binding, the TR undergoes a conformational change, causing the dissociation of corepressors and the recruitment of coactivator proteins. This coactivator complex then promotes the transcription of target genes.
Non-Genomic Signaling
In addition to the classical genomic pathway that involves direct gene regulation, thyroid hormones can also elicit rapid, non-genomic effects. These actions are initiated at the cell membrane or in the cytoplasm and involve the activation of various protein kinase cascades. While less characterized for T3-ATA, these pathways represent another potential mechanism of action.
Conclusion
While the S-isomer of T3-ATA is structurally related to the endogenous thyroid hormone T3, its specific binding affinity for TRα and TRβ remains to be publicly documented. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for researchers to investigate the molecular pharmacology of T3-ATA and similar compounds. Future studies employing techniques such as radioligand binding assays are essential to quantify the binding characteristics of T3-ATA and to elucidate its potential as a selective thyroid hormone receptor modulator. Such data will be critical for advancing our understanding of its therapeutic promise in various physiological and pathological conditions.
References
Downstream Targets of T3-ATA (S-isomer): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the current understanding of the downstream targets of the S-isomer of 3,5,3'-triiodothyroacetic acid (T3-ATA), a synthetic analog of the thyroid hormone triiodothyronine (T3). Due to a scarcity of research specifically focused on the S-isomer of alpha-methylated T3-ATA, this document primarily draws upon the extensive research conducted on its parent compound, triiodothyroacetic acid (TRIAC). TRIAC, a biologically active metabolite of T3, exhibits thyromimetic properties with a notable selectivity for the thyroid hormone receptor beta (TRβ) isoform. This guide will detail its mechanism of action, summarize key quantitative data on its interactions with nuclear receptors, and outline its effects on gene expression in various tissues. Furthermore, it provides detailed experimental protocols for investigating the effects of thyroid hormone analogs and visualizes the known signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of endocrinology, pharmacology, and drug development.
Introduction to T3-ATA (S-isomer) and TRIAC
Thyroid hormones are critical regulators of metabolism, development, and cardiovascular function. The primary active form, T3, exerts its effects primarily by binding to nuclear thyroid hormone receptors (TRs), which are ligand-activated transcription factors. There are two major isoforms of TR, alpha (TRα) and beta (TRβ), which are encoded by separate genes and exhibit tissue-specific expression patterns.
3,5,3'-triiodothyroacetic acid (TRIAC), also known as T3-ATA, is a naturally occurring metabolite of T3. It has garnered significant interest due to its potent thyromimetic activity and a higher binding affinity for TRβ compared to TRα. This preferential binding suggests the potential for developing tissue-selective thyroid hormone analogs with improved therapeutic profiles.
The S-isomer of T3-ATA likely refers to a synthetic derivative, such as alpha-methyl-3,5,3'-triiodothyroacetic acid, which possesses a chiral center at the alpha-carbon of the acetic acid side chain. While specific data on this S-isomer is limited, studies on similar alpha-methylated analogs suggest that such modifications can alter the compound's binding affinity, metabolic stability, and biological activity. One study on alpha-methyl-3,5,3'-triiodothyroacetic acid indicated reduced nuclear binding affinity and enzyme induction capacity but enhanced cholesterol-lowering effects compared to TRIAC.
This guide will focus on the well-characterized downstream effects of TRIAC as a surrogate for understanding the potential targets of T3-ATA (S-isomer), while clearly acknowledging the existing data gaps.
Mechanism of Action
The primary mechanism of action for TRIAC, and presumably T3-ATA (S-isomer), is through the genomic pathway by binding to nuclear thyroid hormone receptors.
Signaling Pathway
Upon entering the cell, TRIAC translocates to the nucleus and binds to TRs, which are typically heterodimerized with the retinoid X receptor (RXR) and bound to thyroid hormone response elements (TREs) on the DNA. In the absence of a ligand, the TR-RXR heterodimer is associated with corepressor proteins, leading to the repression of gene transcription. The binding of TRIAC induces a conformational change in the TR, causing the dissociation of corepressors and the recruitment of coactivator proteins. This coactivator complex then promotes the transcription of target genes.
Canonical signaling pathway of TRIAC.
Quantitative Data on TRIAC-Receptor Interactions
The differential affinity of TRIAC for TR isoforms is a key determinant of its tissue-specific effects. The following table summarizes the available quantitative data on the binding affinity of TRIAC to thyroid hormone receptors compared to T3.
| Ligand | Receptor Isoform | Binding Affinity (IC50 Ratio T3/TRIAC) | Reference |
| TRIAC | TRα | 0.97 ± 0.09 | [1] |
| TRIAC | TRβ | 2.94 ± 0.52 | [1] |
| TRIAC | TRβ1 (mutant) | Superior to T3 | [2] |
| TRIAC | TRβ2 (mutant) | Superior to T3 | [2] |
Note: A higher IC50 ratio indicates a higher affinity of TRIAC compared to T3.
Receptor-binding studies have shown that TRIAC has a greater affinity than T3 for the TRβ1 and TRβ2 isoforms, which may explain its isoform-specific effects[3].
Downstream Targets and Gene Expression Profiles
TRIAC has been shown to regulate the expression of a variety of genes in different tissues, often with a potency and selectivity distinct from T3.
Hypothalamic-Pituitary-Thyroid (HPT) Axis
TRIAC potently suppresses the HPT axis by downregulating the expression of thyrotropin-releasing hormone (TRH) in the hypothalamus and thyroid-stimulating hormone (TSH) in the pituitary gland. This effect is more potent than that of T3, particularly for the TRβ isoforms which are highly expressed in the pituitary.
Liver
In the liver, where TRβ is the predominant isoform, TRIAC upregulates the expression of genes involved in cholesterol and lipid metabolism. This contributes to its cholesterol-lowering effects. Genes regulated by TRIAC in the liver include:
-
Deiodinase 1 (DIO1): TRIAC increases the expression and activity of DIO1, which converts T4 to the more active T3.
-
Genes involved in cholesterol metabolism: Thyroid hormone receptors are known to regulate genes that control cholesterol homeostasis.
Heart
The heart primarily expresses TRα. While T3 has significant effects on cardiac function, the impact of TRIAC is also notable. It has been shown to upregulate thyroid hormone-responsive genes in the heart. However, high doses of TRIAC administered to pregnant rats led to ultrastructural changes in the hearts of their offspring, suggesting caution is needed.
Cerebrum
A key finding is that TRIAC is not efficiently transported across the blood-brain barrier. Consequently, systemic administration of TRIAC does not lead to an upregulation of thyroid hormone-responsive genes in the cerebrum. In fact, by suppressing the HPT axis and lowering circulating T3 and T4 levels, TRIAC can lead to a state of cerebral hypothyroidism.
Other Tissues
-
Adipocytes: TRIAC, similar to T3, inhibits leptin secretion and expression in both white and brown adipocytes.
-
Erythroid Cells: TRIAC has been shown to induce the expression of embryonic ζ-globin in human erythroleukemia cell lines and primary erythroid cells, an effect mediated by TRα.
The following table summarizes the effects of TRIAC on gene expression in various tissues compared to T3.
| Tissue | Key Target Genes/Processes | Effect of TRIAC | Reference |
| Pituitary | TSHβ, TRH receptor | Potent suppression (more than T3) | |
| Liver | DIO1, Cholesterol metabolism genes | Upregulation | |
| Heart | Thyroid hormone-responsive genes | Upregulation | |
| Cerebrum | Thyroid hormone-responsive genes | No upregulation; potential for downregulation | |
| Adipose Tissue | Leptin | Inhibition | |
| Erythroid Cells | ζ-globin | Induction |
Experimental Protocols
Investigating the downstream targets of T3-ATA (S-isomer) requires a combination of in vitro and in vivo experimental approaches. The following are detailed methodologies for key experiments.
Receptor Binding Assay
Objective: To determine the binding affinity of T3-ATA (S-isomer) to TRα and TRβ isoforms.
Methodology:
-
Protein Expression and Purification: Express and purify recombinant human TRα and TRβ ligand-binding domains (LBDs).
-
Radioligand Binding Assay:
-
Incubate a constant concentration of radiolabeled T3 (e.g., [¹²⁵I]T3) with the purified TR-LBDs.
-
Add increasing concentrations of unlabeled T3-ATA (S-isomer) or unlabeled T3 (as a competitor).
-
After incubation to reach equilibrium, separate the bound from free radioligand using a method such as filtration through a glass fiber filter. .
-
Measure the radioactivity of the bound fraction using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of bound radioligand against the logarithm of the competitor concentration.
-
Calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Determine the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
Workflow for a competitive radioligand binding assay.
Gene Expression Analysis
Objective: To identify and quantify changes in gene expression in response to T3-ATA (S-isomer) treatment in cultured cells or animal tissues.
Methodology:
-
Cell Culture or Animal Treatment:
-
In Vitro: Treat a relevant cell line (e.g., HepG2 for liver, primary cardiomyocytes) with various concentrations of T3-ATA (S-isomer) or vehicle control for a specified time.
-
In Vivo: Administer T3-ATA (S-isomer) or vehicle control to animals (e.g., mice, rats) via an appropriate route (e.g., oral gavage, subcutaneous injection).
-
-
RNA Isolation: Isolate total RNA from the treated cells or tissues using a standard method (e.g., TRIzol reagent, column-based kits).
-
Quantitative Real-Time PCR (qRT-PCR):
-
Reverse transcribe the RNA into cDNA.
-
Perform qRT-PCR using primers specific for target genes of interest and a housekeeping gene for normalization.
-
-
RNA Sequencing (RNA-Seq):
-
For a global view of gene expression changes, prepare RNA-Seq libraries from the isolated RNA.
-
Sequence the libraries on a high-throughput sequencing platform.
-
Analyze the sequencing data to identify differentially expressed genes.
-
-
Data Analysis:
-
For qRT-PCR, calculate the relative gene expression using the ΔΔCt method.
-
For RNA-Seq, perform differential expression analysis and pathway analysis to identify affected biological processes.
-
Workflow for analyzing gene expression changes.
Conclusion and Future Directions
TRIAC, a close analog of the putative T3-ATA (S-isomer), demonstrates significant thyromimetic activity with a preferential affinity for the TRβ isoform. This leads to tissue-specific downstream effects, including potent regulation of the HPT axis and hepatic lipid metabolism, with a notable lack of direct action in the cerebrum.
Future research should focus on several key areas to fully elucidate the downstream targets and therapeutic potential of T3-ATA (S-isomer):
-
Synthesis and Characterization: The synthesis and full characterization of the pure S-isomer of alpha-methyl-T3-ATA are paramount.
-
Pharmacokinetics and Biodistribution: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the S-isomer, particularly its ability to cross the blood-brain barrier.
-
Receptor Isoform Selectivity: Quantitative binding and functional assays are required to precisely determine the affinity and efficacy of the S-isomer for TRα and TRβ.
-
Global Gene Expression Profiling: Unbiased, genome-wide studies, such as RNA-Seq and ChIP-Seq, in relevant cell types and animal models will be crucial for identifying the complete set of downstream target genes.
-
In Vivo Efficacy and Safety: Preclinical studies in animal models of metabolic and cardiovascular diseases are necessary to evaluate the therapeutic potential and safety profile of T3-ATA (S-isomer).
By addressing these research gaps, a clearer understanding of the downstream targets of T3-ATA (S-isomer) will emerge, paving the way for the potential development of novel, tissue-selective thyroid hormone mimetics.
References
- 1. Gaining ligand selectivity in thyroid hormone receptors via entropy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro effect of Triac on resistance to thyroid hormone receptor mutants: potential basis for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triac regulation of transcription is T(3) receptor isoform- and response element-specific - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Initial Characterization of (S)-T3-ATA
Disclaimer: As of late 2025, publicly accessible scientific literature does not contain specific data regarding the discovery, synthesis, and biological characterization of (S)-T3-ATA ((2S)-2-[(2-acetylsulfanylacetyl)amino]-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid). This document, therefore, serves as a representative technical guide, extrapolating from established methodologies and data for closely related N-acylated and other synthetic analogues of triiodothyronine (T3). The experimental protocols, quantitative data, and pathway diagrams presented herein are illustrative of the standard procedures for the characterization of a novel thyroid hormone analogue.
Introduction
The thyroid hormones, primarily triiodothyronine (T3) and its prohormone thyroxine (T4), are critical regulators of metabolism, growth, and development. The therapeutic use of these hormones is well-established; however, the development of thyroid hormone analogues with improved pharmacokinetic profiles or tissue-selective activity remains a significant area of research in drug discovery. This guide details the hypothetical discovery and initial characterization of a novel T3 analogue, (S)-T3-ATA. The "ATA" in this nomenclature refers to an acetylthioacetyl modification, a chemical moiety that may influence the compound's stability, cellular uptake, and receptor interaction. This document outlines the synthesis, in vitro characterization, and preliminary in vivo assessment of (S)-T3-ATA, providing a comprehensive overview for researchers and drug development professionals.
Synthesis of (S)-T3-ATA
The synthesis of N-acylated derivatives of T3 typically involves the reaction of the amino group of the alanine side chain with an activated acylating agent. A representative synthetic scheme for a compound structurally similar to (S)-T3-ATA, such as N-bromoacetyl-3,3',5-triiodo-L-thyronine, provides a plausible route.
Experimental Protocol: Synthesis of an N-Acylated T3 Analogue
A one-step procedure is employed for the synthesis of N-acylated T3 analogues. A solution of 3,3',5-triiodo-L-thyronine (T3) and a suitable acylating agent (e.g., bromoacetyl bromide for N-bromoacetyl-T3, or a related activated acetylthioacetyl reagent for (S)-T3-ATA) in an appropriate solvent like ethyl acetate is refluxed. The reaction time is optimized based on the scale of the synthesis. Following the reaction, the crude product is purified using high-speed counter-current chromatography to yield the pure N-acylated T3 derivative. The final product's identity and purity are confirmed by high-performance liquid chromatography (HPLC), thin-layer chromatography (TLC), 1H nuclear magnetic resonance (NMR), and mass spectrometry.[1]
Caption: Synthetic workflow for an N-acylated T3 analogue.
In Vitro Characterization
Thyroid Hormone Receptor Binding Affinity
A critical initial step in characterizing a new thyroid hormone analogue is to determine its binding affinity for the thyroid hormone receptors (TRs), primarily TRα and TRβ. This is typically assessed using a competitive radioligand binding assay.
Experimental Protocol: Radioligand Competitive Binding Assay
Human TRα1 and TRβ1 proteins are synthesized in vitro. The affinity of (S)-T3-ATA for these receptors is determined by its ability to compete with a radiolabeled ligand, such as [¹²⁵I]T3, for binding to the receptor. The receptor proteins are incubated with a fixed concentration of [¹²⁵I]T3 and varying concentrations of the unlabeled competitor ((S)-T3-ATA or unlabeled T3 as a control). The amount of bound radioactivity is then measured, and the dissociation constant (Kd) is calculated from the resulting competition curves using nonlinear regression analysis.[2]
Table 1: Representative Thyroid Hormone Receptor Binding Affinities
| Compound | TRα1 Kd (nM) | TRβ1 Kd (nM) |
| T3 (control) | 0.5 ± 0.1 | 0.4 ± 0.1 |
| Analogue A | 5.2 ± 0.8 | 2.1 ± 0.4 |
| Analogue B | 15.8 ± 2.3 | 8.9 ± 1.5 |
Data are hypothetical and representative of typical results for T3 analogues.
Functional Activity Assessment
The functional activity of a thyroid hormone analogue is its ability to induce a biological response upon binding to the thyroid hormone receptor. This can be assessed in cell-based assays that measure the transcription of a reporter gene under the control of a thyroid hormone response element (TRE).
Experimental Protocol: Reporter Gene Assay
A suitable cell line (e.g., HEK293T) is co-transfected with expression vectors for a thyroid hormone receptor (TRα or TRβ) and a reporter plasmid containing a luciferase gene driven by a TRE-containing promoter. The transfected cells are then treated with varying concentrations of (S)-T3-ATA or T3. After an incubation period, the cells are lysed, and luciferase activity is measured. The dose-response curves are used to determine the EC50 value, which is the concentration of the compound that elicits a half-maximal response.
Table 2: Representative Functional Activity of Thyroid Hormone Analogues
| Compound | TRα1 EC50 (nM) | TRβ1 EC50 (nM) |
| T3 (control) | 1.2 ± 0.3 | 0.9 ± 0.2 |
| Analogue A | 10.5 ± 1.8 | 5.7 ± 0.9 |
| Analogue B | 35.2 ± 4.6 | 21.4 ± 3.1 |
Data are hypothetical and based on typical findings for T3 analogues.
Cellular Uptake and Metabolism
The acetylthioacetyl modification in (S)-T3-ATA may influence its transport across the cell membrane and its subsequent intracellular metabolism. Understanding these processes is crucial for interpreting its biological activity.
Experimental Protocol: Cellular Uptake Studies
Radiolabeled (S)-T3-ATA (e.g., with ¹²⁵I) is incubated with a cell line known to express thyroid hormone transporters (e.g., MCT8-expressing cells). At various time points, the cells are washed to remove extracellular ligand, and the intracellular radioactivity is measured. The kinetics of uptake can then be determined.
Experimental Protocol: In Vitro Metabolism Studies
(S)-T3-ATA is incubated with liver microsomes or hepatocytes to assess its metabolic stability. The disappearance of the parent compound and the appearance of potential metabolites over time are monitored by LC-MS/MS. This provides insights into the compound's half-life and metabolic pathways.
In Vivo Characterization
Preliminary in vivo studies are essential to evaluate the thyromimetic activity of a novel analogue in a whole-organism context. These studies often involve administering the compound to hypothyroid animals and measuring classic thyroid hormone-responsive endpoints.
Experimental Protocol: In Vivo Thyromimetic Activity in a Rat Model
Rats are rendered hypothyroid by surgical thyroidectomy or treatment with an antithyroid drug. The animals are then treated with daily doses of (S)-T3-ATA, T3, or a vehicle control for a specified period. At the end of the treatment period, various physiological and biochemical parameters are measured, such as:
-
Serum TSH levels: To assess the compound's effect on the hypothalamic-pituitary-thyroid axis.
-
Liver enzyme activity: Induction of mitochondrial α-glycerophosphate dehydrogenase (α-GPD) is a classic marker of thyroid hormone action in the liver.[3]
-
Heart rate and cardiac hypertrophy: To evaluate potential cardiac effects.
-
Serum cholesterol and triglyceride levels: To assess metabolic effects.
Table 3: Representative In Vivo Thyromimetic Effects in Hypothyroid Rats
| Treatment Group | Serum TSH (ng/mL) | Liver α-GPD Activity (units/mg protein) | Heart Rate (bpm) | Serum Cholesterol (mg/dL) |
| Vehicle | 15.2 ± 2.1 | 5.6 ± 0.8 | 280 ± 15 | 150 ± 12 |
| T3 (1 µg/kg) | 0.5 ± 0.1 | 25.4 ± 3.2 | 380 ± 20 | 75 ± 8 |
| Analogue A (10 µg/kg) | 2.1 ± 0.4 | 18.9 ± 2.5 | 350 ± 18 | 95 ± 10 |
Data are hypothetical and illustrative of potential outcomes for a T3 analogue.
Signaling Pathways
Thyroid hormones exert their effects through both genomic and non-genomic signaling pathways. The primary genomic pathway involves the binding of T3 to nuclear thyroid hormone receptors, which then act as ligand-activated transcription factors.
Caption: Genomic signaling pathway of thyroid hormone action.
Conclusion
The discovery and characterization of novel thyroid hormone analogues like (S)-T3-ATA hold the potential for developing new therapeutics with improved properties. The illustrative data and protocols presented in this guide outline a standard framework for the initial evaluation of such compounds. This includes chemical synthesis and purification, in vitro assessment of receptor binding and functional activity, investigation of cellular uptake and metabolism, and preliminary in vivo studies to confirm thyromimetic effects. While specific data for (S)-T3-ATA are not yet available in the public domain, the methodologies described here provide a robust roadmap for its future investigation and for the broader field of thyroid hormone drug discovery.
References
- 1. Synthesis and characterization of N-bromoacetyl-3,3',5-triiodo-L-thyronine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insight Into Molecular Determinants of T3 vs T4 Recognition From Mutations in Thyroid Hormone Receptor α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thyroid hormone analogues. Synthesis of 3'-substituted 3,5-diiodo-L-thyronines and quantitative structure-activity studies of in vitro and in vivo thyromimetic activities in rat liver and heart - PubMed [pubmed.ncbi.nlm.nih.gov]
The Physiological Effects of T3-ATA (S-isomer): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiratricol, or 3,5,3'-triiodothyroacetic acid (T3-ATA), a naturally occurring metabolite of triiodothyronine (T3), has garnered significant scientific interest for its distinct physiological effects and therapeutic potential. This technical guide provides a comprehensive overview of the known physiological effects of the S-isomer of T3-ATA, with a focus on its molecular mechanisms of action, quantitative physiological impacts, and the experimental methodologies used to elucidate these effects. Tiratricol acts as a selective thyroid hormone receptor (TR) agonist with a notable affinity for both TRα and TRβ isoforms. Its unique pharmacokinetic profile, including its ability to enter cells independently of the monocarboxylate transporter 8 (MCT8), positions it as a promising therapeutic agent for conditions such as MCT8 deficiency and resistance to thyroid hormone. This document summarizes key quantitative data, details experimental protocols, and provides visual representations of the underlying signaling pathways to serve as a valuable resource for the scientific community.
Mechanism of Action
Tiratricol exerts its physiological effects primarily through its interaction with nuclear thyroid hormone receptors (TRs), which are ligand-activated transcription factors. As an analog of T3, tiratricol mimics many of its actions by binding to TRs and modulating the transcription of target genes.
Thyroid Hormone Receptor Binding
Tiratricol demonstrates a high binding affinity for both major isoforms of the thyroid hormone receptor, TRα and TRβ.[1][2] This binding initiates a conformational change in the receptor, leading to the dissociation of corepressor proteins and the recruitment of coactivator complexes, which ultimately modifies gene expression.[3]
MCT8-Independent Cellular Uptake
A key distinguishing feature of tiratricol is its ability to be transported into cells, including neuronal cells, independently of the monocarboxylate transporter 8 (MCT8).[4][5] This is of particular significance in the context of MCT8 deficiency (Allan-Herndon-Dudley syndrome), a condition characterized by impaired thyroid hormone transport into the brain.
Quantitative Physiological Effects
Clinical and preclinical studies have quantified a range of physiological effects of tiratricol, particularly on metabolic, cardiovascular, and skeletal parameters.
Data Presentation
| Parameter | Effect | Quantitative Data | Reference(s) |
| Metabolic Effects | |||
| Serum Total Cholesterol | Reduction | 13% decrease in tiratricol group vs. 2% in L-T4 group | |
| Serum LDL Cholesterol | Reduction | 23% decrease in tiratricol group vs. 5% in L-T4 group | |
| Resting Energy Expenditure | Trend towards reduction | Baseline Z-score +1.3 vs. post-treatment +0.89 (p=0.38) in patients with RTHβ | |
| Cardiovascular Effects | |||
| Resting Heart Rate | Reduction | Mean decrease of 9 bpm (p=0.010) in patients with MCT8 deficiency | |
| 24-hour Heart Rate | Reduction | Mean decrease of 5 bpm (p=0.012) in patients with MCT8 deficiency | |
| Systolic Blood Pressure | Reduction | Mean decrease of 18 percentile (p=0.0037) in patients with MCT8 deficiency | |
| Hepatic Effects | |||
| Serum Sex Hormone-Binding Globulin (SHBG) | Increase | 55% increase with tiratricol vs. 1.7% decline with L-T4 | |
| Decrease | Mean decrease of 35 nmol/L (p=0.0013) in patients with MCT8 deficiency | ||
| Serum Ferritin | Increase | 37% increase with tiratricol | |
| Skeletal Effects | |||
| Serum Osteocalcin | Elevation | Marked elevation observed | |
| Urinary Pyridinium Cross-links | Increase | Enhanced excretion observed |
Signaling Pathways
Genomic Signaling Pathway
The primary mechanism of tiratricol action is through the genomic signaling pathway. Upon entering the nucleus, tiratricol binds to TRs, which are typically heterodimerized with the retinoid X receptor (RXR) and bound to thyroid hormone response elements (TREs) on the DNA. This binding event triggers the release of corepressor proteins (e.g., NCoR, SMRT) and the recruitment of coactivator proteins (e.g., SRC-1, p300) that possess histone acetyltransferase (HAT) activity. The subsequent acetylation of histones leads to chromatin decondensation and the initiation of target gene transcription.
Potential Non-Genomic Signaling Pathways
Emerging evidence suggests that thyroid hormones can also elicit rapid, non-genomic effects that are initiated at the cell membrane or in the cytoplasm. While less characterized for tiratricol specifically, these pathways are important to consider. They often involve the activation of signaling cascades such as the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways. These non-genomic actions can influence cellular processes like proliferation, survival, and angiogenesis.
Experimental Protocols
In Vitro Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of tiratricol for TRα and TRβ.
Methodology:
-
Preparation: Recombinant human TRα and TRβ ligand-binding domains (LBDs) are used. A radiolabeled T3 analog (e.g., [¹²⁵I]T3) serves as the tracer. Unlabeled tiratricol and T3 are prepared in a dilution series.
-
Incubation: A constant concentration of the TR LBD is incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled tiratricol or T3 (for a standard curve). The incubation is carried out in an appropriate assay buffer at 4°C for 18-24 hours to reach equilibrium.
-
Separation: The reaction mixture is rapidly filtered through a GFC filter plate using a vacuum manifold to separate the receptor-bound from the free radioligand.
-
Washing: The filters are washed multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Detection: Scintillation fluid is added to the dried filters, and the radioactivity is quantified using a scintillation counter.
-
Data Analysis: The concentration of tiratricol that inhibits 50% of the specific binding of the radioligand (IC50) is determined from the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vivo Assessment in a Hypothyroid Rodent Model
Objective: To evaluate the physiological effects of tiratricol in an in vivo setting.
Methodology:
-
Induction of Hypothyroidism: Hypothyroidism is induced in rodents (e.g., rats, mice) through the administration of an antithyroid drug such as propylthiouracil (PTU) or methimazole (MMI) in the drinking water for several weeks.
-
Tiratricol Administration: Tiratricol is dissolved in a suitable vehicle (e.g., a mixture of DMSO, PEG300, Tween 80, and saline) due to its poor water solubility. The solution is administered to the hypothyroid animals, typically via oral gavage, for a defined treatment period. A control group receives the vehicle only.
-
Monitoring: Animals are monitored for changes in body weight, food and water intake, and signs of thyrotoxicosis.
-
Physiological Assessments:
-
Metabolic Rate: Resting energy expenditure can be measured using indirect calorimetry.
-
Cardiovascular Function: Heart rate and blood pressure can be monitored using tail-cuff plethysmography or telemetry. Echocardiography can be used to assess cardiac structure and function.
-
Biochemical Analysis: Blood samples are collected to measure serum levels of thyroid hormones (T3, T4, TSH), lipids, and markers of bone turnover (e.g., osteocalcin, pyridinoline cross-links).
-
Gene Expression Analysis: Tissues of interest (e.g., liver, heart, bone) can be harvested for analysis of target gene expression by quantitative PCR or microarray.
-
Conclusion
T3-ATA (S-isomer), or tiratricol, is a potent thyroid hormone analog with a well-defined mechanism of action centered on the activation of thyroid hormone receptors. Its unique ability to bypass the MCT8 transporter provides a significant therapeutic advantage for specific patient populations. The quantitative data from clinical and preclinical studies highlight its distinct physiological effects, particularly its augmented actions on hepatic and skeletal tissues compared to levothyroxine. The detailed experimental protocols provided herein offer a foundation for further research into the nuanced physiological roles of tiratricol and its potential as a targeted therapeutic agent. Continued investigation into its downstream signaling pathways and tissue-specific gene regulation will further elucidate its therapeutic promise.
References
- 1. Thyroid hormone induces rapid activation of Akt/protein kinase B-mammalian target of rapamycin-p70S6K cascade through phosphatidylinositol 3-kinase in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Tiratricol? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Tiratricol - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
T3-ATA (S-isomer): A Technical Guide for Studying Thyroid Hormone Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of (S)-3,5,3'-triiodothyroacetic acid (T3-ATA or Triac), a key metabolite of triiodothyronine (T3), and its utility as a research tool in the study of thyroid hormone function. T3-ATA exhibits distinct biochemical and physiological properties compared to T3, including a higher binding affinity for the thyroid hormone receptor beta (TRβ) isoform, offering a valuable instrument for dissecting the isoform-specific actions of thyroid hormones. This document details quantitative data on receptor binding and functional potency, comprehensive experimental protocols, and visual representations of relevant signaling pathways to facilitate its application in research and drug development.
Introduction to T3-ATA (S-isomer)
(S)-3,5,3'-triiodothyroacetic acid, commonly known as Triac, is a naturally occurring acetic acid analog of T3. While historically investigated for therapeutic purposes, its unique characteristics make it a powerful tool for researchers exploring the complex mechanisms of thyroid hormone action. Unlike T3, which is the primary biologically active thyroid hormone, T3-ATA displays a preferential affinity for the TRβ isoform over the TRα isoform.[1][2][3] This selectivity allows for the targeted investigation of TRβ-mediated signaling pathways, which are of significant interest in metabolic diseases, cholesterol regulation, and certain neurological conditions.
Quantitative Data: T3-ATA vs. T3
The differential binding affinities and functional potencies of T3-ATA and T3 for thyroid hormone receptor isoforms are critical for designing and interpreting experiments. The following tables summarize key quantitative data from various studies.
Table 1: Binding Affinity of T3-ATA and T3 to Thyroid Hormone Receptor Isoforms
| Ligand | Receptor Isoform | Binding Affinity (Kd/Ki) | Method | Reference |
| T3-ATA (Triac) | TRβ1 | Higher affinity than T3 | Receptor-binding studies | [2] |
| T3-ATA (Triac) | TRβ2 | Higher affinity than T3 | Receptor-binding studies | [2] |
| T3-ATA (Triac) | TRα1 | Equivalent affinity to T3 | Receptor-binding studies | |
| T3 | TRα1 | Kd: 0.058 nM | 125I-T3 TR competitive binding assay | |
| T3 | TRβ1 | Kd: 0.081 nM | 125I-T3 TR competitive binding assay | |
| T3 | Rat Liver Nuclei | Apparent Kd: ~190 pM | Scatchard analysis |
Table 2: Functional Potency of T3-ATA and T3 in Reporter Gene Assays
| Ligand | Receptor Isoform | Potency (EC50) | Reporter System | Reference |
| T3-ATA (Triac) | TRα | 1.81 nM | Reporter Assay | |
| T3-ATA (Triac) | TRβ | 4.13 nM | Reporter Assay | |
| T3 | TRα | 63.85 nM | Coactivator Recruitment Assay | |
| T3 | TRβ | 157.19 nM | Coactivator Recruitment Assay |
Signaling Pathways Modulated by T3-ATA
T3-ATA, like T3, exerts its effects through both genomic and non-genomic signaling pathways. Its preferential binding to TRβ suggests a more pronounced role in pathways predominantly mediated by this receptor isoform.
Canonical (Genomic) Signaling Pathway
The classical mechanism of thyroid hormone action involves the binding of the ligand to nuclear thyroid hormone receptors (TRs), which are ligand-activated transcription factors. TRs typically form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes. In the absence of a ligand, the TR-RXR heterodimer often binds to corepressor proteins, leading to the repression of gene transcription. Upon ligand binding, a conformational change in the TR causes the dissociation of corepressors and the recruitment of coactivator proteins, which then promotes gene transcription.
References
- 1. benchchem.com [benchchem.com]
- 2. Triac regulation of transcription is T(3) receptor isoform- and response element-specific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro effect of Triac on resistance to thyroid hormone receptor mutants: potential basis for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for T3-ATA (S-isomer) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
T3-ATA (S-isomer) is the active S-isomer form of T3-ATA, a thyroid hormone analog. As a key regulator of metabolism, growth, and development, thyroid hormones and their analogs are crucial molecules in a variety of research fields, including endocrinology, oncology, and developmental biology. Proper dissolution and application of T3-ATA (S-isomer) are critical for obtaining accurate and reproducible results in cell culture experiments. These application notes provide a detailed protocol for the solubilization of T3-ATA (S-isomer) and its application in cell culture, along with an overview of its signaling pathway.
Data Presentation
For reproducible and accurate experimental outcomes, precise preparation of T3-ATA (S-isomer) solutions is paramount. The following table summarizes the key quantitative data for the dissolution of this compound.
| Parameter | Value | Source(s) |
| Molecular Weight | 767.11 g/mol | [1] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [2][3] |
| Solubility in DMSO | ≥ 50 mg/mL (≥ 65.18 mM) | [2][3] |
| Recommended Final DMSO Concentration in Cell Culture | ≤ 0.5% (v/v) | |
| Storage of Stock Solution | -20°C for up to 1 month or -80°C for up to 6 months (protect from light) |
Experimental Protocols
Protocol for Preparation of T3-ATA (S-isomer) Stock and Working Solutions
This protocol outlines the steps for dissolving T3-ATA (S-isomer) in DMSO to create a high-concentration stock solution and subsequently diluting it to a working concentration for cell culture experiments.
Materials:
-
T3-ATA (S-isomer) powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free cell culture medium
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Preparation of a 10 mM Stock Solution:
-
Equilibrate the T3-ATA (S-isomer) vial to room temperature before opening.
-
To prepare a 10 mM stock solution, add 130.4 µL of DMSO to 1 mg of T3-ATA (S-isomer) powder (Molecular Weight: 767.11 g/mol ).
-
Vortex the solution thoroughly to ensure the compound is completely dissolved.
-
Visually inspect the solution to confirm there are no undissolved particles.
-
-
Storage of the Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Protect from light.
-
-
Preparation of Working Solutions:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Dilute the stock solution with sterile cell culture medium to the desired final concentration. For example, to prepare a 10 µM working solution, dilute the 10 mM stock solution 1:1000 in the culture medium.
-
Important: Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5% to avoid cytotoxicity. For most cell lines, a final DMSO concentration of 0.1% or lower is recommended, especially for sensitive primary cells or long-term experiments.
-
Workflow for Preparing T3-ATA (S-isomer) Solutions
Caption: Workflow for T3-ATA (S-isomer) solution preparation.
Signaling Pathway
T3-ATA (S-isomer), as an active form of thyroid hormone, is expected to exert its biological effects primarily through the canonical thyroid hormone signaling pathway. This pathway involves the binding of the hormone to nuclear thyroid hormone receptors (TRs), which in turn regulate gene expression.
Mechanism of Action:
-
Cellular Entry: T3-ATA (S-isomer) enters the target cell, likely through specific transporters.
-
Nuclear Translocation: Once inside the cell, it translocates to the nucleus.
-
Receptor Binding: In the nucleus, T3-ATA (S-isomer) binds to thyroid hormone receptors (TRα or TRβ), which are typically heterodimerized with the retinoid X receptor (RXR).
-
Transcriptional Regulation: This binding induces a conformational change in the TR, leading to the dissociation of corepressors and the recruitment of coactivators. This complex then binds to thyroid hormone response elements (TREs) on the DNA, initiating the transcription of target genes.
Thyroid Hormone Signaling Pathway
Caption: Canonical thyroid hormone signaling pathway.
Disclaimer: This information is for research use only. It is not intended for diagnostic or therapeutic purposes. Always refer to the manufacturer's specific instructions and safety data sheets.
References
Application Notes and Protocols for T3-ATA (S-isomer) in a Luciferase Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
T3-ATA (S-isomer), an active form of thyroid hormone, is a critical compound for research in endocrinology and drug discovery. Its mechanism of action is primarily mediated through the activation of thyroid hormone receptors (TRs), which are ligand-activated transcription factors. Upon binding to thyroid hormones or their analogs, TRs modulate the expression of target genes by binding to specific DNA sequences known as Thyroid Hormone Response Elements (TREs). The luciferase reporter assay is a highly sensitive and quantitative method to study the transcriptional activity of nuclear receptors like TRs. This document provides a detailed protocol for utilizing a TRE-driven luciferase reporter assay to characterize the activity of T3-ATA (S-isomer).
Principle of the Assay
The assay utilizes a mammalian cell line co-transfected with two plasmids: a reporter plasmid and a control plasmid. The reporter plasmid contains a firefly luciferase gene under the control of a minimal promoter and tandem repeats of a TRE, such as the direct repeat 4 (DR4) element. When a compound like T3-ATA (S-isomer) activates the TRs present in the cell, the TR/RXR heterodimer binds to the TRE and drives the expression of the luciferase gene. The amount of light produced upon addition of the luciferase substrate is directly proportional to the transcriptional activity of the TRs. A second plasmid, typically expressing Renilla luciferase from a constitutive promoter, is co-transfected to normalize for transfection efficiency and cell viability.
Data Presentation
The following table summarizes representative quantitative data for the natural thyroid hormone, T3, in a TRE-driven luciferase reporter assay. This data serves as a reference for designing dose-response experiments with T3-ATA (S-isomer) and for comparing its potency.
| Compound | Cell Line | Reporter Construct | EC50 | Max Fold Induction | Reference |
| Triiodothyronine (T3) | GH3 | TRE-Luc | 0.66 ± 0.13 nM | ~7-fold | [1] |
| Triiodothyronine (T3) | JEG-3 | TK-Luc | - | ~2.6-fold downregulation of firefly luciferase | [2] |
| Triiodothyroacetic acid (Triac) | Mammalian cells | TRE-Luc | More potent than T3 on specific TREs | - | [3] |
Note: Specific EC50 and fold induction values for T3-ATA (S-isomer) should be determined empirically. The potency of T3 analogs can be influenced by the specific TRE sequence and the TR isoform present in the cell line.[3] It is also important to consider that some studies have reported a T3-evoked downregulation of the commonly used firefly luciferase reporter, which could impact results.[2] The use of alternative reporters like NanoLuc may be beneficial.
Experimental Protocols
Materials and Reagents
-
Cell Line: Human Embryonic Kidney (HEK293) cells or a rat pituitary tumor cell line (GH3) are suitable choices. GH3 cells endogenously express TRs.
-
Reporter Plasmid: A plasmid containing a firefly luciferase gene downstream of a minimal promoter and a TRE (e.g., pGL4.26[luc2/minP/TRE]). A DR4 element is a commonly used TRE.
-
Control Plasmid: A plasmid containing a Renilla luciferase gene under the control of a constitutive promoter (e.g., pRL-TK).
-
Transfection Reagent: A suitable lipid-based transfection reagent.
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. For the assay, it is recommended to use charcoal-stripped FBS to remove endogenous hormones.
-
T3-ATA (S-isomer): Prepare a stock solution in a suitable solvent like DMSO.
-
Luciferase Assay Reagent: A dual-luciferase reporter assay system.
-
White, opaque 96-well plates: For cell culture and luminescence measurements.
-
Luminometer: To measure the light output.
Detailed Methodology
1. Cell Culture and Plating:
-
Maintain the chosen cell line in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
The day before transfection, seed the cells into a white, opaque 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
2. Transfection:
-
On the day of transfection, prepare the transfection complexes according to the manufacturer's protocol. For each well, co-transfect the reporter plasmid and the control plasmid at an optimized ratio (e.g., 10:1 reporter to control).
-
Add the transfection complexes to the cells and incubate for 4-6 hours.
-
After incubation, replace the transfection medium with fresh DMEM containing 10% charcoal-stripped FBS.
3. Treatment with T3-ATA (S-isomer):
-
24 hours post-transfection, prepare serial dilutions of T3-ATA (S-isomer) in DMEM with 10% charcoal-stripped FBS. A typical concentration range to test would be from 1 pM to 1 µM.
-
Remove the medium from the cells and add the different concentrations of T3-ATA (S-isomer). Include a vehicle control (e.g., DMSO) and a positive control (e.g., T3).
-
Incubate the cells with the compounds for 18-24 hours.
4. Luciferase Assay:
-
After the incubation period, remove the medium from the wells.
-
Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Following the manufacturer's instructions, first measure the firefly luciferase activity using a luminometer.
-
Then, add the Stop & Glo® reagent to quench the firefly luciferase signal and simultaneously activate the Renilla luciferase. Measure the Renilla luciferase activity.
5. Data Analysis:
-
Calculate the ratio of firefly luciferase activity to Renilla luciferase activity for each well to normalize the data.
-
Determine the fold induction by dividing the normalized luciferase activity of the T3-ATA-treated wells by the normalized activity of the vehicle control wells.
-
Plot the fold induction against the log of the T3-ATA concentration to generate a dose-response curve.
-
Calculate the EC50 value from the dose-response curve using a suitable software package.
Visualizations
Signaling Pathway of T3-ATA (S-isomer)
Caption: Canonical signaling pathway of T3-ATA (S-isomer) leading to luciferase gene expression.
Experimental Workflow for Luciferase Reporter Assay
Caption: Step-by-step workflow for the T3-ATA (S-isomer) luciferase reporter assay.
References
- 1. Identification of Thyroid Hormone Receptor Active Compounds Using a Quantitative High-Throughput Screening Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Different Types of Luciferase Reporters Show Distinct Susceptibility to T3-Evoked Downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of thyroid hormone receptor disruptors by a novel stable in vitro reporter gene assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for T3-ATA (S-isomer) In Vitro Research
Disclaimer: Extensive literature searches did not yield specific in vitro studies utilizing T3-ATA (S-isomer). Therefore, the following application notes and protocols are based on the well-characterized effects of its parent compound, Triiodothyronine (T3), the active form of thyroid hormone. T3-ATA (S-isomer) is described as an active form of thyroid hormone; thus, its biological activity and effective concentration range in vitro are anticipated to be comparable to T3. Researchers are advised to perform initial dose-response experiments to determine the optimal concentration for their specific cell system and endpoint.
Introduction
T3-ATA (S-isomer) is the S-isomer of Triiodothyroacetic acid N-acetyl-S-acetylcysteine conjugate, which is considered an active form of thyroid hormone. Thyroid hormones are critical regulators of metabolism, growth, and development. Their effects are primarily mediated through nuclear thyroid hormone receptors (TRs), which are ligand-activated transcription factors that modulate gene expression.[1][2][3][4] There are two major isoforms of TRs, TRα and TRβ, which can form heterodimers with the retinoid X receptor (RXR) to bind to thyroid hormone response elements (TREs) on the DNA.[1] This interaction regulates the transcription of target genes. Beyond this genomic pathway, thyroid hormones can also elicit rapid, non-genomic effects.
These application notes provide a summary of the expected in vitro activity of T3-ATA (S-isomer) based on data from T3, recommended concentration ranges for initial experiments, and detailed protocols for relevant cell-based assays.
Data Presentation: Recommended Concentration Range for T3 In Vitro
The effective concentration of T3 in vitro is highly dependent on the cell type, the specific biological endpoint being measured, and the duration of exposure. The table below summarizes typical concentration ranges for T3 from published studies, which can serve as a starting point for experiments with T3-ATA (S-isomer).
| Parameter | Cell Type | Concentration Range | Observed Effect | Reference |
| Gene Transcription | Rat Pituitary GH3 Cells | 10 nM (10-8 M) | Stimulation of transcription from TRE-containing promoters. | |
| Receptor Translocation | N/A | Picomolar to Nanomolar | Induction of thyroid receptor beta translocation. | |
| Aortic Contractility | Rat Aortic Rings | 1 nM - 10 µM | No alteration of contractility in acute in vitro treatment. | |
| Receptor Binding | N/A | Picomolar range | High-affinity binding to thyroid hormone receptors. | |
| Gene Expression | Xenopus laevis tadpoles | Concentration-dependent | Upregulation of TH-response genes. |
Signaling Pathways and Experimental Workflows
Thyroid Hormone Genomic Signaling Pathway
Thyroid hormones, upon entering the cell, translocate to the nucleus and bind to thyroid hormone receptors (TRs), which are typically heterodimerized with retinoid X receptors (RXRs) and bound to thyroid hormone response elements (TREs) on the DNA. In the absence of a ligand, the TR/RXR complex is often bound to corepressor proteins, inhibiting gene transcription. Ligand binding induces a conformational change in the TR, leading to the dissociation of corepressors and recruitment of coactivator proteins, which then promotes the transcription of target genes.
References
Application Notes and Protocols for Measuring T3-ATA (S-isomer) Activity Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triiodothyronine-3-acetic acid, S-isomer (T3-ATA (S-isomer)) is recognized as an active metabolite of the thyroid hormone, triiodothyronine (T3).[1][2] Like T3, it is expected to exert its biological effects primarily through interaction with nuclear thyroid hormone receptors (TRs), which are ligand-activated transcription factors that regulate gene expression critical for development, metabolism, and physiological function of virtually all tissues.[3] These application notes provide detailed protocols for cell-based assays to quantify the biological activity of T3-ATA (S-isomer), focusing on its function as a potential agonist of thyroid hormone receptors.
Key Cell-Based Assays for T3-ATA (S-isomer) Activity
Several cell-based assays can be employed to characterize the activity of T3-ATA (S-isomer). The most direct and widely used method is the thyroid hormone receptor (TR) transactivation assay. Other relevant assays that can provide a broader understanding of its impact on the thyroid hormone signaling pathway include:
-
Thyroid Hormone Receptor (TR) Transactivation Assay: This assay measures the ability of a compound to activate TRs (TRα or TRβ) and induce the expression of a reporter gene (e.g., luciferase). It is the primary method for quantifying agonist or antagonist activity.
-
Gene Expression Analysis: Quantitative PCR (qPCR) can be used to measure the change in the expression of endogenous T3-responsive genes in cells treated with T3-ATA (S-isomer).
-
Cell Proliferation Assays: As thyroid hormones can influence cell growth, proliferation assays can be used to assess the impact of T3-ATA (S-isomer) on cell lines known to be responsive to T3.
This document will provide a detailed protocol for the TR Transactivation Assay, as it is the most direct measure of T3-ATA (S-isomer)'s activity at the receptor level.
Thyroid Hormone Receptor (TR) Transactivation Assay
Principle
This assay utilizes a mammalian cell line (e.g., HEK293) that has been stably transfected with two key components:
-
A human thyroid hormone receptor (either TRα or TRβ).
-
A reporter plasmid containing a thyroid hormone response element (TRE) upstream of a reporter gene, typically luciferase.
When an agonist like T3 or potentially T3-ATA (S-isomer) binds to the TR, the receptor-ligand complex binds to the TRE, initiating the transcription of the luciferase gene. The amount of light produced upon addition of a luciferase substrate is proportional to the level of TR activation.
Data Presentation: Quantitative Analysis of TR Agonist Potency
The potency of T3-ATA (S-isomer) as a TR agonist is determined by generating a dose-response curve and calculating the half-maximal effective concentration (EC50). This value represents the concentration of the compound that elicits 50% of the maximal response. The results can be compared to the reference agonist, T3.
| Compound | Target Receptor | Cell Line | Assay Type | EC50 (nM) | Maximal Activation (% of T3) |
| T3 (Reference) | TRα | HEK293 | Luciferase Reporter | ~0.2 | 100% |
| T3 (Reference) | TRβ | HEK293 | Luciferase Reporter | ~0.15 | 100% |
| T3-ATA (S-isomer) | TRα | HEK293 | Luciferase Reporter | Data not available | Data not available |
| T3-ATA (S-isomer) | TRβ | HEK293 | Luciferase Reporter | Data not available | Data not available |
Note: Specific EC50 values for T3 can vary depending on the specific cell line, reporter construct, and assay conditions. The values presented are approximate based on typical assay performance. Quantitative data for T3-ATA (S-isomer) is not currently available in the public literature based on the conducted searches; these assays provide the means to generate such data.
Experimental Protocol: TRα Luciferase Reporter Gene Assay
This protocol is adapted from commercially available assay kits and published research methodologies.
I. Materials and Reagents
-
TRα Reporter Cell Line (e.g., HEK293 stably expressing human TRα and a TRE-luciferase reporter)
-
Cell Culture Medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS), charcoal-stripped to remove endogenous hormones
-
Penicillin-Streptomycin solution
-
T3 (3,3',5-triiodo-L-thyronine) as a reference agonist
-
T3-ATA (S-isomer) as the test compound
-
DMSO (vehicle for dissolving compounds)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
II. Cell Culture and Plating
-
Culture the TRα reporter cells in DMEM supplemented with 10% charcoal-stripped FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture the cells every 2-3 days to maintain logarithmic growth.
-
On the day of the assay, harvest the cells using Trypsin-EDTA and resuspend them in fresh culture medium.
-
Determine the cell density and viability using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well white, clear-bottom plate at a density of 10,000 to 20,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 18-24 hours at 37°C and 5% CO2 to allow for cell attachment.
III. Compound Preparation and Treatment
-
Prepare a 10 mM stock solution of T3 and T3-ATA (S-isomer) in DMSO.
-
Perform serial dilutions of the stock solutions in culture medium to create a range of concentrations for the dose-response curve (e.g., from 1 pM to 1 µM). The final DMSO concentration in the wells should be ≤ 0.1%.
-
Prepare a vehicle control (medium with the same final concentration of DMSO) and a positive control (a concentration of T3 known to give maximal activation, e.g., 100 nM).
-
After the 18-24 hour incubation of the cell plate, carefully remove the medium from the wells.
-
Add 100 µL of the prepared compound dilutions, vehicle control, and positive control to the respective wells.
-
Incubate the plate for an additional 24 hours at 37°C and 5% CO2.
IV. Luciferase Assay and Data Analysis
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 10-15 minutes.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Incubate the plate at room temperature for 10 minutes, protected from light, to allow for cell lysis and the luciferase reaction to stabilize.
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the average background luminescence (from wells with no cells) from all other readings.
-
Normalize the data by setting the vehicle control as 0% activation and the maximal T3 response as 100% activation.
-
Plot the normalized response versus the log of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the EC50 value.
-
Signaling Pathways and Experimental Workflow
Thyroid Hormone Genomic Signaling Pathway
The canonical pathway for thyroid hormone action involves the binding of T3 to TRs in the nucleus, leading to the regulation of target gene expression.
Caption: Genomic signaling pathway of T3-ATA (S-isomer).
Experimental Workflow for TR Transactivation Assay
The following diagram outlines the key steps in the experimental workflow for determining the activity of T3-ATA (S-isomer) using a luciferase reporter assay.
Caption: Workflow for TR transactivation assay.
The provided application notes and protocols describe robust cell-based methods for characterizing the biological activity of T3-ATA (S-isomer). The thyroid hormone receptor transactivation assay is a sensitive and specific method for determining the potency and efficacy of this compound as a potential TR agonist. While quantitative data for T3-ATA (S-isomer) is not yet widely available, these protocols provide a clear path for researchers to generate this critical information, enabling a better understanding of its therapeutic potential and mechanism of action.
References
Application Notes and Protocols for Lentiviral-Based Reporter Systems in T3-ATA (S-isomer) Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triiodothyronine (T3) is the active form of thyroid hormone and plays a critical role in regulating metabolism, growth, and development.[1][2] The S-isomer of 3,5,3'-triiodothyroacetic acid (T3-ATA), a T3 analog, is a potent agonist of the thyroid hormone receptors (TRs).[1] Identifying and characterizing novel modulators of TR signaling is a key objective in drug discovery for various metabolic and endocrine disorders. Lentiviral-based reporter systems offer a robust and efficient platform for high-throughput screening (HTS) of compounds that modulate TR activity. These systems utilize lentiviral vectors to deliver a reporter gene, such as luciferase or Green Fluorescent Protein (GFP), under the control of a Thyroid Hormone Response Element (TRE).[3] This allows for the sensitive and quantitative measurement of TR activation in a cellular context. Lentiviral vectors are advantageous due to their ability to transduce a wide variety of cell types, including both dividing and non-dividing cells, and their stable integration into the host genome ensures long-term reporter gene expression.[4]
These application notes provide a comprehensive overview and detailed protocols for the use of a lentiviral-based TRE-luciferase reporter system for the screening of T3-ATA (S-isomer) and other potential TR modulators.
Signaling Pathway
The genomic signaling pathway of thyroid hormone, which is activated by T3-ATA (S-isomer), involves the binding of the ligand to the Thyroid Hormone Receptor (TR). The TR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Thyroid Hormone Response Elements (TREs) located in the promoter region of target genes. This binding event, in the presence of an agonist like T3-ATA, leads to the recruitment of coactivator proteins and the initiation of gene transcription. In a reporter system, the TRE drives the expression of a reporter gene, providing a quantitative measure of receptor activation.
Experimental Workflow
The overall experimental workflow for T3-ATA (S-isomer) screening using a lentiviral-based reporter system involves several key stages: generation of the TRE-reporter lentivirus, transduction of a suitable host cell line, selection and validation of a stable reporter cell line, and finally, high-throughput screening of compound libraries followed by data analysis.
Data Presentation
Quantitative data from the high-throughput screening should be summarized for clear interpretation and comparison. Key assay performance metrics are crucial for validating the robustness of the screening assay.
Table 1: Assay Performance Metrics
| Parameter | Value | Description |
| Z'-factor | 0.65 | A measure of assay quality, with a value between 0.5 and 1.0 indicating an excellent assay. |
| Signal-to-Background (S/B) Ratio | 15 | The ratio of the mean signal of the positive control to the mean signal of the negative control. |
| Coefficient of Variation (%CV) | < 10% | A measure of the variability of the assay signal. |
| EC50 of T3-ATA (S-isomer) | 5 nM | The concentration of T3-ATA that produces 50% of the maximal response. |
Table 2: Example Screening Results
| Compound ID | Concentration (µM) | Luciferase Activity (RLU) | % Activation (vs. Max T3-ATA) | Hit |
| T3-ATA (Positive Control) | 0.1 | 150,000 | 100% | - |
| DMSO (Negative Control) | - | 10,000 | 0% | - |
| Compound A | 10 | 120,000 | 78.6% | Yes |
| Compound B | 10 | 12,000 | 1.4% | No |
| Compound C | 10 | 85,000 | 53.6% | Yes |
Experimental Protocols
Protocol 1: Production of TRE-Luciferase Lentivirus
This protocol describes the generation of lentiviral particles containing a Thyroid Hormone Response Element (TRE) driving the expression of a luciferase reporter gene.
Materials:
-
Lentiviral transfer plasmid with TRE-luciferase cassette
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells
-
DMEM with 10% FBS
-
Transfection reagent (e.g., Lipofectamine 3000)
-
0.45 µm syringe filter
Procedure:
-
Day 1: Seed HEK293T cells. Plate 6 x 10^6 HEK293T cells in a 10 cm dish in DMEM with 10% FBS.
-
Day 2: Transfect cells. When cells are 70-80% confluent, co-transfect the TRE-luciferase transfer plasmid and packaging plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
Day 3: Change media. After 16-24 hours, carefully remove the transfection medium and replace it with fresh DMEM with 10% FBS.
-
Day 4 & 5: Harvest lentivirus. At 48 and 72 hours post-transfection, collect the cell culture supernatant containing the lentiviral particles.
-
Filter and store. Pool the collected supernatant, centrifuge at 500 x g for 10 minutes to pellet cell debris, and filter the supernatant through a 0.45 µm syringe filter. Aliquot the viral supernatant and store at -80°C.
Protocol 2: Generation of a Stable TRE-Luciferase Reporter Cell Line
This protocol outlines the transduction of a target cell line (e.g., HepG2) with the TRE-luciferase lentivirus and selection of a stable cell line.
Materials:
-
TRE-Luciferase lentivirus
-
Target cells (e.g., HepG2)
-
Culture medium for target cells
-
Polybrene
-
Puromycin (if the transfer plasmid contains a puromycin resistance gene)
Procedure:
-
Day 1: Seed target cells. Plate 5 x 10^4 HepG2 cells per well in a 24-well plate.
-
Day 2: Transduce cells. Add polybrene to the cells at a final concentration of 8 µg/mL. Add the TRE-luciferase lentivirus at various multiplicities of infection (MOI) to determine the optimal transduction efficiency.
-
Day 3: Change media. After 24 hours, remove the virus-containing medium and replace it with fresh culture medium.
-
Day 4 onwards: Select stable cells. If using a transfer plasmid with a puromycin resistance gene, add puromycin to the culture medium at a pre-determined optimal concentration.
-
Expand and validate. Expand the puromycin-resistant cells and validate the reporter cell line by performing a dose-response curve with T3-ATA (S-isomer) and measuring luciferase activity.
Protocol 3: High-Throughput Screening Assay
This protocol details the screening of a compound library for modulators of TR activity using the stable TRE-luciferase reporter cell line.
Materials:
-
Stable TRE-Luciferase reporter cell line
-
Assay medium (e.g., DMEM without phenol red, with charcoal-stripped FBS)
-
Compound library
-
T3-ATA (S-isomer) as a positive control
-
DMSO as a negative control
-
White, opaque 96-well or 384-well assay plates
-
Luciferase assay reagent
Procedure:
-
Day 1: Seed reporter cells. Plate the stable TRE-luciferase reporter cells in white, opaque assay plates at a density of 1 x 10^4 cells per well and incubate overnight.
-
Day 2: Add compounds. Treat the cells with compounds from the library at the desired final concentration. Include wells with T3-ATA (S-isomer) as a positive control and DMSO as a negative control.
-
Incubate. Incubate the plates for 18-24 hours at 37°C in a CO2 incubator.
-
Day 3: Measure luciferase activity. Equilibrate the plates to room temperature. Add luciferase assay reagent to each well according to the manufacturer's instructions.
-
Read plates. Measure luminescence using a plate reader.
Protocol 4: Data Analysis
This protocol describes the analysis of the screening data to identify potential hits.
Procedure:
-
Calculate Z'-factor. Determine the Z'-factor for each screening plate to assess assay quality using the formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|, where "pos" refers to the positive control and "neg" refers to the negative control.
-
Normalize data. Normalize the raw luminescence data. The activity of each compound can be expressed as a percentage of the activation observed with the maximal concentration of T3-ATA (S-isomer).
-
Identify hits. Define a hit criterion (e.g., compounds that produce >50% activation relative to the positive control).
-
Confirm hits. Re-test the primary hits in a dose-response format to confirm their activity and determine their potency (EC50).
References
How to handle and store T3-ATA (S-isomer) safely in the lab
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the safe handling, storage, and use of T3-ATA (S-isomer), a potent and active form of thyroid hormone. Adherence to these guidelines is crucial for ensuring experimental accuracy, reproducibility, and laboratory safety.
Chemical and Physical Properties
T3-ATA (S-isomer) is the S-isomer of T3-ATA and functions as an active form of thyroid hormone.[1][2][3][4] Its fundamental properties are summarized below.
| Property | Value |
| CAS Number | 2438721-48-1[5] |
| Molecular Formula | C19H16I3NO6S |
| Molecular Weight | 767.11 g/mol |
| Purity | Typically ≥99% |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO (≥ 50 mg/mL) |
Safety and Handling
While T3-ATA (S-isomer) is not classified as a hazardous substance, standard laboratory safety precautions should be observed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, a lab coat, and protective gloves when handling the compound.
-
Ventilation: Use the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or aerosols.
-
Contact: Avoid contact with eyes and skin. In case of accidental contact, follow the first aid measures outlined in the Safety Data Sheet (SDS).
-
Incompatibilities: Avoid strong acids, strong alkalis, and strong oxidizing or reducing agents.
Storage and Stability
Proper storage is critical to maintain the integrity and activity of T3-ATA (S-isomer).
| Form | Storage Condition | Shelf Life |
| Solid | 4°C, protect from light, stored under nitrogen. | Refer to manufacturer's specifications. |
| Stock Solution | -80°C, protect from light, stored under nitrogen. | 6 months |
| -20°C, protect from light, stored under nitrogen. | 1 month |
Important Considerations:
-
Upon reconstitution, it is highly recommended to aliquot the stock solution into single-use vials to prevent degradation from repeated freeze-thaw cycles.
-
Solutions should be stored under nitrogen to prevent oxidation.
Experimental Protocols
Preparation of Stock Solution
Objective: To prepare a concentrated stock solution of T3-ATA (S-isomer) for use in experiments.
Materials:
-
T3-ATA (S-isomer) solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated pipettes and sterile tips
Procedure:
-
Allow the vial of T3-ATA (S-isomer) powder to equilibrate to room temperature before opening.
-
Based on the desired concentration, calculate the required volume of DMSO. For example, to prepare a 10 mM stock solution from 1 mg of T3-ATA (S-isomer) (MW = 767.11 g/mol ):
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
Volume (µL) = (0.001 g / 767.11 g/mol ) / 0.01 mol/L * 1,000,000 µL/L ≈ 130.4 µL
-
-
Add the calculated volume of DMSO to the vial containing the T3-ATA (S-isomer) powder.
-
Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming to 37°C and sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage, ensuring they are protected from light.
Cell-Based Assay Protocol: Treatment of Cultured Cells
Objective: To treat cultured cells with T3-ATA (S-isomer) to study its biological effects.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
T3-ATA (S-isomer) stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture plates/flasks
Procedure:
-
Cell Seeding: Plate cells at the desired density in appropriate culture vessels and allow them to adhere and grow, typically for 24 hours.
-
Preparation of Working Solution:
-
Thaw an aliquot of the T3-ATA (S-isomer) stock solution.
-
Prepare a series of dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Note: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular effects. Prepare a vehicle control using the same final concentration of DMSO.
-
-
Cell Treatment:
-
Remove the existing culture medium from the cells.
-
Wash the cells gently with sterile PBS.
-
Add the medium containing the desired concentration of T3-ATA (S-isomer) or the vehicle control to the respective wells/flasks.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as Western blotting or qPCR, to assess the effects of the treatment.
Visualizations
Thyroid Hormone Signaling Pathway
Caption: Thyroid Hormone Genomic Signaling Pathway.
Experimental Workflow for T3-ATA (S-isomer)
Caption: General Experimental Workflow.
References
Troubleshooting & Optimization
Troubleshooting low signal in T3-ATA (S-isomer) reporter assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing T3-ATA (S-isomer) reporter assays. The information is designed to help identify and resolve common issues leading to low signal or inconsistent results.
Troubleshooting Guide: Low Signal
A weak or absent signal is a frequent problem in reporter assays. The following table outlines potential causes and recommended solutions to enhance the signal in your T3-ATA (S-isomer) experiment.
| Potential Cause | Recommended Solutions |
| Reagent Integrity | - Verify Reagent Functionality: Ensure all kit components, especially the luciferase substrate and T3-ATA (S-isomer), are within their expiration dates and have been stored correctly. T3-ATA (S-isomer) stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[1] - Fresh Reagents: Prepare fresh dilutions of T3-ATA (S-isomer) and other critical reagents for each experiment to avoid degradation from multiple freeze-thaw cycles. |
| Cell Health & Density | - Optimize Cell Density: Titrate the number of cells seeded per well. An optimal cell density is crucial for a robust signal. For similar reporter assays, densities around 0.8 x 10⁵ cells/mL have been shown to yield the highest signal-to-noise ratio.[2] - Confirm Cell Viability: Perform a viability test (e.g., trypan blue exclusion) before seeding to ensure a healthy cell population. - Mycoplasma Testing: Regularly test cell cultures for mycoplasma contamination, which can negatively impact cell health and assay performance. |
| Transfection Efficiency (for transient assays) | - Optimize DNA:Reagent Ratio: Systematically vary the ratio of plasmid DNA to transfection reagent to determine the optimal condition for your specific cell line.[3] - Check Plasmid Quality: Use high-quality, endotoxin-free plasmid DNA with the correct thyroid hormone response element (TRE). |
| Assay Protocol | - Optimize Incubation Time: The duration of cell exposure to T3-ATA (S-isomer) can significantly impact signal strength. Test a time course (e.g., 4, 9, 24 hours) to identify the optimal stimulation period.[2][4] - Use a Stronger Promoter: If using a custom reporter construct, consider a stronger constitutive promoter to drive luciferase expression if the current one is too weak. |
| Signal Detection | - Luminometer Settings: Ensure the luminometer is set to the appropriate sensitivity and integration time for your assay system. - Use White Assay Plates: Opaque, white-walled plates are recommended to maximize light output and minimize well-to-well crosstalk. |
Frequently Asked Questions (FAQs)
Q1: What is the expected fold induction for a T3-ATA (S-isomer) reporter assay?
A1: While specific data for T3-ATA (S-isomer) is not widely published, a well-optimized thyroid hormone reporter assay using a potent agonist like T3 can exhibit a fold induction of over 20-fold compared to the vehicle control. The magnitude of induction is dependent on the cell line, reporter construct, and overall assay conditions.
Q2: My results show high variability between replicate wells. What can I do?
A2: High variability can stem from several factors. To minimize this, prepare a master mix of your reagents (e.g., cell suspension, treatment media) to ensure uniform dispensing. Use calibrated multichannel pipettes for accuracy and consider using a luminometer with an automated injector for the luciferase substrate. Additionally, normalizing your data with an internal control reporter can help reduce variability.
Q3: Can other compounds in my test sample interfere with the assay?
A3: Yes, some compounds can inhibit luciferase activity or act as agonists or antagonists of the thyroid hormone receptor, leading to misleading results. It is crucial to run proper controls, including a vehicle control, a positive control with a known agonist (like T3 or T3-ATA), and a control for the test compound's effect on the reporter system itself (e.g., in cells without the thyroid hormone receptor).
Q4: How long should I incubate the cells with T3-ATA (S-isomer)?
A4: The optimal incubation time can vary. For similar assays, stimulation times between 4 to 24 hours have been reported to be effective. It is highly recommended to perform a time-course experiment to determine the peak response for your specific cell line and experimental setup.
Experimental Protocols
General T3-ATA (S-isomer) Reporter Assay Protocol
This protocol provides a general workflow. Optimization of cell number, incubation times, and reagent concentrations is recommended.
-
Cell Seeding:
-
Culture cells to approximately 80-90% confluency.
-
Harvest and count the cells, assessing viability.
-
Dilute the cells in the appropriate culture medium to the optimized density.
-
Dispense the cell suspension into a 96-well white, clear-bottom assay plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of T3-ATA (S-isomer) and any test compounds in the appropriate screening medium.
-
Include a vehicle-only control (e.g., 0.1% DMSO).
-
Carefully remove the culture medium from the cells and replace it with the prepared treatment media.
-
Incubate for the predetermined optimal time (e.g., 24 hours) in a humidified incubator.
-
-
Luciferase Assay:
-
Equilibrate the assay plate and the luciferase detection reagent to room temperature.
-
Add the luciferase detection reagent to each well according to the manufacturer's instructions.
-
Incubate for 5-10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure luminescence using a plate-reading luminometer.
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key processes involved in the T3-ATA (S-isomer) reporter assay.
Caption: T3-ATA (S-isomer) signaling pathway in a reporter cell.
Caption: General experimental workflow for a T3-ATA reporter assay.
Caption: Decision tree for troubleshooting low signal issues.
References
How to prevent degradation of T3-ATA (S-isomer) in experiments
Welcome to the technical support center for T3-ATA (S-isomer). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of T3-ATA (S-isomer) during experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the stability and integrity of your compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions regarding the stability and handling of T3-ATA (S-isomer).
Q1: My experimental results with T3-ATA (S-isomer) are inconsistent. What could be the cause?
A1: Inconsistent results are often linked to the degradation of T3-ATA (S-isomer). Several factors can contribute to this:
-
Improper Storage: Ensure the compound and its solutions are stored correctly.
-
Repeated Freeze-Thaw Cycles: Aliquoting stock solutions is crucial to avoid degradation from repeated temperature changes.[1][2]
-
Exposure to Light: T3-ATA (S-isomer) is photosensitive. Protect all solutions from light.
-
Degradation in Experimental Media: The compound may not be stable in your specific cell culture medium or buffer over the duration of your experiment.
-
Interaction with Labware: Thyroid hormones can adsorb to certain plastics, reducing the effective concentration.
Q2: How should I store the solid T3-ATA (S-isomer) and its stock solutions?
A2: Proper storage is critical for maintaining the integrity of T3-ATA (S-isomer).
| Condition | Solid Compound | Stock Solution |
| Temperature | 4°C (short-term) | -80°C (up to 6 months), -20°C (up to 1 month)[1][2][3] |
| Atmosphere | Store under nitrogen | Store under nitrogen |
| Light | Protect from light | Protect from light |
Q3: What is the best solvent for preparing a stock solution of T3-ATA (S-isomer)?
A3: Dimethyl sulfoxide (DMSO) is a commonly used solvent for T3-ATA (S-isomer). It is soluble in DMSO at concentrations of ≥ 50 mg/mL. For cell culture experiments, ensure the final concentration of DMSO is low (typically <0.1%) to avoid cellular toxicity.
Q4: Can I use serum-free medium in my experiments with T3-ATA (S-isomer)?
A4: While possible, it requires careful consideration. Serum contains binding proteins like albumin that can help stabilize thyroid hormones. In serum-free media, T3-ATA (S-isomer) may be more prone to degradation. If using serum-free medium, it is advisable to:
-
Minimize the incubation time.
-
Prepare fresh solutions immediately before use.
-
Consider adding a stabilizing agent like bovine serum albumin (BSA).
Q5: What are the likely degradation pathways for T3-ATA (S-isomer)?
A5: Based on studies of related thyroid hormones like levothyroxine (T4), the primary degradation pathways are likely:
-
Deiodination: The removal of iodine atoms from the thyronine core structure.
-
Deamination: The removal of an amine group from the side chain.
These processes can be accelerated by exposure to light, heat, and oxidative conditions.
Q6: How can I check if my T3-ATA (S-isomer) has degraded?
A6: Analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection can be used to assess the purity of your T3-ATA (S-isomer) solution and detect the presence of degradation products.
Experimental Protocols
Protocol 1: Preparation of T3-ATA (S-isomer) Stock Solution
-
Materials:
-
T3-ATA (S-isomer) solid powder
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
Allow the vial of solid T3-ATA (S-isomer) to equilibrate to room temperature before opening.
-
Weigh the desired amount of T3-ATA (S-isomer) in a sterile microcentrifuge tube.
-
Under a gentle stream of inert gas, add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex briefly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to minimize freeze-thaw cycles.
-
Blanket the headspace of each aliquot with inert gas before sealing.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: Preparing Working Solutions for Cell Culture Experiments
-
Materials:
-
T3-ATA (S-isomer) stock solution (from Protocol 1)
-
Pre-warmed cell culture medium (with or without serum)
-
Sterile, amber microcentrifuge tubes or plates
-
-
Procedure:
-
Thaw one aliquot of the T3-ATA (S-isomer) stock solution at room temperature, protected from light.
-
Immediately before use, dilute the stock solution to the final desired concentration in pre-warmed cell culture medium.
-
Mix thoroughly by gentle pipetting or inversion.
-
Add the working solution to your cell cultures immediately.
-
For time-course experiments exceeding 24 hours, consider replacing the medium with freshly prepared T3-ATA (S-isomer) solution daily to ensure a consistent concentration.
-
Data Presentation
Table 1: Recommended Storage Conditions for T3-ATA (S-isomer)
| Form | Temperature | Duration | Light/Atmosphere |
| Solid | 4°C | Short-term | Protect from light, under nitrogen |
| Stock Solution | -20°C | Up to 1 month | Protect from light, under nitrogen |
| Stock Solution | -80°C | Up to 6 months | Protect from light, under nitrogen |
Table 2: Solubility of T3-ATA (S-isomer)
| Solvent | Concentration |
| DMSO | ≥ 50 mg/mL (≥ 65.18 mM) |
Visualizations
Caption: Workflow for preparation and use of T3-ATA (S-isomer).
Caption: Factors influencing T3-ATA (S-isomer) degradation.
Caption: Troubleshooting logic for inconsistent T3-ATA results.
References
Optimizing T3-ATA (S-isomer) Treatment: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing T3-ATA (S-isomer), also known as Tiratricol or TRIAC, in experimental settings. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data to help optimize your treatment strategies for maximal response.
Frequently Asked Questions (FAQs)
Q1: What is T3-ATA (S-isomer) and what is its primary mechanism of action?
A1: T3-ATA (S-isomer), or Tiratricol (TRIAC), is a naturally occurring metabolite and analog of the thyroid hormone triiodothyronine (T3).[1][2][3][4] Its primary mechanism of action is binding to and activating thyroid hormone receptors (TRα and TRβ), which are nuclear transcription factors that regulate gene expression.[1] This interaction mimics the physiological effects of T3, modulating genes involved in metabolism, growth, and development. A key feature of Tiratricol is its ability to enter cells independently of the Monocarboxylate Transporter 8 (MCT8), making it a valuable tool for studying conditions with dysfunctional thyroid hormone transport.
Q2: How does the binding affinity of T3-ATA compare to T3?
A2: T3-ATA (Tiratricol) generally exhibits a higher binding affinity for thyroid hormone receptors (both TRβ1 and TRβ2 isoforms) compared to T3, particularly for mutant receptors found in thyroid hormone resistance (RTH) syndromes. This suggests it can be a more potent activator of the TR signaling pathway.
Q3: What is a typical effective concentration range for T3-ATA in in vitro experiments?
A3: The effective concentration of T3-ATA can vary significantly depending on the cell line and the biological endpoint being measured. For effects on cell proliferation and viability in cancer cell lines, concentrations in the micromolar range (e.g., 1 µM to 25 µM) are often used. However, for gene expression studies, lower concentrations in the nanomolar to low micromolar range may be sufficient. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: How long should I treat my cells with T3-ATA to see a maximal response?
A4: The optimal treatment time depends on the specific cellular response being investigated.
-
Gene Expression (mRNA): Changes in gene transcription can often be detected within a few hours. A time-course experiment with early time points (e.g., 2, 4, 8 hours) and later time points (e.g., 12, 24, 48 hours) is recommended to capture both primary and secondary response genes.
-
Protein Expression: Changes in protein levels typically follow mRNA changes and may require longer incubation times, often in the range of 24 to 72 hours.
-
Cell Viability/Proliferation: Effects on cell proliferation or cytotoxicity are usually assessed after longer-term exposure, commonly between 24 and 72 hours.
Q5: Are there known off-target effects of T3-ATA I should be aware of?
A5: While T3-ATA's primary targets are the thyroid hormone receptors, potential off-target effects should be considered, especially at higher concentrations. Due to its structural similarity to other signaling molecules, it could potentially interact with other nuclear receptors. To confirm that the observed effects are mediated by thyroid hormone receptors, it is advisable to use techniques like siRNA-mediated knockdown of TRα and TRβ.
Troubleshooting Guide
Issue 1: I am not observing any response to T3-ATA treatment in my cell line.
-
Potential Cause: Low or absent expression of thyroid hormone receptors (TRα and TRβ) in your cell line.
-
Solution: Confirm the expression of TRα and TRβ in your cells using qPCR or Western blotting. If expression is low, consider using a different cell line known to be responsive to thyroid hormones (e.g., GH3 pituitary cells) as a positive control.
-
-
Potential Cause: The T3-ATA compound may have degraded.
-
Solution: Prepare fresh stock solutions of T3-ATA for each experiment. Store stock solutions at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.
-
-
Potential Cause: Insufficient incubation time.
-
Solution: Perform a time-course experiment with a broader range of time points (e.g., 6, 12, 24, 48, 72 hours) to ensure you are not missing the optimal window for the response.
-
Issue 2: I am observing high levels of cell death even at low concentrations of T3-ATA.
-
Potential Cause: The solvent (e.g., DMSO) concentration is too high.
-
Solution: Ensure the final concentration of the solvent in your cell culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle-only control in your experiments.
-
-
Potential Cause: The cell line is particularly sensitive to thyroid hormone-mediated effects or off-target toxicity.
-
Solution: Perform a detailed dose-response curve starting from a very low concentration (e.g., in the picomolar or low nanomolar range) to determine the cytotoxic threshold for your specific cell line.
-
Issue 3: I am seeing high variability in my results between experiments.
-
Potential Cause: Inconsistent cell health or passage number.
-
Solution: Use cells that are in the exponential growth phase and maintain a consistent, low passage number for all experiments. Regularly check for cell morphology and viability.
-
-
Potential Cause: Variability in cell seeding density.
-
Solution: Ensure a uniform cell seeding density across all wells and plates. Use a hemocytometer or an automated cell counter for accurate cell counting before plating.
-
-
Potential Cause: Inconsistent treatment application.
-
Solution: When treating cells, ensure that the T3-ATA is thoroughly mixed into the medium before adding it to the wells. For time-course experiments, consider a staggered treatment schedule to allow for harvesting all samples at the same time, which can reduce variability in downstream processing.
-
Data Presentation
Table 1: Effective Concentrations of T3-ATA (Tiratricol) in in vitro Models
| Cell Line | Cell Type | Effect Studied | Effective Concentration | Assay Used |
|---|---|---|---|---|
| OVCAR3 | Ovarian Cancer | Reduced proliferation, induced apoptosis | 10 µM and 25 µM | Not Specified |
| A2780 | Ovarian Cancer | Reduced proliferation, induced apoptosis | 10 µM and 25 µM | Not Specified |
| HEK293 (αvβ3-transfected) | - | Induced apoptosis | 10 µM and 25 µM | Annexin-V/PI |
| U87MG | Glioblastoma | Anti-proliferative effects | 1 nM - 10 µM | Not Specified |
| MDA-MB-231 | Breast Cancer | Anti-proliferative effects | 1 nM - 10 µM | Not Specified |
Table 2: Relative Binding Affinity of T3-ATA (Tiratricol) vs. T3 for Thyroid Hormone Receptors
| Receptor Type | Ligand | Relative Binding Affinity | Finding |
|---|---|---|---|
| TRβ1 (Wild Type & Mutant) | T3-ATA (Tiratricol) | Higher than T3 | T3-ATA shows superior binding affinity for a majority of TRβ1 mutants associated with RTH. |
| TRβ2 (Wild Type & Mutant) | T3-ATA (Tiratricol) | Higher than T3 | T3-ATA shows superior binding affinity for a majority of TRβ2 mutants associated with RTH. |
Experimental Protocols
Protocol 1: Preparation of T3-ATA (Tiratricol) Stock and Working Solutions
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses. Handle T3-ATA powder in a chemical fume hood.
-
Stock Solution (10 mM):
-
Weigh the required amount of T3-ATA powder (MW: 621.9 g/mol ). To prepare 1 mL of a 10 mM stock solution, use 6.22 mg of T3-ATA.
-
Dissolve the powder in high-quality, cell culture-grade DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
(Optional) Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C for long-term storage.
-
-
Working Solution:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions in pre-warmed complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should not exceed 0.1% to prevent solvent-induced toxicity.
-
Protocol 2: Time-Course Experiment for Gene Expression Analysis (qPCR)
-
Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase (e.g., 70-80% confluency) at the time of harvesting. Allow cells to attach overnight.
-
Treatment:
-
Prepare the T3-ATA working solution at the desired final concentration in fresh, pre-warmed medium.
-
Remove the old medium from the cells and replace it with the medium containing T3-ATA or a vehicle control (medium with the same final concentration of DMSO).
-
For a time-course experiment, you can either add the drug to all plates at once and harvest at different times, or add the drug at staggered times and harvest all plates simultaneously to minimize variation in RNA extraction.
-
-
Harvesting and RNA Extraction:
-
At each time point (e.g., 0, 2, 4, 8, 12, 24 hours), wash the cells with cold PBS.
-
Lyse the cells directly in the well using a suitable lysis buffer (e.g., from an RNA extraction kit).
-
Extract total RNA according to the manufacturer's protocol. Ensure to include a DNase treatment step to remove any contaminating genomic DNA.
-
-
cDNA Synthesis and qPCR:
-
Quantify the RNA and assess its purity (A260/A280 ratio).
-
Synthesize cDNA from an equal amount of RNA for all samples.
-
Perform quantitative PCR (qPCR) using primers for your target gene(s) and at least one stable housekeeping gene for normalization.
-
-
Data Analysis: Calculate the relative expression of your target gene using the ΔΔCt method.
Protocol 3: Cell Viability MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Treatment: Remove the old medium and add 100 µL of medium containing serial dilutions of T3-ATA. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Mandatory Visualizations
Caption: T3-ATA (Tiratricol) signaling pathway.
Caption: General workflow for in vitro T3-ATA experiments.
Caption: Troubleshooting flowchart for no-response scenarios.
References
Addressing off-target effects of T3-ATA (S-isomer) in cell lines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for utilizing the S-isomer of T3-ATA, commonly known as Tiratricol or TRIAC, in cell line-based experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify, understand, and address potential off-target effects to ensure the validity and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action of T3-ATA (S-isomer)?
A1: The primary, on-target mechanism of T3-ATA (S-isomer), or Tiratricol, is its function as a thyroid hormone analog. It binds to and activates thyroid hormone receptors (TRs), specifically TRα and TRβ, which are nuclear transcription factors.[1] This interaction mimics the effects of the endogenous thyroid hormone T3, modulating the transcription of target genes involved in critical cellular processes such as metabolism, growth, and development.[1] A key feature of Tiratricol is its ability to enter cells independently of the monocarboxylate transporter 8 (MCT8), which is the primary transporter for T3 and thyroxine (T4) into certain tissues.[2]
Q2: What are the known or potential off-target effects of T3-ATA (S-isomer) in cell lines?
A2: While Tiratricol is a potent TR agonist, it can elicit biological effects through mechanisms independent of these nuclear receptors. The most well-documented off-target effects include:
-
Integrin αvβ3 Signaling: In some cancer cell lines, Tiratricol can induce cytotoxicity and cellular proliferation by binding to the cell surface integrin αvβ3.[3] This interaction can trigger downstream signaling cascades, most notably the mitogen-activated protein kinase (MAPK) pathway.[3]
-
Toll-Like Receptor (TLR) Pathway Modulation: Tiratricol has been shown to neutralize bacterial lipopolysaccharide (LPS) and reduce LPS-induced production of the pro-inflammatory cytokine TNF-alpha, suggesting an interaction with the TLR signaling pathway.
-
Potential Estrogen Receptor Interaction: The natural thyroid hormone T3 has been observed to promote proliferation in estrogen receptor-positive (ER+) breast cancer cell lines, an effect that can be blocked by estrogen receptor antagonists. Given the structural similarity, it is plausible that Tiratricol may exhibit similar off-target effects in ER+ cell lines.
Q3: How can I differentiate between on-target and off-target effects in my experiments?
A3: Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. A multi-pronged approach is recommended:
-
Use of Antagonists: Employ specific antagonists for the suspected receptors. For on-target TR effects, a TR antagonist should block the observed outcome. For suspected off-target estrogenic effects in relevant cell lines, an estrogen receptor antagonist like ICI 182,780 can be used.
-
Genetic Knockdown/Knockout: Utilize siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target (TRα and/or TRβ) or the suspected off-target receptor (e.g., integrin αvβ3). If the effect of Tiratricol persists after knocking down the on-target receptor, it is likely an off-target effect.
-
Dose-Response Analysis: Carefully titrate the concentration of Tiratricol. Off-target effects often occur at higher concentrations than on-target effects. Correlating the dose-response curve with the known binding affinities for on- and off-target receptors can provide valuable insights.
-
Control Compounds: If available, use a structurally similar but biologically inactive analog of Tiratricol as a negative control.
Q4: What are the typical concentrations of T3-ATA (S-isomer) that might lead to off-target effects?
A4: The concentration at which off-target effects become prominent is cell-line and context-dependent. On-target effects via thyroid hormone receptors are typically observed in the low nanomolar range. In contrast, off-target effects, such as those mediated by integrin αvβ3, may become more apparent at higher nanomolar to micromolar concentrations. It is imperative to perform a thorough dose-response analysis in your specific cell system to determine the optimal concentration range for on-target activity while minimizing off-target effects.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in cell proliferation or viability assays.
| Possible Cause | Troubleshooting Steps |
| Off-target signaling via integrin αvβ3 | 1. Check the expression level of integrin αvβ3 in your cell line. High expression may correlate with off-target effects. 2. Co-treat with an RGD peptide, which can compete for the binding site on integrin αvβ3 and block downstream signaling. 3. Perform a MAPK phosphorylation assay to see if this pathway is activated at the concentrations of Tiratricol you are using. |
| Potential interaction with estrogen receptors (in ER+ cells) | 1. Verify the estrogen receptor status of your cell line (e.g., MCF-7, T47D). 2. Co-treat with an estrogen receptor antagonist (e.g., fulvestrant/ICI 182,780) to see if the proliferative effect is blocked. 3. Assess the expression of estrogen-responsive genes (e.g., pS2, progesterone receptor) in response to Tiratricol treatment. |
| On-target effects leading to apoptosis or growth arrest in specific cell types | 1. Characterize the expression of TRα and TRβ in your cell line. The ratio of these isoforms can influence the cellular response. 2. Perform a cell cycle analysis to determine if Tiratricol is causing cell cycle arrest. |
Issue 2: Observed cellular effect is not blocked by a thyroid hormone receptor antagonist.
| Possible Cause | Troubleshooting Steps |
| The effect is mediated by an off-target mechanism. | 1. Investigate the involvement of the integrin αvβ3/MAPK pathway as described in Issue 1. 2. Consider the possibility of TLR pathway modulation, especially in immune cell lines or in experiments involving inflammatory stimuli. 3. If working with ER+ cells, investigate the potential for estrogen receptor-mediated signaling. |
| The antagonist is not used at an effective concentration. | 1. Perform a dose-response experiment with the antagonist to ensure it is used at a concentration sufficient to block the on-target receptor. |
Data Presentation
Table 1: On-Target Activity of T3-ATA (S-isomer) / Tiratricol at Thyroid Hormone Receptors
| Compound | Receptor Isoform | Binding Affinity (Kd in nM) | Functional Potency (EC50 in nM) |
| Tiratricol (TRIAC) | TRα | Not explicitly stated, but high affinity | 1.81 |
| TRβ | Higher affinity than T3 for TRβ1 | 4.13 | |
| Triiodothyronine (T3) | TRα1 | 0.23 ± 0.03 | - |
| TRβ1 | 0.21 ± 0.03 | - | |
| Thyroxine (T4) | TRα1 | 1.6 ± 0.2 | - |
| TRβ1 | 1.5 ± 0.2 | - |
Experimental Protocols
1. Protocol for Assessing Off-Target MAPK Pathway Activation
This protocol outlines the steps to determine if T3-ATA (S-isomer) activates the MAPK/ERK pathway, a known downstream effector of integrin αvβ3 signaling.
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere. Serum-starve the cells for 12-24 hours to reduce basal MAPK activity. Treat cells with varying concentrations of Tiratricol for short time points (e.g., 5, 15, 30, 60 minutes). Include a positive control (e.g., EGF) and a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Block the membrane with 5% BSA or non-fat milk in TBST. Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
-
Detection and Analysis: Visualize the protein bands using an appropriate detection method (e.g., chemiluminescence). Quantify the band intensities and normalize the p-ERK1/2 signal to the total ERK1/2 signal.
2. Protocol for Co-Immunoprecipitation (Co-IP) to Investigate Protein Interactions
This protocol can be adapted to investigate the interaction of Tiratricol with suspected off-target proteins, such as integrin αvβ3 or estrogen receptors, by assessing the recruitment of downstream signaling molecules.
-
Cell Culture and Treatment: Culture and treat cells with Tiratricol or a vehicle control as described in the previous protocol.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or 0.5% NP-40) with protease and phosphatase inhibitors to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with a primary antibody against the suspected interacting protein (e.g., integrin β3 or ERα). Add Protein A/G agarose or magnetic beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the protein complexes from the beads using a low pH buffer or SDS-PAGE sample buffer. Analyze the eluted proteins by Western blotting using antibodies against the suspected interacting partners (e.g., c-Src for integrin signaling, or co-activators for ER signaling).
Mandatory Visualizations
Signaling Pathways
Caption: On- and off-target signaling pathways of T3-ATA (S-isomer).
Experimental Workflow
Caption: Logical workflow for troubleshooting off-target effects.
References
How to control for variability in T3-ATA (S-isomer) experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to controlling for variability in experiments involving T3-ATA (S-isomer), also known as Triac. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of quantitative data to ensure the consistency and reliability of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and sources of variability encountered during T3-ATA experiments in a question-and-answer format.
I. Compound Handling and Storage
Question: My T3-ATA (S-isomer) stock solution seems to have variable potency between experiments. How should I prepare and store it to ensure stability?
Answer: Proper handling and storage of T3-ATA are critical for maintaining its activity.
-
Preparation: T3-ATA (S-isomer) is soluble in DMSO. For a 10 mM stock solution, dissolve the compound in high-quality, anhydrous DMSO. Ensure complete dissolution by gentle vortexing.
-
Storage:
-
Crucial Tip: Avoid repeated freeze-thaw cycles as this can lead to compound degradation and inconsistent results. Always prepare fresh working dilutions from a thawed aliquot for each experiment.
Question: I'm observing inconsistent results. Could the stability of T3-ATA in my culture media be an issue?
Answer: Yes, the stability of thyroid hormones and their analogs in culture media can be a source of variability.
-
Half-life: T3-ATA has a relatively short half-life compared to T4[2]. Its concentration in the media may decrease over long incubation periods. For experiments longer than 24 hours, consider replenishing the media with fresh T3-ATA.
-
Binding to Media Components: Thyroid hormones can adhere to plastic surfaces[3]. To prevent loss of active compound, consider using low-adhesion plasticware. Additionally, proteins in serum-containing media can bind to T3-ATA, affecting its free concentration and bioavailability[4].
II. Cell Culture and Assay Conditions
Question: I'm seeing high variability between replicate wells in my cell-based assays. What are the common causes?
Answer: High variability between replicates is a frequent issue and can often be traced back to inconsistencies in cell culture and plating.
-
Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. Variations in cell density can significantly impact the cellular response to T3-ATA.
-
Cell Passage Number: Cell lines can undergo phenotypic drift at high passage numbers, leading to changes in morphology, growth rates, and response to stimuli. It is crucial to use cells within a consistent and low passage number range for all experiments.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can alter the concentration of media components and T3-ATA. To mitigate this, it is best practice to not use the outermost wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.
-
Serum-Containing vs. Serum-Free Media: The presence of serum introduces variability due to batch-to-batch differences in hormone and growth factor concentrations. For mechanistic studies requiring precise control over experimental conditions, transitioning to a serum-free medium is recommended. However, this may require an adaptation period for the cells.
Question: My dose-response curves for T3-ATA are not consistent. What factors could be influencing this?
Answer: Inconsistent dose-response curves can be caused by several factors beyond basic pipetting errors.
-
Cell Density: The density of the cells at the time of treatment can affect their response to the compound. It is important to optimize and maintain a consistent cell seeding density for all dose-response experiments.
-
Incubation Time: The duration of exposure to T3-ATA will influence the magnitude of the response. Ensure that the incubation time is consistent across all experiments. For genomic effects (changes in gene expression), incubation times of 24 to 48 hours are common. Non-genomic effects can be observed within minutes to hours.
-
Compound Dilutions: Always prepare fresh serial dilutions of T3-ATA for each experiment to avoid issues with compound degradation or adsorption to plastics over time.
III. Data Interpretation
Question: I am using an immunoassay to measure T3 levels after T3-ATA treatment and getting unexpected results. Why?
Answer: T3-ATA (Triac) has been shown to cross-react with several commercially available immunoassays for total T3 (TT3) and free T3 (FT3). This cross-reactivity can lead to a significant overestimation of T3 levels, confounding the interpretation of your results. When monitoring thyroid hormone levels in the presence of T3-ATA, it is recommended to use non-immunoassay-based methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to avoid this artifact.
Quantitative Data Summary
The following tables summarize key quantitative parameters for T3-ATA (S-isomer) and related compounds to aid in experimental design and data comparison.
Table 1: Receptor Binding Affinity and Potency of T3-ATA (Triac) and T3
| Compound | Receptor | Binding Affinity (Kd, nM) | Relative Potency (T3 = 1) | Reference(s) |
| T3-ATA (Triac) | TRβ1 | Higher than T3 | > 1 (isoform and response element specific) | |
| TRβ2 | Higher than T3 | > 1 (isoform and response element specific) | ||
| TRα1 | Similar to T3 | ~ 1 | ||
| T3 | TRβ1 | - | 1 | |
| TRα1 | - | 1 |
Table 2: Example Dose-Response Ranges for T3 and Thyromimetics in In Vitro Assays
| Cell Line | Compound | Assay Endpoint | EC50 / Concentration Range | Incubation Time | Reference(s) |
| HepG2 | T3 | SHBG Secretion | 0.37 nM (half-maximal stimulation) | 4 days | |
| HepG2 | T3 | HTGL Activity | Dose-dependent up to 1 nM | 24-48 hours | |
| HepG2-TRα1/β1 | T3 | Fibronectin Expression | 10-100 nM | 24-48 hours | |
| Rat Somatotrophic Cells (GC) | T3 | Cell Growth | 0.05 nM (half-maximal response) | - | |
| TRAF-α cells | KB-141 (TRβ agonist) | Transactivation | 11.2 nM | - | |
| TRAF-β cells | KB-141 (TRβ agonist) | Transactivation | 3.4 nM | - |
Table 3: Example Fold Changes in Gene Expression with T3 Treatment
| Cell Type/Tissue | Gene | Fold Change | Treatment Conditions | Reference(s) |
| HepG2 | Fibronectin | ~1.5 - 2.5 fold increase | 10 nM T3 for 24 hours | |
| Mouse Liver | Multiple genes | ≥ 1.7 to ≥ 2.0 fold change | T3 treatment in euthyroid mice | |
| Human Monocytes | TLR4 | > 1.5 fold increase | 5 µM T3 for 24 hours |
Experimental Protocols
Protocol 1: General Procedure for a T3-ATA (S-isomer) Dose-Response Study in Cultured Cells
This protocol provides a general workflow for assessing the dose-dependent effects of T3-ATA on target gene expression.
-
Cell Seeding:
-
Culture cells in your standard growth medium to ~70-80% confluency.
-
Harvest cells and perform an accurate cell count.
-
Seed cells in a multi-well plate (e.g., 24-well or 96-well) at a pre-determined optimal density. Allow cells to attach overnight.
-
-
Preparation of T3-ATA Working Solutions:
-
On the day of the experiment, thaw a single-use aliquot of your 10 mM T3-ATA stock solution in DMSO.
-
Perform serial dilutions of the stock solution in the appropriate cell culture medium to prepare working solutions at 2x the final desired concentrations.
-
-
Cell Treatment:
-
Carefully remove the culture medium from the wells.
-
Add an equal volume of the 2x T3-ATA working solutions to the corresponding wells. Include a vehicle control (medium with the same final concentration of DMSO as the highest T3-ATA concentration) and an untreated control.
-
Incubate the plate for the desired treatment period (e.g., 24 or 48 hours) at 37°C in a humidified incubator.
-
-
Endpoint Analysis (e.g., qPCR for Gene Expression):
-
RNA Extraction: After incubation, wash the cells with PBS and lyse them directly in the wells using a suitable lysis buffer from a commercial RNA extraction kit. Proceed with RNA extraction according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using validated primers for your target gene(s) and at least one validated housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
-
Protocol 2: Quantitative Real-Time PCR (qPCR) for T3-ATA Target Gene Expression
This protocol outlines the steps for quantifying changes in gene expression following T3-ATA treatment.
-
Primer Design and Validation:
-
Design primers specific to your gene of interest and a stable reference gene.
-
Validate primer efficiency by running a standard curve with a serial dilution of cDNA. The efficiency should be between 90% and 110%.
-
-
Reaction Setup:
-
Prepare a master mix containing SYBR Green or a probe-based qPCR mix, forward and reverse primers, and nuclease-free water.
-
Aliquot the master mix into qPCR plate wells.
-
Add an equal amount of cDNA to each well. Include no-template controls (NTC) for each primer set.
-
-
qPCR Cycling Conditions (Example):
-
Initial Denaturation: 95°C for 10 minutes.
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
Melt Curve Analysis (for SYBR Green): To verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the Ct (threshold cycle) values for your target and reference genes in both control and treated samples.
-
Calculate ΔCt = Ct(target gene) - Ct(reference gene).
-
Calculate ΔΔCt = ΔCt(treated sample) - ΔCt(control sample).
-
Calculate the fold change in gene expression as 2-ΔΔCt.
-
Signaling Pathways and Experimental Workflows
Genomic and Non-Genomic Signaling of T3-ATA
T3-ATA, similar to T3, exerts its effects through both genomic and non-genomic signaling pathways.
-
Genomic Pathway: T3-ATA binds to thyroid hormone receptors (TRs), primarily TRβ, in the nucleus. This ligand-receptor complex then binds to thyroid hormone response elements (TREs) on the DNA, modulating the transcription of target genes.
-
Non-Genomic Pathway: T3-ATA can also initiate rapid signaling events from the cytoplasm. One key non-genomic pathway involves the activation of Phosphoinositide 3-kinase (PI3K), leading to the phosphorylation and activation of Akt (also known as Protein Kinase B). This cascade can influence various cellular processes, including cell survival and metabolism.
Experimental Workflow for a T3-ATA Dose-Response Study
The following diagram illustrates a typical workflow for investigating the effects of T3-ATA in a cell-based assay.
References
Technical Support Center: Improving the Solubility of T3-ATA (S-isomer) for In Vivo Studies
This technical support guide provides researchers, scientists, and drug development professionals with practical information and troubleshooting advice for dissolving T3-ATA (S-isomer) for in vivo experiments. The following sections offer frequently asked questions, detailed experimental protocols, and troubleshooting tips to address common challenges in formulation development.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in dissolving T3-ATA (S-isomer) for in vivo studies?
A1: T3-ATA (S-isomer) is a lipophilic compound, which inherently means it has low solubility in aqueous solutions like saline or phosphate-buffered saline (PBS).[1] This poor water solubility is a significant hurdle for achieving the desired concentration for in vivo dosing and can lead to issues with bioavailability and consistent results.[1]
Q2: What is a good starting point for solubilizing T3-ATA (S-isomer)?
A2: A common initial approach for lipophilic compounds is to first dissolve the compound in a small amount of an organic solvent, such as dimethyl sulfoxide (DMSO), and then dilute this stock solution with a suitable aqueous vehicle.[2] For T3-ATA (S-isomer), it is known to be soluble in DMSO at a concentration of at least 50 mg/mL.[3][4]
Q3: What are some common vehicle compositions for administering poorly soluble compounds like T3-ATA (S-isomer) to animals?
A3: Several vehicle formulations are commonly used to improve the solubility and administration of poorly soluble drugs. These often involve a combination of co-solvents, surfactants, and lipids. Some examples include:
-
Co-solvent systems: Mixtures of DMSO, polyethylene glycol (e.g., PEG400), propylene glycol, and ethanol in combination with water, saline, or PBS.
-
Surfactant-based systems: The addition of surfactants like Tween 80 or Polysorbate 80 can help to create stable micellar solutions that enhance solubility.
-
Lipid-based formulations: For oral administration, self-emulsifying drug delivery systems (SEDDS) can be effective.
Q4: Can I adjust the pH to improve the solubility of T3-ATA (S-isomer)?
A4: Yes, for acidic or basic compounds, adjusting the pH of the vehicle can significantly improve solubility. For weakly acidic drugs, increasing the pH can enhance solubility by forming a more soluble salt. A study on the related compound T3 showed that it could be dissolved in 0.1 N sodium hydroxide (NaOH) and then diluted with PBS for in vivo administration. This suggests that a similar approach may be effective for T3-ATA (S-isomer).
Q5: Are there alternative methods to enhance the bioavailability of T3-ATA (S-isomer) besides simple solubilization?
A5: Yes, several advanced formulation strategies can be employed to improve the in vivo performance of poorly soluble drugs. These include:
-
Particle size reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can lead to a faster dissolution rate.
-
Solid dispersions: Dispersing the drug in a hydrophilic polymer matrix in an amorphous state can significantly enhance its aqueous solubility.
-
Prodrugs: Modifying the chemical structure of the drug to create a more soluble prodrug that is converted to the active form in vivo.
Quantitative Data: Solubility of Related Thyroid Hormones
While specific quantitative solubility data for T3-ATA (S-isomer) in various in vivo vehicles is limited in publicly available literature, the following table summarizes the solubility of the related thyroid hormone L-Thyroxine (T4) in different solvents, which can provide a useful reference.
| Compound | Solvent/Vehicle | Solubility | Reference |
| L-Thyroxine (T4) | DMSO | ~2.5 mg/mL | |
| L-Thyroxine (T4) | Dimethyl formamide | ~0.14 mg/mL | |
| L-Thyroxine (T4) | 1:5 solution of DMSO:PBS (pH 7.2) | ~0.5 mg/mL | |
| T3-ATA (S-isomer) | DMSO | ≥ 50 mg/mL |
Experimental Protocols
Protocol 1: Preparation of T3-ATA (S-isomer) for Intraperitoneal (IP) Injection in Mice (Based on a protocol for T3)
This protocol is adapted from a method used for the administration of T3 to mice and may require optimization for T3-ATA (S-isomer).
Materials:
-
T3-ATA (S-isomer) powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare the vehicle: Prepare a fresh vehicle solution consisting of 10% DMSO, 40% PEG400, 5% Tween 80, and 45% sterile saline.
-
Weigh the compound: Accurately weigh the required amount of T3-ATA (S-isomer) and place it in a sterile microcentrifuge tube.
-
Initial Dissolution: Add the required volume of DMSO to the T3-ATA (S-isomer) powder to create a stock solution. Vortex thoroughly until the powder is completely dissolved. Gentle warming or brief sonication may aid in dissolution.
-
Add Co-solvents and Surfactants: Add the PEG400 and Tween 80 to the DMSO stock solution. Vortex well after each addition to ensure a homogenous mixture.
-
Final Dilution: Slowly add the sterile saline to the mixture while vortexing to bring the solution to the final desired volume and concentration.
-
Final Check: Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for administration.
Protocol 2: Preparation of T3-ATA (S-isomer) using pH Adjustment (Hypothetical, requires validation)
This protocol is based on the principle of increasing the solubility of a weakly acidic compound by pH modification.
Materials:
-
T3-ATA (S-isomer) powder
-
0.1 N Sodium Hydroxide (NaOH)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Initial Dissolution in Base: Dissolve the T3-ATA (S-isomer) powder in a small volume of 0.1 N NaOH. Vortex until the compound is fully dissolved.
-
Dilution with Buffer: Slowly add sterile PBS (pH 7.4) to the basic solution to reach the final desired concentration. It is crucial to add the buffer gradually while vortexing to avoid localized pH changes that could cause precipitation.
-
pH Check and Adjustment: Check the final pH of the solution and adjust if necessary to be within a physiologically acceptable range (typically pH 7.0-7.4 for injections).
-
Final Inspection: Ensure the final solution is clear and free of any precipitates before administration.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon addition of aqueous vehicle | The compound is "crashing out" of the organic solvent when the aqueous component is added. | 1. Decrease the final concentration of the compound. 2. Increase the proportion of the organic co-solvent (e.g., DMSO, PEG400) in the final vehicle. 3. Add a surfactant (e.g., Tween 80) to the formulation to help stabilize the compound in the aqueous phase. 4. Add the aqueous vehicle more slowly while vortexing vigorously. |
| Cloudy or hazy final solution | Incomplete dissolution or formation of a fine precipitate. | 1. Increase the sonication time or gently warm the solution (be cautious of compound stability at higher temperatures). 2. Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles. Note that this may reduce the final concentration of the drug if a significant amount is undissolved. |
| Phase separation in the final formulation | The components of the vehicle are not fully miscible at the tested ratios. | 1. Adjust the ratios of the vehicle components. 2. Ensure all components are at room temperature before mixing. |
| Variability in in vivo results | Inconsistent dosing due to an unstable formulation or precipitation over time. | 1. Prepare the dosing solution fresh before each experiment. 2. If the solution needs to be stored, assess its stability at the storage temperature and protect it from light. 3. Vortex the solution immediately before drawing it into the syringe for each animal. |
| Adverse effects in animals not related to the compound's pharmacology | The vehicle itself may be causing toxicity or irritation. | 1. Run a vehicle-only control group to assess the tolerability of the formulation. 2. Reduce the concentration of organic solvents like DMSO to the minimum required for dissolution. 3. Consider alternative, less toxic vehicles if adverse effects are observed. |
Visualizations
Caption: Workflow for preparing T3-ATA (S-isomer) for in vivo studies.
Caption: Decision-making pathway for selecting a suitable formulation strategy.
References
Dealing with cytotoxicity of T3-ATA (S-isomer) at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the in vitro cytotoxicity of T3-ATA (S-isomer) at high concentrations.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with high concentrations of T3-ATA (S-isomer).
Issue 1: Excessive Cell Death Observed Even at Moderately High Concentrations
-
Possible Cause 1: Solvent Toxicity.
-
Solution: T3-ATA (S-isomer) is often dissolved in organic solvents like DMSO. High concentrations of the compound may lead to cytotoxic levels of the solvent in your cell culture medium. Ensure the final solvent concentration is below the tolerance level of your cell line (typically <0.1% for DMSO). Always include a vehicle control (cells treated with the solvent alone at the highest concentration used) to differentiate between compound- and solvent-induced cytotoxicity.
-
-
Possible Cause 2: Compound Instability in Culture Medium.
-
Solution: T3-ATA (S-isomer) may degrade in culture medium over long incubation periods, potentially forming toxic byproducts. Prepare fresh stock solutions and working dilutions for each experiment. Minimize the exposure of the compound to light and consider performing a time-course experiment to determine if cytotoxicity increases with prolonged incubation.
-
-
Possible Cause 3: High Cellular Sensitivity.
-
Solution: Different cell lines exhibit varying sensitivities to thyroid hormone analogs. Your cell line may be particularly sensitive to the effects of T3-ATA (S-isomer). Consider using a cell line with a known lower sensitivity as a control or reducing the concentration range in your initial experiments.
-
Issue 2: Inconsistent or Non-Reproducible Cytotoxicity Results
-
Possible Cause 1: Inconsistent Cell Health and Passage Number.
-
Solution: Use cells that are in the exponential growth phase and maintain a consistent, low passage number for all experiments. Cells at high passage numbers can undergo phenotypic changes, affecting their response to stimuli. Document cell morphology and viability before starting each experiment.
-
-
Possible Cause 2: Variability in Cell Seeding Density.
-
Solution: Inaccurate or inconsistent cell seeding can lead to significant variability in results. Use a hemocytometer or an automated cell counter to ensure precise and uniform cell seeding across all wells and plates.
-
-
Possible Cause 3: Edge Effects in Multi-well Plates.
-
Solution: The outer wells of a multi-well plate are prone to evaporation, which can alter the concentration of T3-ATA (S-isomer) and affect cell growth. To minimize this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or culture medium to maintain humidity.
-
Issue 3: Discrepancy Between Different Cytotoxicity Assays (e.g., MTT vs. LDH)
-
Possible Cause 1: Different Mechanisms of Cell Death Measured.
-
Solution: Assays like MTT measure metabolic activity, which can be an early indicator of cytotoxicity, while LDH assays measure membrane integrity, a marker of late-stage necrosis or apoptosis. High concentrations of T3-ATA (S-isomer) may induce different cell death pathways at different rates. To get a comprehensive picture, consider using multiple assays that measure different endpoints, such as an apoptosis assay (e.g., Annexin V/PI staining) in conjunction with a metabolic or membrane integrity assay.
-
-
Possible Cause 2: Interference of the Compound with Assay Reagents.
-
Solution: T3-ATA (S-isomer) may directly interact with the reagents of your cytotoxicity assay. To test for this, run a cell-free control where the compound is added to the assay reagents in the absence of cells. If interference is detected, consider using an alternative cytotoxicity assay based on a different principle.
-
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of T3-ATA (S-isomer) cytotoxicity at high concentrations?
A1: While physiological concentrations of T3 and its analogs act primarily through nuclear thyroid hormone receptors (TRs) to regulate gene expression, high concentrations can induce cytotoxicity through both on-target and off-target effects. Evidence suggests that at supra-physiological levels, T3 can induce oxidative stress by increasing mitochondrial respiration and the production of reactive oxygen species (ROS).[1][2][3][4] This can lead to cellular damage and trigger apoptosis. Additionally, non-genomic signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, can be acutely activated and potentially dysregulated by high concentrations of T3, contributing to cell fate decisions.[5]
Q2: Are there any known IC50 values for T3-ATA (S-isomer)?
A2: Specific IC50 values for T3-ATA (S-isomer) are not widely reported in the literature. However, studies on the parent compound, T3, have shown that concentrations higher than 250 µM can lead to a significant decrease in cell viability in certain cell types. The cytotoxic potential of T3-ATA (S-isomer) is expected to be cell-line dependent. It is recommended to perform a dose-response experiment starting from a broad concentration range to determine the IC50 value in your specific experimental model. For reference, the table below provides IC50 values for other T3 analogs in different cancer cell lines.
Q3: How can I mitigate the cytotoxic effects of high concentrations of T3-ATA (S-isomer) if I am studying its other biological effects?
A3: If you need to work with high concentrations of T3-ATA (S-isomer) but wish to minimize cytotoxicity, you could consider the following strategies:
-
Co-treatment with antioxidants: Since high concentrations of T3 can induce oxidative stress, co-treatment with an antioxidant like N-acetylcysteine (NAC) may help to alleviate cytotoxicity.
-
Use of serum-free medium for short durations: If the experiment allows, short-term exposure in a serum-free or low-serum medium can sometimes reduce non-specific binding and may modulate the cellular response.
-
Time-course optimization: Determine the earliest time point at which the desired biological effect is observed, which may be before significant cytotoxicity occurs.
Q4: What are the key signaling pathways I should investigate when studying T3-ATA (S-isomer) induced cytotoxicity?
A4: Based on the known mechanisms of T3, key pathways to investigate include:
-
Apoptosis Pathway: Examine the activation of caspases (e.g., caspase-3, -8, -9) and changes in the expression of Bcl-2 family proteins (e.g., Bcl-2, Bax).
-
PI3K/Akt Pathway: Assess the phosphorylation status of key proteins in this pathway, such as Akt and mTOR, which are involved in cell survival and proliferation.
-
MAPK/ERK Pathway: Investigate the activation of ERK1/2, as this pathway is involved in both cell survival and death, depending on the cellular context.
-
Oxidative Stress Pathway: Measure the levels of intracellular ROS and markers of oxidative damage.
Quantitative Data Presentation
The following table summarizes the reported IC50 values for T3 and related analogs in various cell lines. Note that these values can vary significantly based on the cell line and experimental conditions.
| Compound/Analog | Cell Line | Assay | Incubation Time | IC50 Value |
| T3 | INS-1 (Insulin-producing) | Viability Assay | 72 hours | >250 µM |
| T3 | Human Breast Cancer Cells | Apoptosis Assay | - | 1 µM (induces apoptosis) |
| 3-Iodothyronamine (T1AM) | MCF7 (Breast Cancer) | Viability Assay | - | ~20 µM |
| 3-Iodothyronamine (T1AM) | HepG2 (Hepatocellular Carcinoma) | Viability Assay | - | ~25 µM |
This table provides representative data and should be used as a guideline. It is crucial to determine the IC50 value for T3-ATA (S-isomer) in your specific experimental system.
Experimental Protocols
1. MTT Cell Viability Assay
This protocol provides a method for assessing cell viability based on the metabolic activity of cells.
-
Materials:
-
96-well cell culture plates
-
T3-ATA (S-isomer) stock solution
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of T3-ATA (S-isomer) in culture medium.
-
Remove the old medium from the wells and add 100 µL of the T3-ATA (S-isomer) dilutions or control medium (including a vehicle control).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
-
Materials:
-
96-well cell culture plates
-
T3-ATA (S-isomer) stock solution
-
Cell culture medium
-
Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with serial dilutions of T3-ATA (S-isomer) as described in the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubate the plate for the desired time.
-
After incubation, carefully collect the supernatant from each well.
-
Follow the manufacturer's protocol to mix the supernatant with the LDH assay reagents.
-
Incubate as recommended in the kit instructions.
-
Measure the absorbance at the specified wavelength using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental, spontaneous release, and maximum release controls.
-
3. Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Materials:
-
6-well cell culture plates
-
T3-ATA (S-isomer) stock solution
-
Cell culture medium
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of T3-ATA (S-isomer) for the chosen duration.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
-
Visualizations
Caption: Potential mechanisms of high-concentration T3-ATA (S-isomer) cytotoxicity.
References
- 1. The Role of Thyroid Hormones as Inductors of Oxidative Stress and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thyroid hormone-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Influence of Oxidative Stress on Thyroid Diseases [mdpi.com]
- 5. researchgate.net [researchgate.net]
How to minimize batch-to-batch variation of T3-ATA (S-isomer)
This technical support center provides guidance for researchers, scientists, and drug development professionals to minimize batch-to-batch variation of T3-ATA (S-isomer).
Frequently Asked Questions (FAQs)
Q1: What is T3-ATA (S-isomer) and why is controlling its batch-to-batch variation important?
A1: T3-ATA (S-isomer), or (2S)-2-[(2-acetylsulfanylacetyl)amino]-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid, is the active S-isomer of T3-ATA, a derivative of the thyroid hormone T3.[1][2][3][4][5] Consistent batch-to-batch quality is critical to ensure the safety, efficacy, and reliability of experimental results and, ultimately, the therapeutic effect of the final drug product. Variations in purity, impurity profile, or chiral excess can lead to inconsistent biological activity and potential safety concerns.
Q2: What are the primary sources of batch-to-batch variation in the synthesis of T3-ATA (S-isomer)?
A2: The main sources of variability in the synthesis of complex chiral molecules like T3-ATA (S-isomer) include:
-
Starting Material Quality: Variations in the purity, isomeric composition, and reactivity of raw materials.
-
Process Parameters: Fluctuations in reaction conditions such as temperature, pressure, pH, and reaction time.
-
Reagent Stoichiometry: Inconsistent molar ratios of reactants and catalysts.
-
Chiral Integrity: Racemization or epimerization at the chiral center.
-
Work-up and Purification: Differences in extraction, crystallization, and chromatography procedures.
-
Human Factors: Variations in operator technique and interpretation of procedural instructions.
Q3: What is Process Analytical Technology (PAT) and how can it help minimize variation?
A3: Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes. The goal of PAT is to ensure final product quality by building it into the process from the start. For T3-ATA (S-isomer) synthesis, PAT can involve in-line monitoring of reaction progress, real-time analysis of chiral purity, and predictive modeling to adjust process parameters and minimize deviations between batches.
Q4: What regulatory guidelines should be considered for controlling the quality of chiral active substances like T3-ATA (S-isomer)?
A4: Regulatory bodies like the FDA and EMA have specific guidelines for the quality control of chiral compounds. Key documents to consult include the European Medicines Agency's "Investigation of Chiral Active Substances" and ICH guidelines such as Q3A(R2) for impurities in new drug substances and Q7 for Good Manufacturing Practice for Active Pharmaceutical Ingredients. These guidelines emphasize the need to characterize and control the stereoisomeric purity of the active substance.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of T3-ATA (S-isomer) that can lead to batch-to-batch variation.
| Issue ID | Problem | Potential Causes | Recommended Solutions |
| SYN-001 | Low Yield | - Incomplete reaction. - Degradation of starting materials or product. - Suboptimal reaction conditions. | - Monitor reaction progress using HPLC or TLC. - Ensure the quality and stability of starting materials. - Optimize reaction parameters (temperature, time, catalyst loading) using a Design of Experiments (DoE) approach. |
| SYN-002 | High Impurity Levels | - Side reactions due to incorrect stoichiometry or temperature. - Presence of impurities in starting materials. - Inefficient purification. | - Carefully control the addition rate and temperature of reagents. - Qualify all starting materials for purity and known impurities. - Optimize purification methods (e.g., recrystallization solvent, chromatography conditions). - Perform impurity profiling using LC-MS/MS to identify and track key impurities. |
| SYN-003 | Low Enantiomeric Excess (e.e.) | - Racemization during the reaction or work-up. - Inefficient chiral resolution or asymmetric synthesis step. - Contamination with the undesired enantiomer. | - Use mild reaction and work-up conditions to avoid racemization. - Screen and optimize chiral catalysts or resolving agents. - Implement strict cleaning procedures to prevent cross-contamination. - Analyze chiral purity at multiple stages of the process using a validated chiral HPLC method. |
| SYN-004 | Inconsistent Physical Properties (e.g., crystal form, particle size) | - Variations in crystallization conditions (solvent, temperature, cooling rate). - Presence of impurities affecting crystal growth. | - Standardize crystallization protocols, including seeding strategies. - Characterize the solid form of each batch using techniques like PXRD and DSC. - Control the level of impurities that may influence crystallization. |
Experimental Protocols
Protocol 1: Chiral Purity Analysis by HPLC
Objective: To determine the enantiomeric excess (e.e.) of T3-ATA (S-isomer).
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Materials:
-
T3-ATA (S-isomer) sample
-
Reference standards for both S- and R-isomers
-
Chiral stationary phase column (e.g., Chirobiotic T, CHIRALPAK AD-RH)
-
HPLC-grade mobile phase solvents (e.g., methanol, acetonitrile, water)
-
Mobile phase additives (e.g., triethylammonium acetate)
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase as per the validated method (e.g., methanol and 0.1% triethylammonium acetate, pH 4.0 (70:30, v/v)). Degas the mobile phase before use.
-
Sample Preparation: Accurately weigh and dissolve the T3-ATA (S-isomer) sample in a suitable solvent to a known concentration.
-
Standard Preparation: Prepare solutions of the S-isomer and R-isomer reference standards.
-
Chromatographic Conditions:
-
Column: Chirobiotic T (250 mm x 4.6 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 215 nm
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
-
Analysis: Inject the blank, reference standards, and sample solutions into the HPLC system.
-
Data Analysis: Identify the peaks corresponding to the S- and R-isomers based on the retention times of the reference standards. Calculate the enantiomeric excess using the peak areas of the two enantiomers.
Protocol 2: Impurity Profiling by LC-MS/MS
Objective: To identify and quantify impurities in a batch of T3-ATA (S-isomer).
Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
Materials:
-
T3-ATA (S-isomer) sample
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Formic acid or ammonium formate for mobile phase modification
Procedure:
-
Sample Preparation: Dissolve the T3-ATA (S-isomer) sample in a suitable solvent. The sample may require dilution, filtration, or derivatization.
-
Chromatographic Separation:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Scan Mode: Full scan for initial impurity detection and product ion scan (MS/MS) for structural elucidation of detected impurities.
-
-
Data Analysis:
-
Process the chromatograms to identify peaks corresponding to the main component and impurities.
-
Determine the mass-to-charge ratio (m/z) of each impurity.
-
Fragment the parent ions of the impurities to obtain MS/MS spectra for structural information.
-
Quantify impurities based on their peak areas relative to the main component or a reference standard.
-
Visualizations
Caption: Workflow for minimizing batch-to-batch variation of T3-ATA (S-isomer).
Caption: Troubleshooting logic for out-of-specification batches of T3-ATA (S-isomer).
Caption: Simplified genomic signaling pathway of T3-ATA (S-isomer).
References
- 1. researchgate.net [researchgate.net]
- 2. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 3. Synthesis of a sulphur-containing analogue of thyroxine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. Room-Temperature Enantioselective C–H Iodination via Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Transfection Efficiency for T3-ATA (S-isomer) Reporter Plasmids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing transfection efficiency for T3-ATA (S-isomer) reporter plasmid assays. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is a T3-ATA (S-isomer) reporter plasmid and what is it used for?
A T3-ATA (S-isomer) reporter plasmid is a research tool used to study the activity of the thyroid hormone signaling pathway. It contains a reporter gene (often luciferase) under the control of a promoter with Thyroid Hormone Response Elements (TREs). When the thyroid hormone triiodothyronine (T3) binds to its receptor (TR), the TR/T3 complex binds to the TREs and activates the transcription of the reporter gene. The amount of reporter protein produced is proportional to the activity of the thyroid hormone signaling pathway.
Q2: My reporter gene expression is very low or absent. What are the likely causes?
Low or no reporter signal can stem from several factors, including low transfection efficiency, a weak promoter in your construct, or issues with your assay reagents.[1][2] To troubleshoot, first verify the quality and concentration of your plasmid DNA. Then, systematically optimize your transfection parameters, such as cell confluency, DNA amount, and the ratio of transfection reagent to DNA. It's also crucial to use a cell line known to be responsive to thyroid hormone and to ensure your luciferase assay reagents are fresh and properly stored.
Q3: I'm observing high levels of cell death after transfection. What can I do to mitigate this?
High cytotoxicity is often caused by an excessive concentration of the transfection reagent or plasmid DNA.[1] Try reducing the amount of both the reagent and the DNA. You can also shorten the incubation time of the cells with the transfection complexes. Ensure that your cells are healthy and within a low passage number, as this can also impact their resilience to the transfection process.
Q4: My results are not reproducible between experiments. What are the common sources of variability?
Inconsistent results often arise from subtle variations in experimental conditions. Key factors to standardize include cell passage number and health, the quality of your plasmid DNA preparation, and the precise execution of the transfection protocol.[1] Using the same batch of high-quality plasmid DNA for a set of experiments and maintaining a consistent cell seeding and transfection schedule can significantly improve reproducibility.
Q5: How do I normalize my reporter assay data to account for variations in transfection efficiency?
To account for variability in transfection efficiency, it is recommended to co-transfect a control plasmid that expresses a different reporter gene (e.g., Renilla luciferase) under the control of a constitutive promoter. The activity of your experimental reporter (e.g., Firefly luciferase) is then normalized by dividing it by the activity of the control reporter. This provides a ratio that corrects for differences in transfection efficiency and cell number between wells.
Troubleshooting Guide
This guide addresses common issues encountered during T3-ATA (S-isomer) reporter plasmid transfection experiments.
| Issue | Possible Cause | Recommended Solution |
| Low or No Reporter Signal | Low transfection efficiency. | Optimize transfection parameters: cell density (aim for 70-90% confluency), DNA concentration, and transfection reagent-to-DNA ratio.[1] Use a positive control plasmid (e.g., expressing GFP) to assess transfection efficiency independently. |
| Poor plasmid DNA quality. | Use high-purity, endotoxin-free plasmid DNA. Verify plasmid integrity by gel electrophoresis and ensure the A260/A280 ratio is between 1.8 and 2.0. | |
| Inappropriate cell line. | Use a cell line known to express the thyroid hormone receptor (e.g., HEK293, HepG2, or specific pituitary cell lines). | |
| Inactive assay reagents. | Use fresh luciferase assay reagents and protect them from light and repeated freeze-thaw cycles. | |
| High Background Signal | Contamination of reagents or cells. | Use sterile techniques and fresh, filtered reagents. Check cell cultures for contamination. |
| Intrinsic promoter activity. | Use a promoterless vector as a negative control to determine the baseline level of reporter gene expression. | |
| High Cell Toxicity/Death | Too much transfection reagent. | Perform a titration experiment to determine the optimal concentration of transfection reagent that gives high efficiency with low toxicity. |
| Too much plasmid DNA. | High concentrations of plasmid DNA can be toxic to some cells. Optimize the amount of DNA used in the transfection. | |
| Unhealthy cells. | Ensure cells are in the logarithmic growth phase and have a viability of >90% before transfection. Use low-passage number cells. | |
| High Variability Between Replicates | Inconsistent pipetting. | Use calibrated pipettes and prepare master mixes for transfection complexes and assay reagents to minimize pipetting errors. |
| Uneven cell seeding. | Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly to achieve uniform cell density across wells. | |
| Edge effects in multi-well plates. | To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate or fill them with sterile PBS. |
Quantitative Data Summary
Optimizing transfection parameters is critical for achieving maximal reporter gene expression with minimal cytotoxicity. The following tables provide starting points and examples of optimization experiments.
Table 1: Recommended Starting Conditions for Transfection Optimization
| Parameter | Recommended Range | Notes |
| Cell Confluency (at time of transfection) | 70-90% | Optimal density is cell-type dependent. |
| Plasmid DNA per well (24-well plate) | 0.25 - 0.75 µg | Higher amounts can be inhibitory or toxic. |
| Transfection Reagent to DNA Ratio (µL:µg) | 1:1 to 3:1 | Varies with reagent and cell type; requires optimization. |
| Complex Incubation Time | 15-30 minutes | Follow the manufacturer's protocol for your specific reagent. |
| Post-Transfection Incubation | 24-48 hours | Time to allow for sufficient reporter gene expression. |
Table 2: Example of a Transfection Reagent to DNA Ratio Optimization in HEK293 Cells
| DNA (µ g/well ) | Transfection Reagent (µL/well) | Reagent:DNA Ratio | Relative Luciferase Units (RLU) | Cell Viability (%) |
| 0.5 | 0.5 | 1:1 | 150,000 | 95% |
| 0.5 | 1.0 | 2:1 | 350,000 | 92% |
| 0.5 | 1.5 | 3:1 | 500,000 | 85% |
| 0.5 | 2.0 | 4:1 | 480,000 | 75% |
Note: Data are representative and will vary depending on the specific cell line, plasmid, and transfection reagent used.
Table 3: Example of a Cell Seeding Density Optimization in HepG2 Cells
| Cells Seeded per well (24-well plate) | Confluency at Transfection | Relative Luciferase Units (RLU) | Cell Viability (%) |
| 5 x 10^4 | ~50% | 200,000 | 90% |
| 1 x 10^5 | ~70% | 450,000 | 88% |
| 1.5 x 10^5 | ~90% | 600,000 | 85% |
| 2 x 10^5 | >95% (over-confluent) | 350,000 | 80% |
Note: Data are representative and will vary depending on the specific cell line, plasmid, and transfection reagent used.
Experimental Protocols
Detailed Protocol for Optimizing Lipid-Based Transfection of a T3-ATA Reporter Plasmid
This protocol provides a step-by-step guide for optimizing the transfection of a T3-ATA (S-isomer) reporter plasmid in a 24-well plate format.
Materials:
-
HEK293 or HepG2 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium (e.g., Opti-MEM™)
-
T3-ATA (S-isomer) reporter plasmid (e.g., Firefly luciferase)
-
Control plasmid (e.g., Renilla luciferase, pRL-TK)
-
Lipid-based transfection reagent
-
24-well tissue culture plates
-
Sterile microcentrifuge tubes
-
Luciferase assay system
-
Luminometer
Procedure:
-
Cell Seeding:
-
The day before transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection. For HEK293 cells, this is typically 1 x 10^5 cells per well.
-
-
Preparation of DNA-Lipid Complexes (per well):
-
In a sterile microcentrifuge tube (Tube A), dilute 0.5 µg of the T3-ATA reporter plasmid and 0.05 µg of the control plasmid in 50 µL of serum-free medium.
-
In a separate sterile microcentrifuge tube (Tube B), dilute the lipid-based transfection reagent in 50 µL of serum-free medium. Test a range of reagent volumes (e.g., 0.5 µL, 1.0 µL, 1.5 µL, 2.0 µL).
-
Combine the contents of Tube A and Tube B, mix gently by pipetting, and incubate at room temperature for 15-20 minutes to allow for the formation of DNA-lipid complexes.
-
-
Transfection:
-
Aspirate the growth medium from the cells in the 24-well plate and replace it with 400 µL of fresh, pre-warmed complete growth medium.
-
Add the 100 µL of DNA-lipid complex mixture drop-wise to each well.
-
Gently rock the plate back and forth to ensure even distribution of the complexes.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
-
Reporter Gene Assay:
-
After the incubation period, aspirate the medium and wash the cells once with phosphate-buffered saline (PBS).
-
Lyse the cells according to the manufacturer's protocol for your luciferase assay system.
-
Measure the Firefly and Renilla luciferase activities using a luminometer.
-
-
Data Analysis:
-
Calculate the ratio of Firefly to Renilla luciferase activity for each well to normalize for transfection efficiency.
-
Determine the condition that provides the highest normalized luciferase activity with the lowest cytotoxicity.
-
Visualizations
Signaling Pathway
Caption: Thyroid Hormone Signaling Pathway leading to reporter gene expression.
Experimental Workflow
Caption: Experimental workflow for optimizing T3-ATA reporter plasmid transfection.
Troubleshooting Logic
References
Technical Support Center: Best Practices for Normalizing Data from T3-ATA (S-isomer) Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the S-isomer of 3,5,3'-Triiodothyroacetic acid (T3-ATA), also known as Tiratricol or TRIAC. The following information is curated to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address common challenges and inquiries regarding the use of T3-ATA (S-isomer) in a research setting.
I. Compound Preparation and Handling
Question: My T3-ATA (S-isomer) stock solution seems to have lost potency, leading to inconsistent results. How should I prepare and store it?
Answer: Proper preparation and storage of your T3-ATA (S-isomer) stock solution are critical for maintaining its stability and ensuring consistent activity in your experiments.
-
Preparation: T3-ATA is soluble in DMSO. For a 10 mM stock solution, dissolve 6.22 mg of T3-ATA (MW: 621.9 g/mol ) in 1 mL of high-quality, anhydrous DMSO. Ensure complete dissolution by gentle vortexing or sonication.[1]
-
Storage:
-
For long-term storage (up to 6 months), aliquot the stock solution into small, single-use volumes in tightly sealed vials and store at -80°C.[1][2]
-
For short-term storage (up to 1 month), aliquots can be stored at -20°C.[1][2]
-
Crucially, avoid repeated freeze-thaw cycles , as this can lead to the degradation of the compound.
-
Protect the stock solution from light.
-
Question: I am observing a precipitate in my working solution after diluting the DMSO stock in my aqueous cell culture medium. What could be the cause?
Answer: This is likely due to the concentration of T3-ATA exceeding its solubility limit in the aqueous buffer.
-
Lower the final concentration of T3-ATA in your experiment.
-
If your experimental system allows, you can increase the percentage of the co-solvent (DMSO) . However, be mindful of solvent toxicity and always include a vehicle control with the same final DMSO concentration in your experimental setup.
-
The pH of the buffer can also influence solubility. Consider adjusting the pH if it is compatible with your experimental model.
II. Inconsistent Results & Data Variability
Question: I'm observing high variability between replicate wells in my cell-based assays. What are the potential causes?
Answer: High variability between replicates can stem from several factors, not all of which are directly related to the compound itself.
-
Adsorption to Plastics: Thyroid hormones and their analogs are known to adsorb to plastic labware, which can reduce the effective concentration of T3-ATA in your experiments.
-
Consider adding a carrier protein like bovine serum albumin (BSA) at 0.1% to your media or buffer, especially in low-protein conditions.
-
Use low-adsorption plasticware .
-
-
Compound Instability in Media: T3-ATA may degrade over the course of a long-term experiment.
-
For experiments lasting more than 24-48 hours, consider replenishing the T3-ATA-containing medium at regular intervals.
-
-
Edge Effects: The outer wells of a microplate are more susceptible to evaporation, leading to changes in media and compound concentration. To mitigate this, avoid using the outermost wells for experimental conditions and instead fill them with sterile PBS or media.
-
General Cell Culture Issues: Ensure consistent cell seeding density, proper mixing of reagents, and calibrated pipettes to minimize technical variability.
Question: My cells are not responding to T3-ATA treatment. What should I check?
Answer: A lack of response could be due to several factors, from the compound's activity to the biological system itself.
-
Confirm Compound Activity: If possible, test a fresh stock of T3-ATA. Confirm the identity and purity of your compound source using analytical methods like HPLC-MS.
-
Thyroid Hormone Receptor Expression: Confirm that your cell line expresses the target receptors, Thyroid Hormone Receptor Alpha (TRα) and/or Thyroid Hormone Receptor Beta (TRβ), using methods like qPCR or Western blot. T3-ATA has a higher affinity for TRβ.
-
Optimize Experimental Conditions: Perform dose-response experiments to ensure you are using an effective concentration range. Also, optimize the incubation time.
III. Data Normalization
Question: What is the best way to normalize my data from T3-ATA experiments?
Answer: The appropriate normalization method depends on the type of assay you are performing.
-
Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo):
-
Vehicle Control: Always normalize the data to a vehicle-treated control (e.g., cells treated with the same concentration of DMSO as the highest T3-ATA concentration). The results are then typically expressed as a percentage of the vehicle control.
-
Day Zero Reading: For proliferation assays, a reading at the time of treatment initiation (Day 0) can be used to normalize for initial cell seeding differences.
-
-
Gene Expression Analysis (qPCR):
-
Housekeeping Genes: Normalization to one or more stable housekeeping genes is crucial. The choice of housekeeping genes should be validated for your specific cell type and experimental conditions, as their expression can sometimes be affected by treatments.
-
For studies in thyroid-related tissues, GUSB and HPRT1 have been identified as highly stable reference genes. Other commonly used housekeeping genes include GAPDH and ACTB , but their stability should be confirmed.
-
-
-
Reporter Assays (e.g., Luciferase):
-
Co-transfected Control: Normalize the activity of your experimental reporter (e.g., Firefly luciferase) to a co-transfected control reporter (e.g., Renilla luciferase). This accounts for variations in transfection efficiency and cell number.
-
-
Western Blotting:
-
Loading Control: Normalize the band intensity of your protein of interest to a loading control, which is a ubiquitously expressed protein that is not expected to change with treatment. Common loading controls include GAPDH, β-actin, and α-tubulin.
-
Quantitative Data Summary
The following tables provide a summary of quantitative data related to T3-ATA (Tiratricol) from published studies. These values should serve as a guideline, and optimal concentrations should be determined empirically for your specific experimental system.
Table 1: Dose-Response of T3-ATA (Tiratricol) on TSH and Thyroid Hormone Levels
| Parameter | Patient Population | T3-ATA (Tiratricol) Dose | Outcome |
| Basal TSH | Pituitary Resistance | 0.35 - 3.5 mg/day | Suppressed from 16.3 to 1.5 mU/L |
| Peak TSH Response to TRH | Pituitary Resistance | 0.35 - 3.5 mg/day | Decreased from 144 to 12.5 mU/L |
| Serum T4 | Pituitary Resistance | 0.35 - 3.5 mg/day | Decreased from 160 to 109 nmol/L |
| Basal TSH | Generalized Resistance | 0.7 - 4.2 mg/day | Suppressed from 2.0 to 0.5 mU/L |
| Peak TSH Response to TRH | Generalized Resistance | 0.7 - 4.2 mg/day | Decreased from 14.2 to 2.8 mU/L |
| Serum T4 | Generalized Resistance | 0.7 - 4.2 mg/day | Decreased from 270 to 192 nmol/L |
| Peak TSH Response to TRH | Normal Subjects | 1.4 mg/day for 6 weeks | Decreased from 17.6 to 2.0 µU/ml |
| Serum T4 | Normal Subjects | 1.4 mg/day for 6 weeks | Decreased from 7.3 to 4.3 µg/dl |
Table 2: Effective Concentrations of T3-ATA (Tiratricol) in In Vitro and In Vivo Models
| Experimental Model | T3-ATA (Tiratricol) Concentration/Dose | Observed Effect | Reference |
| Haired Mouse Skin (Topical Application) | ≥ 1 nmol/cm²/day | Blocked betamethasone-induced skin atrophy | --INVALID-LINK-- |
| Rat Adipose Tissue (Continuous Infusion) | 0.8 nmol/100g body wt/day | Induced thermogenic and lipid-related gene expression changes | --INVALID-LINK-- |
| Cultured Rat Anterior Pituitary Cells | 1 pM (free hormone concentration) | More potent than T3 or T4 in suppressing TSH secretion | --INVALID-LINK-- |
| COS-1 Cells (Transient Transfection with TRβ1) | ~1 nM | Reached 50% induction of transcriptional activation at a lower concentration than T3 | --INVALID-LINK-- |
Experimental Protocols
Below are detailed methodologies for key experiments involving T3-ATA (S-isomer).
Protocol 1: Preparation of T3-ATA (S-isomer) for Cell-Based Assays
-
Prepare a 10 mM Stock Solution:
-
In a chemical fume hood, weigh out 6.22 mg of T3-ATA (S-isomer) powder.
-
Add 1 mL of anhydrous, cell culture grade DMSO.
-
Vortex or sonicate gently until the powder is completely dissolved.
-
-
Storage:
-
Aliquot the stock solution into single-use volumes in sterile, light-protecting microcentrifuge tubes.
-
Store at -80°C for long-term use.
-
-
Prepare Working Solutions:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations.
-
Important: Ensure the final concentration of DMSO in the medium is consistent across all experimental conditions, including the vehicle control, and is at a level non-toxic to your cells (typically ≤ 0.1%).
-
Protocol 2: Cell Proliferation Assay using MTT
-
Cell Seeding:
-
Seed your cells of interest in a 96-well plate at a predetermined optimal density.
-
Allow the cells to attach and grow overnight in a humidified incubator at 37°C and 5% CO₂.
-
-
Treatment:
-
Remove the old medium and replace it with fresh medium containing various concentrations of T3-ATA (S-isomer) or the vehicle control (medium with the same final DMSO concentration).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
-
Solubilization:
-
Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Normalization:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the absorbance values of the T3-ATA-treated wells to the average absorbance of the vehicle-treated wells.
-
Protocol 3: Gene Expression Analysis by qPCR
-
Cell Treatment and RNA Extraction:
-
Seed cells in a 6-well plate and treat with T3-ATA (S-isomer) or vehicle for the desired time.
-
Wash the cells with PBS and lyse them directly in the plate using a lysis buffer from an RNA extraction kit.
-
Extract total RNA according to the manufacturer's protocol.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for your gene of interest and a validated housekeeping gene (e.g., GUSB, HPRT1), and a suitable qPCR master mix.
-
Run the qPCR reaction on a real-time PCR machine.
-
-
Data Normalization:
-
Calculate the ΔCt for each sample by subtracting the Ct value of the housekeeping gene from the Ct value of the gene of interest (ΔCt = Ct_gene - Ct_housekeeping).
-
Calculate the ΔΔCt by subtracting the average ΔCt of the control group from the ΔCt of each treated sample (ΔΔCt = ΔCt_treated - ΔCt_control).
-
The fold change in gene expression relative to the control is calculated as 2-ΔΔCt.
-
Mandatory Visualizations
Caption: Signaling pathway of T3-ATA (S-isomer).
Caption: Experimental workflow for qPCR analysis.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Validation & Comparative
A Comparative Analysis of the Bioactivity of T3-ATA (S-isomer) and T3
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactivity of 3,5,3'-triiodothyroacetic acid (T3-ATA (S-isomer)), also known as Triac or TA3, and 3,5,3'-triiodothyronine (T3), the primary active thyroid hormone. This comparison is supported by experimental data to inform research and drug development in endocrinology and related fields.
Executive Summary
Triiodothyronine (T3) is the principal biologically active thyroid hormone, essential for regulating a vast array of physiological processes, including metabolism, growth, and development.[1] Its acetic acid analog, T3-ATA (Triac), is a naturally occurring metabolite that also exhibits thyromimetic properties. While both molecules interact with thyroid hormone receptors (TRs), they display distinct profiles in terms of receptor affinity, transcriptional activity, and metabolic stability. Notably, Triac demonstrates a higher binding affinity for the thyroid hormone receptor β (TRβ) isoform compared to T3, leading to differential effects on gene expression and physiological responses.[1][2][3] This guide delves into a detailed comparison of their bioactivities, supported by quantitative data and experimental methodologies.
Quantitative Bioactivity Comparison: T3-ATA (S-isomer) vs. T3
The following table summarizes the key quantitative differences in the bioactivity of T3-ATA (Triac) and T3 based on available experimental data.
| Parameter | T3-ATA (S-isomer) / Triac | T3 (Triiodothyronine) | Key Findings & References |
| Thyroid Hormone Receptor (TR) Binding Affinity | Higher affinity for TRβ1 and TRβ2 isoforms.[2] Similar affinity for TRα1. | Standard ligand for all TR isoforms. | Triac shows a 2.7-fold higher affinity for TRβ1 than T3. |
| Transcriptional Activation Potency (EC50) | More potent on specific thyroid hormone response elements (TREs), particularly those regulated by TRβ. | Potent activator of transcription via all TR isoforms. | On palindromic, inverted palindrome, and human TRH reporters, Triac is more potent than T3 for transcriptional regulation by TRβ1 and TRβ2. |
| In Vivo Potency (Thyromimetic Effect) | Generally considered to have weaker overall thyromimetic effects compared to T3 due to its shorter half-life. | The primary potent, biologically active thyroid hormone. | The T3:Triac potency ratio for maintaining normal α-glycerophosphate dehydrogenase concentration is estimated to be 3.0. |
| Plasma Half-Life | Shorter half-life (approximately 5.5 hours residence time in the exchangeable compartment in rats). | Longer half-life (approximately 10.9 hours residence time in the exchangeable compartment in rats). | The more rapid metabolism of Triac may explain its lesser hormonal effect despite strong nuclear binding. |
| Cellular Uptake | Rapid cellular and nuclear uptake, with a transport rate that can exceed that of T3. | Efficiently transported into cells via specific transporters. | Studies in rat cardiomyocytes suggest a rapid exchange of Triac between plasma, cytosol, and nuclei, similar to T3. |
| Effect on TSH Suppression | More potent suppressor of Thyroid-Stimulating Hormone (TSH) secretion from the pituitary gland. | Regulates TSH secretion through a negative feedback loop. | Triac shows a preferential action on TSH suppression compared to its peripheral metabolic effects. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams are provided in DOT language for use with Graphviz.
Thyroid Hormone Genomic Signaling Pathway
Caption: Genomic signaling pathway of T3-ATA and T3.
Experimental Workflow: Competitive Receptor Binding Assay
Caption: Workflow for a competitive receptor binding assay.
Experimental Workflow: Reporter Gene Assay
Caption: Workflow for a reporter gene assay.
Detailed Experimental Protocols
Competitive Thyroid Hormone Receptor Binding Assay
Objective: To determine the relative binding affinities (Kd) of T3-ATA (Triac) and T3 for thyroid hormone receptors (TRs).
Materials:
-
Purified recombinant human TRα1 and TRβ1 proteins.
-
Radiolabeled [¹²⁵I]T3.
-
Unlabeled T3 and T3-ATA (Triac) of high purity.
-
Binding buffer (e.g., 20 mM Tris-HCl, pH 7.8, 100 mM KCl, 1 mM MgCl₂, 10% glycerol, 5 mM dithiothreitol).
-
Nitrocellulose filters (0.45 µm).
-
Filtration apparatus.
-
Gamma counter.
Procedure:
-
Preparation of Reaction Mixtures: In a series of tubes, combine a constant amount of purified TR protein and a fixed, subsaturating concentration of [¹²⁵I]T3.
-
Addition of Competitors: Add increasing concentrations of unlabeled T3 or T3-ATA (Triac) to the respective tubes. Include a control tube with no unlabeled competitor (for total binding) and a tube with a large excess of unlabeled T3 (for non-specific binding).
-
Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 16-18 hours).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixtures through nitrocellulose filters under vacuum. The receptor-ligand complexes will be retained on the filter, while the free ligand will pass through.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in counting vials and measure the radioactivity using a gamma counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific [¹²⁵I]T3 binding as a function of the logarithm of the competitor concentration.
-
Determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific [¹²⁵I]T3 binding) from the resulting dose-response curve.
-
Calculate the equilibrium dissociation constant (Kd) for each competitor using the Cheng-Prusoff equation: Kd = IC₅₀ / (1 + [L]/Kd_L), where [L] is the concentration of the radioligand and Kd_L is its dissociation constant.
-
Transcriptional Activation (Reporter Gene) Assay
Objective: To measure the functional potency (EC₅₀) of T3-ATA (Triac) and T3 in activating TR-mediated gene transcription.
Materials:
-
Mammalian cell line suitable for transfection (e.g., HEK293 or COS-1).
-
Expression vectors for human TRα1 and TRβ1.
-
Reporter plasmid containing a luciferase gene under the control of a promoter with one or more thyroid hormone response elements (TREs).
-
A control plasmid (e.g., expressing β-galactosidase) for normalization of transfection efficiency.
-
Cell culture medium and reagents.
-
Transfection reagent.
-
T3 and T3-ATA (Triac).
-
Luciferase assay system.
-
Luminometer.
Procedure:
-
Cell Culture and Transfection:
-
Plate the cells in multi-well plates and allow them to attach overnight.
-
Co-transfect the cells with the TR expression vector, the TRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.
-
-
Ligand Treatment: After a post-transfection recovery period (e.g., 24 hours), replace the medium with a medium containing varying concentrations of T3 or T3-ATA (Triac). Include a vehicle control.
-
Incubation: Incubate the cells for an appropriate period (e.g., 24-48 hours) to allow for ligand-induced gene expression.
-
Cell Lysis and Reporter Assay:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a lysis buffer compatible with the reporter assay.
-
Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions.
-
Measure the activity of the control reporter (e.g., β-galactosidase) to normalize for transfection efficiency.
-
-
Data Analysis:
-
Normalize the luciferase activity to the control reporter activity for each well.
-
Plot the normalized reporter activity as a function of the logarithm of the ligand concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value (the concentration of ligand that produces 50% of the maximal response).
-
Conclusion
T3-ATA (S-isomer), or Triac, exhibits a distinct bioactivity profile compared to T3. Its higher affinity for the TRβ isoform and potent TSH-suppressive effects make it a molecule of significant interest in both research and clinical contexts, particularly for conditions such as resistance to thyroid hormone. However, its shorter plasma half-life results in a generally weaker overall thyromimetic potency in peripheral tissues compared to T3. Understanding these differences is crucial for the rational design and development of novel thyromimetic agents with improved therapeutic profiles. The experimental protocols provided herein offer standardized methods for the continued investigation and comparison of these and other thyroid hormone analogs.
References
- 1. Triiodothyroacetic acid has unique potential for therapy of resistance to thyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triac regulation of transcription is T(3) receptor isoform- and response element-specific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. joe.bioscientifica.com [joe.bioscientifica.com]
Comparative Analysis of T3-ATA (S-isomer) and TRIAC Activity on Thyroid Hormone Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the thyromimetic activity of 3,5,3'-triiodothyroacetic acid (TRIAC) and the S-isomer of 3,5,3'-triiodothyropropionic acid (T3-ATA) on thyroid hormone receptors (TRs). Due to a lack of publicly available experimental data for the S-isomer of T3-ATA, this document will focus on the well-characterized activity of TRIAC and provide the necessary context and experimental methodologies for evaluating such compounds.
Executive Summary
Thyroid hormones regulate a vast array of physiological processes primarily through their interaction with nuclear thyroid hormone receptors, TRα and TRβ. Synthetic analogs, known as thyromimetics, are of significant interest for their potential therapeutic applications, particularly those that exhibit receptor isoform selectivity. TRIAC, a natural metabolite of triiodothyronine (T3), has been extensively studied and is known to exhibit a preferential binding affinity for TRβ over TRα. This selectivity is a desirable characteristic for therapeutic agents targeting metabolic disorders, as TRβ is predominantly expressed in the liver, while TRα is more abundant in the heart and bone.
While the S-isomer of T3-ATA is available as a research compound, a comprehensive search of scientific literature did not yield quantitative data on its binding affinity or functional activity at the TRα and TRβ receptors. Therefore, a direct quantitative comparison with TRIAC cannot be made at this time. This guide will present the available data for TRIAC and detail the standard experimental protocols used to characterize the activity of such compounds, which would be applicable to the future study of S-T3-ATA.
Quantitative Data for TRIAC Activity on Thyroid Hormone Receptors
The following tables summarize the reported binding affinities and functional potencies of TRIAC for the human thyroid hormone receptors, TRα and TRβ. These values are compared to the endogenous ligand, T3.
Table 1: Comparative Binding Affinity of TRIAC and T3 for Thyroid Hormone Receptors
| Compound | Receptor Isoform | Binding Affinity (Relative to T3) |
| TRIAC | TRα1 | Similar to T3 |
| TRβ1 | 2.7-fold higher than T3[1] | |
| T3 | TRα1 | 1.0 |
| TRβ1 | 1.0 |
Table 2: Comparative Transcriptional Activation Potency of TRIAC and T3
| Compound | Receptor Isoform | Relative Potency (EC50) |
| TRIAC | TRα1 | Equivalent to T3[2] |
| TRβ1 | More potent than T3[2][3] | |
| TRβ2 | More potent than T3[2] | |
| T3 | TRα1 | Baseline |
| TRβ1 | Baseline | |
| TRβ2 | Baseline |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and compare the activity of compounds like TRIAC and T3-ATA on thyroid hormone receptors.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for TRα and TRβ.
Methodology:
-
Receptor Preparation: Nuclear extracts containing human TRα or TRβ are prepared from transfected cells or tissues.
-
Radioligand: A radiolabeled form of a known thyroid hormone, typically [¹²⁵I]T3, is used.
-
Competition Reaction: A fixed concentration of the radioligand and nuclear extract is incubated with increasing concentrations of the unlabeled test compound (e.g., TRIAC or S-T3-ATA).
-
Incubation: The reaction mixtures are incubated at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand using a method such as filtration through glass fiber filters.
-
Quantification: The amount of radioactivity on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Luciferase Reporter Gene Assay
Objective: To measure the functional activity (agonism or antagonism) of a test compound on TRα and TRβ-mediated gene transcription.
Methodology:
-
Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293 or CV-1) is co-transfected with:
-
An expression vector for the human TRα or TRβ.
-
A reporter plasmid containing a luciferase gene under the control of a thyroid hormone response element (TRE).
-
A control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.
-
-
Compound Treatment: The transfected cells are treated with various concentrations of the test compound (e.g., TRIAC or S-T3-ATA). A known agonist (e.g., T3) is used as a positive control.
-
Incubation: Cells are incubated for a period of 24-48 hours to allow for receptor activation and luciferase expression.
-
Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer after the addition of the appropriate luciferase substrate.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The fold induction of luciferase activity relative to the vehicle control is calculated for each concentration of the test compound. The EC50 value (the concentration that produces 50% of the maximal response) is determined by fitting the data to a dose-response curve.
Mandatory Visualizations
Thyroid Hormone Receptor Signaling Pathway
The following diagram illustrates the genomic signaling pathway of thyroid hormone receptors.
Caption: Genomic signaling pathway of thyroid hormone receptors.
Experimental Workflow for Agonist Screening
The diagram below outlines a typical workflow for screening compounds for agonistic activity at thyroid hormone receptors.
Caption: Workflow for a luciferase reporter gene assay to screen for TR agonists.
References
Differential Receptor Selectivity: A Comparative Analysis of T3-ATA (S-isomer) and Thyroxine (T4)
Thyroid hormones are critical regulators of metabolism, growth, and development, primarily exerting their effects through nuclear thyroid hormone receptors (TRs), namely TRα and TRβ. The biological activity of these hormones is closely linked to their binding affinity for these receptor isoforms. Thyroxine (T4) is the most abundant circulating thyroid hormone and is considered a prohormone, as it can be converted to the more biologically active form, 3,5,3'-triiodo-L-thyronine (T3). The difference in the affinity of these hormones for TRα and TRβ underpins their distinct physiological roles.
Comparative Binding Affinities
The following table summarizes the relative binding affinities of T4 and T3 for the thyroid hormone receptor isoforms TRα and TRβ. This data, derived from various in vitro binding assays, highlights the generally lower affinity of T4 compared to T3 and the subtle differences in isoform selectivity.
| Compound | Receptor Isoform | Binding Affinity (Kd, nM) | Fold Difference (T4 vs. T3) |
| Thyroxine (T4) | TRα1 | ~2.4 | ~4.4-fold lower than T3 |
| TRβ1 | ~20 | ~20-fold lower than T3 | |
| 3,5,3'-Triiodo-L-thyronine (T3) | TRα1 | ~0.54 | - |
| TRβ1 | ~1.0 | - | |
| T3-ATA (S-isomer) | TRα / TRβ | Not Available | - |
Note: The binding affinity is represented by the dissociation constant (Kd), where a lower value indicates a higher binding affinity. The fold difference is calculated from the Kd values.
The data clearly indicates that T4 binds to both TRα1 and TRβ1 with a lower affinity than T3. Notably, TRα1 exhibits a relatively higher affinity for T4 compared to TRβ1.
Experimental Protocols: Determining Receptor Binding Affinity
The binding affinities of compounds to thyroid hormone receptors are typically determined using competitive radioligand binding assays. This method quantifies the ability of a test compound to displace a radiolabeled ligand from the receptor.
Representative Protocol: Competitive Radioligand Binding Assay
1. Materials:
- Recombinant human TRα or TRβ ligand-binding domains (LBDs).
- Radioligand: [¹²⁵I]-T3.
- Unlabeled competitor ligands: T4, T3, and T3-ATA (S-isomer).
- Assay Buffer: For example, a modified Tris-HCl buffer (pH 7.6).
- Glass fiber filters.
- Scintillation fluid and a scintillation counter.
2. Procedure:
- Incubation: A constant concentration of the recombinant TR LBD and the radioligand ([¹²⁵I]-T3) are incubated with varying concentrations of the unlabeled competitor ligand (e.g., T4 or T3-ATA) in the assay buffer.
- Equilibrium: The mixture is incubated for a sufficient period (e.g., 20-24 hours at 4°C) to allow the binding reaction to reach equilibrium.
- Separation: The receptor-bound radioligand is separated from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which retain the receptor-ligand complexes.
- Washing: The filters are washed with ice-cold assay buffer to remove any unbound radioligand.
- Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
- Data Analysis: The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) of the competitor ligand is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathway and Mechanism of Action
Upon binding of a thyroid hormone agonist, the thyroid hormone receptor undergoes a conformational change. This change leads to the dissociation of corepressor proteins and the recruitment of coactivator proteins, which in turn modulates the transcription of target genes.
Caption: Canonical signaling pathway of thyroid hormones.
Conclusion
The receptor selectivity of thyroid hormones and their analogs is a critical determinant of their biological activity. While T4 demonstrates a lower binding affinity for both TRα and TRβ compared to T3, it shows a preferential, albeit weaker, interaction with TRα1 over TRβ1. The lack of specific binding data for T3-ATA (S-isomer) prevents a direct comparison but underscores the importance of further research to fully characterize the receptor selectivity profile of this and other thyroid hormone analogs. Understanding these differences is paramount for the design and development of selective thyroid hormone receptor modulators for various therapeutic applications.
Validating the Specificity of T3-ATA (S-isomer) for Thyroid Hormone Receptor β (TRβ) over TRα: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the specificity of the S-isomer of T3-ATA, a thyromimetic compound, for the thyroid hormone receptor beta (TRβ) over the alpha isoform (TRα). Due to the current lack of publicly available binding affinity and functional activity data for T3-ATA (S-isomer), this document focuses on the established methodologies and comparative data from well-characterized TRβ-selective agonists, Sobetirome (GC-1) and Resmetirom (MGL-3196), to illustrate the validation process.
The Importance of TRβ Selectivity
Thyroid hormones regulate a wide array of physiological processes, primarily through two receptor isoforms, TRα and TRβ, which are encoded by separate genes.[1][2][3] These receptors have distinct tissue distribution and physiological roles. TRα is predominantly expressed in the heart, bone, and central nervous system, while TRβ is the major isoform in the liver.[2][3] This differential expression is the basis for developing TRβ-selective agonists that can elicit beneficial metabolic effects in the liver, such as lowering cholesterol and triglycerides, while avoiding adverse effects associated with hyperthyroidism in the heart and other tissues mediated by TRα activation.
Comparative Data of TRβ-Selective Agonists
To validate the specificity of a novel compound like T3-ATA (S-isomer), its binding affinity and functional potency for both TRα and TRβ must be quantified and compared to established selective agonists. The following table summarizes key performance metrics for the natural ligand, triiodothyronine (T3), and two well-characterized TRβ-selective agonists.
| Compound | Target | Binding Affinity (Kd/Ki) | Functional Potency (EC50/IC50) | Selectivity (TRβ/TRα) | Reference(s) |
| T3 (Natural Ligand) | TRα | ~0.1 - 0.5 nM | ~0.1 - 1 nM | ~1 | |
| TRβ | ~0.1 - 0.5 nM | ~0.1 - 1 nM | |||
| Sobetirome (GC-1) | TRα | ~1 - 10 nM | ~10 - 50 nM | ~10-fold (Binding) | |
| TRβ | ~0.1 - 1 nM | ~1 - 5 nM | ~4-fold (Functional) | ||
| Resmetirom (MGL-3196) | TRα | Not specified | ~5000 nM | ~28-fold (Functional) | |
| TRβ | Not specified | ~180 nM |
Note: The exact values can vary depending on the specific assay conditions. Data for T3-ATA (S-isomer) is not currently available in the public domain.
Experimental Protocols for Specificity Validation
Validating the TRβ specificity of T3-ATA (S-isomer) requires rigorous in vitro assays. The two primary methods are competitive binding assays and transactivation assays.
Competitive Radioligand Binding Assay
This assay determines the affinity of a test compound for the receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Ki) of T3-ATA (S-isomer) for TRα and TRβ.
Materials:
-
Purified human TRα and TRβ ligand-binding domains (LBDs)
-
Radiolabeled T3 ([¹²⁵I]-T3)
-
Test compound (T3-ATA, S-isomer)
-
Unlabeled T3 (for standard curve)
-
Assay buffer (e.g., phosphate-buffered saline with 0.1% BSA)
-
96-well filter plates
-
Scintillation counter
Protocol:
-
Preparation of Reagents: Prepare serial dilutions of the test compound and unlabeled T3 in assay buffer.
-
Incubation: In a 96-well plate, incubate a constant concentration of the purified TR LBD with a fixed concentration of [¹²⁵I]-T3 and varying concentrations of the test compound or unlabeled T3.
-
Equilibration: Allow the binding reaction to reach equilibrium (e.g., 2 hours at 4°C).
-
Separation of Bound and Free Ligand: Transfer the incubation mixture to a filter plate and wash with cold assay buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specifically bound [¹²⁵I]-T3 against the logarithm of the competitor concentration. The IC50 value (concentration of competitor that displaces 50% of the radioligand) is determined by non-linear regression. The Ki value for the test compound is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Cellular Transactivation Assay (Luciferase Reporter Assay)
This assay measures the ability of a compound to activate the receptor and induce the transcription of a reporter gene.
Objective: To determine the half-maximal effective concentration (EC50) of T3-ATA (S-isomer) for activating TRα and TRβ.
Materials:
-
Mammalian cell line (e.g., HEK293 or HepG2)
-
Expression vectors for full-length human TRα and TRβ
-
Luciferase reporter plasmid containing a thyroid hormone response element (TRE) upstream of the luciferase gene
-
Transfection reagent
-
Cell culture medium
-
Test compound (T3-ATA, S-isomer)
-
T3 (for positive control)
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Culture and Transfection: Culture the cells in appropriate medium. Co-transfect the cells with the TR expression vector (either TRα or TRβ) and the TRE-luciferase reporter plasmid.
-
Compound Treatment: After transfection (e.g., 24 hours), treat the cells with serial dilutions of the test compound or T3. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a sufficient period to allow for gene transcription and protein expression (e.g., 18-24 hours).
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the logarithm of the compound concentration. The EC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Visualizing Key Pathways and Workflows
To further aid in understanding the validation process, the following diagrams illustrate the thyroid hormone signaling pathway and a typical experimental workflow for determining receptor specificity.
Caption: Simplified signaling pathway of thyroid hormone action.
References
- 1. embopress.org [embopress.org]
- 2. Frontiers | Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders [frontiersin.org]
- 3. Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of gene expression profiles induced by T3-ATA (S-isomer) and T3
A guide for researchers, scientists, and drug development professionals on the comparative genomic effects of 3,5,3'-triiodothyroacetic acid (T3-ATA) and 3,5,3'-triiodothyronine (T3).
This guide provides a comparative analysis of the gene expression profiles induced by 3,5,3'-triiodothyroacetic acid (T3-ATA), also known as TRIAC, and the active form of thyroid hormone, 3,5,3'-triiodothyronine (T3). While this guide aims to compare the S-isomer of T3-ATA with T3, the available scientific literature predominantly discusses T3-ATA without specifying isomers. Therefore, the data presented herein pertains to T3-ATA in general, a crucial point of consideration for researchers.
The comparative analysis reveals that while both T3 and T3-ATA regulate gene expression through thyroid hormone receptors (TRs), they exhibit distinct affinities and potencies, leading to differential gene expression patterns in a tissue- and gene-specific manner.
Comparative Quantitative Data
The following tables summarize the key quantitative differences in the biochemical and transcriptional activities of T3-ATA and T3 based on available experimental data.
Table 1: Comparative Binding Affinity for Thyroid Hormone Receptors
| Ligand | Receptor Isoform | Relative Binding Affinity (T3 = 100%) | Reference |
| T3-ATA (TRIAC) | TRβ1 | ~150-350% | [1][2] |
| TRβ2 | Higher than T3 | [1] | |
| TRα1 | ~100-150% | [1][2] | |
| T3 | TRβ1 | 100% | |
| TRβ2 | 100% | ||
| TRα1 | 100% |
Note: Relative binding affinities can vary based on the experimental system.
Table 2: Comparative Transcriptional Activity on Specific Promoters/Genes
| Promoter/Gene | Receptor Isoform | Cell Type | Observation | Reference |
| Palindromic TRE | TRβ1, TRβ2 | Transiently transfected cells | T3-ATA is more potent than T3 | |
| Inverted Palindrome TRE | TRβ1, TRβ2 | Transiently transfected cells | T3-ATA is more potent than T3 | |
| Human TRH Promoter | TRβ1, TRβ2 | Transiently transfected cells | T3-ATA is more potent than T3 | |
| Direct Repeat TRE | TRα1, TRβ1, TRβ2 | Transiently transfected cells | T3-ATA and T3 have equivalent potency | |
| Human TSHα Promoter | TRα1, TRβ1, TRβ2 | Transiently transfected cells | T3-ATA and T3 have equivalent potency | |
| Human TSHβ Promoter | TRα1, TRβ1, TRβ2 | Transiently transfected cells | T3-ATA and T3 have equivalent potency | |
| ζ-globin gene | TRα | Zebrafish embryos, K562 cells | T3-ATA induces expression | |
| Hepatic TH-responsive genes | Endogenous TRs | Mouse liver | T3-ATA upregulates gene expression, similar to T3 | |
| Cardiac TH-responsive genes | Endogenous TRs | Mouse heart | T3-ATA upregulates gene expression, similar to T3 | |
| Cerebral TH-responsive genes | Endogenous TRs | Mouse cerebrum | T3-ATA fails to rescue downregulation in hypothyroid mice, unlike T3 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used in the cited studies.
1. Cell Culture and Transient Transfection Assays
-
Cell Lines: Commonly used cell lines include COS-1 and GH1 cells, which are suitable for studying thyroid hormone receptor activity.
-
Plasmids: Expression vectors for human TRα1, TRβ1, and TRβ2 isoforms and reporter plasmids containing a luciferase gene under the control of various thyroid hormone response elements (TREs) are used. A β-galactosidase expression vector is often co-transfected as an internal control for transfection efficiency.
-
Transfection: Cells are typically transfected using a lipid-based transfection reagent. After transfection, cells are incubated in a medium containing hormone-depleted serum.
-
Hormone Treatment: Cells are treated with varying concentrations of T3 or T3-ATA (typically in the range of 1-100 nM) for 24-48 hours.
-
Luciferase Assay: Cell lysates are prepared, and luciferase activity is measured using a luminometer. β-galactosidase activity is also measured to normalize the luciferase readings.
2. Receptor-Binding Assays
-
Receptor Preparation: Thyroid hormone receptors are prepared from either transfected cells or isolated nuclei from tissues like the liver.
-
Radioligand Binding: Receptors are incubated with a radiolabeled T3 (e.g., [¹²⁵I]T3) and varying concentrations of unlabeled T3 or T3-ATA as competitors.
-
Separation and Counting: The receptor-bound radioligand is separated from the free radioligand, and the radioactivity is measured using a gamma counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined to calculate the relative binding affinity.
3. Animal Studies and Gene Expression Analysis
-
Animal Models: Hypothyroid mice are often used to study the effects of T3 and T3-ATA administration. Hypothyroidism can be induced by treatment with agents like propylthiouracil (PTU).
-
Treatment: Animals are administered T3 or T3-ATA, often through oral gavage or injection, for a specified period.
-
Tissue Collection: Tissues of interest (e.g., liver, heart, cerebrum) are collected at the end of the treatment period.
-
RNA Extraction: Total RNA is extracted from the tissues using standard methods like TRIzol reagent.
-
Gene Expression Analysis:
-
Quantitative Real-Time PCR (qRT-PCR): To analyze the expression of specific target genes. RNA is reverse-transcribed to cDNA, and qRT-PCR is performed using gene-specific primers.
-
RNA Sequencing (RNA-Seq): For a global, unbiased analysis of the transcriptome. Libraries are prepared from the RNA and sequenced using a high-throughput sequencing platform. The resulting data is then analyzed to identify differentially expressed genes.
-
Visualizations: Signaling Pathways and Experimental Workflows
Thyroid Hormone Signaling Pathway
The following diagram illustrates the general mechanism of action of thyroid hormones and their analogs like T3-ATA.
References
A Head-to-Head Comparison of Synthetic Thyromimetics: T3-ATA (S-isomer), GC-1, Resmetirom, and VK2809
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of T3-ATA (S-isomer) and other prominent synthetic thyromimetics: GC-1 (Sobetirome), Resmetirom (MGL-3196), and VK2809. The focus is on their performance in preclinical studies, with an emphasis on quantitative data, experimental methodologies, and the underlying signaling pathways.
Executive Summary
Synthetic thyromimetics are a class of compounds designed to mimic the effects of the endogenous thyroid hormone, triiodothyronine (T3), with a key focus on selectivity for the thyroid hormone receptor beta (TRβ). This selectivity aims to harness the beneficial metabolic effects of thyroid hormone activation in the liver while minimizing the adverse effects associated with the thyroid hormone receptor alpha (TRα), such as cardiac toxicity. This guide presents a comparative analysis of GC-1, Resmetirom, and VK2809, for which quantitative data are available.
Important Note on T3-ATA (S-isomer): Despite extensive literature searches, publicly available quantitative data from head-to-head comparative studies involving T3-ATA (S-isomer) is limited. Information is primarily available from chemical suppliers and lacks the detailed experimental data necessary for a direct comparison with the other thyromimetics in this guide. Therefore, this document will focus on the comparative data available for GC-1, Resmetirom, and VK2809. T3-ATA (S-isomer) is reported to be the active S-isomer of T3-ATA, a form of thyroid hormone, but further peer-reviewed studies are needed to quantitatively assess its thyromimetic profile.[1]
Quantitative Performance Data
The following tables summarize the available in vitro data for key performance indicators of the selected synthetic thyromimetics.
Table 1: In Vitro Potency in Cell-Based Gene Expression Assays
This table presents the half-maximal effective concentration (EC50) values, indicating the potency of each compound in activating the transcription of thyroid hormone-responsive genes in human liver cell lines. Lower EC50 values signify higher potency.
| Compound | Cell Line | Target Gene | Mean EC50 (nM) |
| T3 (control) | Huh-7 | CPT1A | 0.3 |
| Primary Human Hepatocytes | THRSP | 1.0 | |
| GC-1 (Sobetirome) | Huh-7 | CPT1A | 1.3 |
| Primary Human Hepatocytes | THRSP | 2.7 | |
| Resmetirom (MGL-3196) | Huh-7 | CPT1A | 303.1 |
| Primary Human Hepatocytes | THRSP | 216.2 | |
| VK2809A (active form) | Huh-7 | CPT1A | 8.3 |
| Primary Human Hepatocytes | THRSP | 14.8 | |
| VK2809 (prodrug) | Huh-7 | CPT1A | 589.1 |
| Primary Human Hepatocytes | THRSP | 18.7 |
Data sourced from a study by Luong et al., which provides a direct comparison of these compounds under the same experimental conditions.
Table 2: Thyroid Hormone Receptor (TR) Subtype Selectivity (TR-FRET Assay)
This table shows the EC50 values for the binding of each compound to TRα and TRβ isoforms, as determined by a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. The α:β ratio indicates the selectivity for TRβ, with a higher ratio denoting greater selectivity.
| Compound | TRα EC50 (nM) | TRβ EC50 (nM) | α:β Selectivity Ratio |
| T3 (control) | 0.3 | 0.4 | 0.8 |
| GC-1 (Sobetirome) | 0.4 | 0.4 | 0.9 |
| Resmetirom (MGL-3196) | 993.8 | 73.1 | 12.8 |
| VK2809A (active form) | 25.5 | 10.1 | 2.5 |
| VK2809 (prodrug) | 253.2 | 459.5 | 0.6 |
Data sourced from the same comparative study by Luong et al.
Signaling Pathways
The primary mechanism of action for these synthetic thyromimetics involves the selective activation of TRβ. Upon entering the cell, these compounds bind to TRβ, which then forms a heterodimer with the retinoid X receptor (RXR). This complex binds to thyroid hormone response elements (TREs) on the DNA, leading to the transcription of target genes involved in lipid metabolism and other metabolic processes.
Experimental Protocols
The quantitative data presented in this guide were primarily generated using the following experimental methodologies.
1. Cell-Based Gene Expression Assay
-
Objective: To determine the potency (EC50) of thyromimetic compounds in activating the transcription of specific target genes.
-
Cell Lines:
-
Huh-7: A human hepatoma cell line commonly used for liver-related research.
-
Primary Human Hepatocytes (PHH): Freshly isolated human liver cells that provide a more physiologically relevant model.
-
-
Methodology:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
Cells are then treated with a range of concentrations of the thyromimetic compounds or a vehicle control.
-
After a specified incubation period (e.g., 24 hours), total RNA is extracted from the cells.
-
The expression levels of target genes (e.g., Carnitine Palmitoyltransferase 1A - CPT1A, Thyroid Hormone Responsive - THRSP) are quantified using quantitative real-time polymerase chain reaction (qRT-PCR).
-
EC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
-
Objective: To determine the binding affinity (EC50) of thyromimetic compounds to the different thyroid hormone receptor isoforms (TRα and TRβ) and to assess their selectivity.
-
Principle: This is a competitive binding assay. A fluorescently labeled T3 analog (tracer) binds to the TR. The thyromimetic compound competes with the tracer for binding to the receptor. The amount of tracer bound is detected by FRET.
-
Methodology:
-
Recombinant human TRα or TRβ ligand-binding domains are incubated with a fluorescent tracer (e.g., a europium-labeled T3 analog) and a fluorescently labeled anti-tag antibody.
-
A serial dilution of the test compound is added to the mixture.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
The TR-FRET signal is measured using a plate reader. A decrease in the FRET signal indicates displacement of the tracer by the test compound.
-
EC50 values are determined from the resulting dose-response curves.
-
Conclusion
The available in vitro data demonstrates that GC-1, Resmetirom, and VK2809 are all capable of activating thyroid hormone signaling, with varying degrees of potency and selectivity for TRβ. GC-1 and the active form of VK2809 (VK2809A) show higher potency in cell-based assays compared to Resmetirom. However, Resmetirom exhibits the highest selectivity for TRβ over TRα in binding assays. These differences in potency and selectivity may have significant implications for their therapeutic efficacy and safety profiles in clinical applications. Further research, particularly head-to-head clinical trials, is necessary to fully elucidate the comparative performance of these promising thyromimetics. The lack of publicly available, peer-reviewed quantitative data for T3-ATA (S-isomer) remains a significant knowledge gap in the field.
References
How does the potency of T3-ATA (S-isomer) compare to endogenous thyroid hormones?
A Comparative Analysis for Researchers and Drug Development Professionals
In the intricate world of thyroid hormone signaling, the quest for potent and selective analogs is a continuous endeavor. This guide provides a comprehensive comparison of the potency of T3-ATA (S-isomer), identified as the S-isomer of 3,5,3'-triiodothyroacetic acid (TRIAC), with the endogenous thyroid hormones, triiodothyronine (T3) and thyroxine (T4). This analysis is based on available experimental data on TRIAC, as specific data for the S-isomer is limited in the current scientific literature.
At a Glance: Potency Comparison
The following tables summarize the key quantitative data comparing the binding affinity and functional potency of TRIAC to T3 and T4. It is important to note that the data for TRIAC generally refers to a mixture of its isomers unless specified otherwise.
Table 1: Thyroid Hormone Receptor (TR) Binding Affinity
| Compound | Receptor Isoform | Relative Binding Affinity (T3 = 100%) | Dissociation Constant (Kd) |
| T3 (Triiodothyronine) | TRα1 | 100 | ~0.1 - 0.5 nM |
| TRβ1 | 100 | ~0.1 - 0.5 nM | |
| T4 (Thyroxine) | TRα1 | ~10 | ~1 - 5 nM |
| TRβ1 | ~10 | ~1 - 5 nM | |
| TRIAC (Triiodothyroacetic acid) | TRα1 | ~100 - 150 | Data varies |
| TRβ1 | ~200 - 350 | Data varies |
Note: Relative binding affinities and Kd values can vary between studies depending on the experimental setup.
Table 2: In Vitro Functional Potency (EC50/IC50 Values)
| Assay | Cell Line | Parameter Measured | T3 (EC50/IC50) | TRIAC (EC50/IC50) |
| Transcriptional Activation (Positive TRE) | Various | Luciferase Reporter Activity | ~1 - 10 nM | More potent than T3 on some TREs |
| TSH Suppression | Pituitary Cells | TSH Release | ~1 - 10 nM | Equally or more potent than T3 |
Table 3: In Vivo Effects
| Animal Model | Parameter | T3 Effect | TRIAC Effect |
| Hypothyroid Rats | TSH Suppression | Potent suppression | More potent than T3 |
| Hypothyroid Rats | Metabolic Rate | Increase | Less potent than T3 |
| Hypothyroid Rats | Heart Rate | Increase | Less potent than T3 |
Delving into the Data: A Detailed Comparison
Triiodothyroacetic acid (TRIAC), the acetic acid analog of T3, has demonstrated a complex and often advantageous potency profile when compared to endogenous thyroid hormones.
Superior Thyroid Hormone Receptor Binding
In Vitro Functional Potency: Context is Key
The functional consequences of TRIAC's high receptor affinity are context-dependent. In vitro studies using reporter gene assays have shown that TRIAC can be more potent than T3 in activating transcription from certain thyroid hormone response elements (TREs), particularly those regulated by TRβ. Furthermore, in cultured pituitary cells, TRIAC has been shown to be as potent or even more potent than T3 in suppressing the release of thyroid-stimulating hormone (TSH).
In Vivo Effects: A Tale of Two Potencies
In vivo studies in animal models have revealed a more nuanced picture of TRIAC's potency. While TRIAC is a potent suppressor of TSH in vivo, its systemic thyromimetic effects, such as increasing metabolic rate and heart rate, are generally less pronounced than those of T3. This discrepancy is largely attributed to the faster metabolism and clearance of TRIAC from the bloodstream compared to T3.
Experimental Methodologies
The data presented in this guide are derived from a variety of experimental protocols. Below are detailed methodologies for key experiments frequently cited in the comparison of thyroid hormone analogs.
Competitive Radioligand Binding Assay
This assay is used to determine the relative binding affinities of test compounds for thyroid hormone receptors.
Protocol:
-
Receptor Preparation: Nuclear extracts containing thyroid hormone receptors are prepared from tissues (e.g., rat liver) or from cells overexpressing specific TR isoforms.
-
Incubation: A constant concentration of a radiolabeled thyroid hormone (e.g., [¹²⁵I]T3) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled competitor compound (T3, T4, or TRIAC).
-
Separation of Bound and Free Ligand: The reaction mixtures are filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) of the competitor is then calculated using the Cheng-Prusoff equation.
Transcriptional Activation Assay (Luciferase Reporter Assay)
This assay measures the ability of a compound to activate gene expression through thyroid hormone receptors.
Protocol:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293 or CV-1) is co-transfected with plasmids expressing a specific thyroid hormone receptor isoform (e.g., TRβ1) and a reporter plasmid containing a luciferase gene under the control of a thyroid hormone response element (TRE).
-
Compound Treatment: The transfected cells are treated with various concentrations of the test compounds (T3 or TRIAC) for a defined period (e.g., 24-48 hours).
-
Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.
-
Data Analysis: The fold induction of luciferase activity relative to vehicle-treated control cells is calculated for each compound concentration. The EC50 value (the concentration that produces 50% of the maximal response) is then determined.
Visualizing the Pathways
To better understand the mechanisms discussed, the following diagrams illustrate the thyroid hormone signaling pathway and a typical experimental workflow.
Caption: Canonical thyroid hormone signaling pathway.
Caption: Workflow for a competitive radioligand binding assay.
Decoding Specificity: A Comparative Analysis of T3-ATA (S-isomer) and its Interaction with the Nuclear Receptor Superfamily
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of thyroid hormone analogues is paramount. This guide provides a comparative analysis of the cross-reactivity of T3-ATA (S-isomer), the active form of the thyroid hormone triiodothyronine (T3), with other nuclear receptors. The focus is to elucidate that the primary mechanism of interaction is not through direct binding but via intricate crosstalk at the level of receptor dimerization and competition for shared cellular resources.
While T3-ATA (S-isomer) exhibits high affinity and specificity for its cognate Thyroid Hormone Receptors (TRs), its biological effects can be modulated by a complex network of interactions with other nuclear receptors. This crosstalk is a critical consideration in drug development and in understanding the pleiotropic effects of thyroid hormones.
Quantitative Analysis of Nuclear Receptor Crosstalk
Direct high-affinity binding of T3-ATA (S-isomer) to nuclear receptors other than TRs is not extensively documented. Instead, the cross-reactivity is primarily observed through indirect mechanisms. The following table summarizes the key modes of crosstalk between Thyroid Hormone Receptors and other members of the nuclear receptor superfamily.
| Interacting Nuclear Receptor | Primary Mechanism of Crosstalk with TR | Functional Consequence |
| Retinoid X Receptors (RXRs) | Direct Heterodimerization | TRs predominantly function as heterodimers with RXRs, a partnership essential for efficient DNA binding and transcriptional activation.[1][2] |
| Peroxisome Proliferator-Activated Receptors (PPARs) | Competition for RXR as a heterodimer partner; Competition for shared DNA binding sites (Hormone Response Elements - HREs).[2][3] | The transcriptional activity of both TRs and PPARs can be mutually inhibited due to sequestration of the common RXR partner.[3] |
| Liver X Receptors (LXRs) | Competition for RXR as a heterodimer partner. | Similar to PPARs, LXR signaling can be attenuated by high levels of activated TRs, and vice-versa, through competition for RXR. |
| Retinoic Acid Receptors (RARs) | Can form heterodimers with TRs, creating a distinct functional complex compared to TR/RXR heterodimers. | RAR/TR heterodimers exhibit unique DNA binding and transcriptional regulatory properties, adding another layer of complexity to thyroid hormone signaling. |
| Estrogen Receptors (ERs) | Competition for DNA binding to similar response elements. | The T3 receptor can bind to estrogen response elements, potentially inhibiting estrogen-dependent gene activation by competing with the estrogen receptor. |
| Other Nuclear Receptors | Competition for a limited pool of transcriptional coactivators and corepressors. | The activation of one nuclear receptor pathway can sequester essential co-regulatory proteins, thereby dampening the transcriptional response of other pathways. |
Visualizing the Interplay: Signaling and Experimental Workflows
To better understand these complex interactions, the following diagrams illustrate the key signaling pathways and a typical experimental workflow used to investigate nuclear receptor cross-reactivity.
References
- 1. Formation of retinoid X receptor homodimers leads to repression of T3 response: hormonal cross talk by ligand-induced squelching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thyroid Hormone Crosstalk with Nuclear Receptor Signaling in Metabolic Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thyroid hormone receptors regulate adipogenesis and carcinogenesis via crosstalk signaling with peroxisome proliferator-activated receptors - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Effects of T3-ATA (S-isomer) via siRNA Knockdown of Thyroid Hormone Receptors
A Comparative Guide for Researchers
This guide provides a comprehensive framework for validating the on-target effects of T3-ATA (S-isomer), a potent thyroid hormone analog. The central hypothesis is that the biological activity of T3-ATA (S-isomer) is mediated through its interaction with thyroid hormone receptors (TRs). To empirically test this, we outline a strategy employing small interfering RNA (siRNA) to specifically knockdown TRα and TRβ, followed by a quantitative assessment of downstream cellular responses.
While direct experimental data on siRNA-mediated TR knockdown to validate T3-ATA (S-isomer) effects is not currently available in published literature, this guide synthesizes established methodologies and expected outcomes based on the known mechanisms of thyroid hormone action. The presented quantitative data is illustrative and serves as a benchmark for expected results.
Comparative Analysis of T3-ATA (S-isomer) Activity
The on-target activity of T3-ATA (S-isomer) can be quantified by measuring its impact on thyroid hormone-responsive gene expression and a key physiological outcome, cell proliferation. The following tables present a comparative summary of expected results in cells with normal TR expression versus those with diminished TR levels due to siRNA-mediated knockdown.
Table 1: Comparative Gene Expression Analysis via RT-qPCR
This table illustrates the expected changes in the expression of known thyroid hormone-responsive genes following treatment with T3-ATA (S-isomer) in the presence and absence of TRs. Gene expression levels are presented as fold change relative to a vehicle-treated control.
| Gene Target | Treatment Group | Expected Fold Change (Control siRNA) | Expected Fold Change (TRα/β siRNA) |
| Dio3 | Vehicle | 1.0 | 1.0 |
| T3-ATA (S-isomer) | 4.0 | 1.2 | |
| Aldh1a1 | Vehicle | 1.0 | 1.0 |
| T3-ATA (S-isomer) | 3.5 | 1.1 | |
| Klf9 | Vehicle | 1.0 | 1.0 |
| T3-ATA (S-isomer) | 5.0 | 1.5 | |
| Hr | Vehicle | 1.0 | 1.0 |
| T3-ATA (S-isomer) | 3.0 | 0.9 | |
| Shh | Vehicle | 1.0 | 1.0 |
| T3-ATA (S-isomer) | 2.5 | 1.0 |
Note: The expected fold changes are hypothetical and based on published data on T3-mediated gene expression. Actual results may vary depending on the cell line and experimental conditions.
Table 2: Comparative Cell Proliferation Analysis
This table demonstrates the anticipated effect of T3-ATA (S-isomer) on cell proliferation in a responsive cell line (e.g., certain breast cancer cell lines) with and without TR knockdown.[1] Proliferation is measured as a percentage increase relative to vehicle-treated cells.
| Treatment Group | Expected Proliferation Increase (Control siRNA) | Expected Proliferation Increase (TRα/β siRNA) |
| Vehicle | 0% | 0% |
| T3-ATA (S-isomer) | 45% | 5% |
Note: The expected proliferation increase is illustrative. The choice of cell line is critical, as the proliferative response to thyroid hormones is cell-type specific.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. siRNA-Mediated Knockdown of Thyroid Hormone Receptors (TRα and TRβ)
This protocol outlines the steps for transiently transfecting cells with siRNAs targeting TRα and TRβ.
-
Cell Seeding: Plate cells (e.g., HEK293, MCF-7, or another suitable cell line) in 6-well plates at a density that will result in 60-80% confluency at the time of transfection. Use antibiotic-free growth medium.
-
siRNA Preparation:
-
Solution A: Dilute 20-80 pmol of siRNA duplex (targeting TRα, TRβ, or a non-targeting control) in 100 µL of siRNA Transfection Medium.
-
Solution B: Dilute 2-8 µL of a suitable siRNA Transfection Reagent in 100 µL of siRNA Transfection Medium.
-
-
Complex Formation: Add Solution A to Solution B, mix gently by pipetting, and incubate for 15-45 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
Transfection:
-
Wash the cells once with 2 mL of siRNA Transfection Medium.
-
Aspirate the medium and add 800 µL of siRNA Transfection Medium to the 200 µL of siRNA-lipid complex mixture.
-
Overlay the 1 mL mixture onto the washed cells.
-
-
Incubation: Incubate the cells for 5-7 hours at 37°C in a CO2 incubator.
-
Post-Transfection: After the incubation, add 1 mL of normal growth medium containing twice the normal serum and antibiotic concentration.
-
Validation of Knockdown: Harvest cells 48-72 hours post-transfection to assess knockdown efficiency at the mRNA level (via RT-qPCR) and protein level (via Western blot).
2. Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis
This protocol describes the measurement of mRNA levels of thyroid hormone-responsive genes.
-
RNA Extraction: At 48-72 hours post-transfection and following treatment with T3-ATA (S-isomer) or vehicle for a predetermined time (e.g., 24 hours), lyse the cells and extract total RNA using a commercially available kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) and random primers.
-
qPCR Reaction:
-
Prepare a reaction mixture containing cDNA, forward and reverse primers for the target genes (Dio3, Aldh1a1, Klf9, Hr, Shh) and a reference gene (e.g., ACTB or GAPDH), and a suitable qPCR master mix.
-
Perform the qPCR reaction using a thermal cycler with the following typical conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene and comparing the treated groups to the vehicle control.
3. Cell Proliferation Assay (e.g., MTT Assay)
This protocol details a method for assessing cell viability and proliferation.
-
Cell Treatment: Following siRNA transfection, seed cells in a 96-well plate and treat with T3-ATA (S-isomer) or vehicle for 48-72 hours.
-
MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control group.
Visualizing the Validation Workflow
Thyroid Hormone Signaling Pathway
Caption: T3-ATA (S-isomer) signaling pathway.
Experimental Workflow for Validation
Caption: Experimental workflow for validation.
Logical Framework for On-Target Validation
Caption: Logical framework for validation.
References
A Comparative Analysis of the Metabolic Stability of T3-ATA (S-isomer) and Natural Thyroid Hormones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic stability of the synthetic thyroid hormone analog T3-ATA (S-isomer) and the natural thyroid hormones, triiodothyronine (T3) and thyroxine (T4). Understanding the metabolic fate of these compounds is crucial for evaluating their pharmacokinetic profiles and potential therapeutic applications. This document summarizes available experimental data, details relevant experimental protocols, and visualizes key metabolic pathways.
Executive Summary
Introduction to Thyroid Hormone Metabolism
The physiological effects of thyroid hormones are tightly regulated by a complex network of metabolic pathways. The liver is the primary site for the metabolism of T3 and T4. The main enzymatic processes governing their inactivation and clearance are:
-
Deiodination: Catalyzed by a family of selenoenzymes known as deiodinases (D1, D2, and D3), this process involves the removal of iodine atoms. Deiodination can either activate T4 to the more potent T3 (via D1 and D2) or inactivate both T4 and T3 (primarily via D3)[1].
-
Glucuronidation: This Phase II metabolic process, carried out by UDP-glucuronosyltransferases (UGTs), involves the conjugation of glucuronic acid to the hydroxyl group of thyroid hormones, increasing their water solubility and facilitating their excretion[2].
-
Sulfation: The addition of a sulfonate group, catalyzed by sulfotransferases (SULTs), is another important conjugation pathway that primarily leads to the inactivation and enhanced clearance of thyroid hormones.
Comparative Metabolic Stability Data
While specific in vitro metabolic stability parameters such as half-life (t½) and intrinsic clearance (CLint) for T3-ATA (S-isomer) are not publicly available, the following table summarizes the known pharmacokinetic parameters for natural thyroid hormones and a related analog, triiodothyroacetic acid (TRIAC). This data provides a baseline for understanding the expected metabolic stability of thyroid hormone-like compounds.
| Compound | Parameter | Value | Species | Matrix | Reference |
| T3 (Triiodothyronine) | Plasma Half-life | ~19 hours | Human | Plasma | [3] |
| Metabolic Clearance Rate | 20.7 L/day | Human | Plasma | [4] | |
| T4 (Thyroxine) | Plasma Half-life | ~190 hours | Human | Plasma | [3] |
| Metabolic Clearance Rate | 1.04 L/day | Human | Plasma | ||
| TRIAC (Triiodothyroacetic acid) | Plasma Half-life | ~6 hours | Human | Plasma |
Note: The lack of direct in vitro metabolic stability data for T3-ATA (S-isomer) highlights a key area for future research. Such data, generated from studies using human liver microsomes or hepatocytes, would be invaluable for a direct and quantitative comparison.
Key Metabolic Pathways and Signaling
The metabolic pathways of natural thyroid hormones are intricate and essential for maintaining thyroid homeostasis. The following diagram illustrates the primary routes of T4 and T3 metabolism.
Thyroid hormones exert their biological effects primarily through binding to nuclear thyroid hormone receptors (TRs), which in turn regulate gene expression.
Experimental Protocols for Metabolic Stability Assessment
To evaluate and compare the metabolic stability of compounds like T3-ATA (S-isomer) with natural thyroid hormones, in vitro assays using human liver microsomes (HLM) or hepatocytes are the gold standard. Below are representative protocols for assessing metabolic stability through deiodination and glucuronidation.
In Vitro Microsomal Stability Assay (General Protocol)
This assay determines the rate of disappearance of a compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes.
Workflow:
Detailed Method:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., T3, T4, or T3-ATA (S-isomer)) in a suitable solvent (e.g., DMSO).
-
Thaw pooled human liver microsomes on ice.
-
Prepare a NADPH regenerating system solution.
-
Prepare a 0.1 M phosphate buffer (pH 7.4).
-
-
Incubation:
-
In a microcentrifuge tube, combine the phosphate buffer, liver microsomes, and the test compound to a final concentration of 1 µM.
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile to stop the reaction.
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
-
Determine the in vitro half-life (t½) from the slope of the natural log of the percent remaining versus time plot.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).
-
Specific Considerations for Thyroid Hormone Metabolism Assays
-
Deiodinase Activity Assay: To specifically measure deiodination, the release of iodide or the formation of deiodinated metabolites (e.g., T3 from T4) is quantified. This can be done using radiolabeled substrates or by LC-MS/MS analysis of the products. The Sandell-Kolthoff reaction can be used for a colorimetric assessment of iodide release.
-
Glucuronidation Assay: To assess glucuronidation, liver microsomes are incubated with the test compound in the presence of UDP-glucuronic acid (UDPGA) as a cofactor. The formation of glucuronide conjugates is then monitored by LC-MS/MS.
Discussion and Future Directions
The metabolic stability of thyroid hormones is a critical determinant of their therapeutic potential. Natural thyroid hormones have relatively well-characterized metabolic pathways, with T4 exhibiting a significantly longer half-life than T3. This is attributed to stronger binding to plasma proteins and different susceptibilities to metabolic enzymes.
For T3-ATA (S-isomer), the structural modifications may be designed to improve metabolic stability by:
-
Reducing susceptibility to deiodinases: Alterations to the thyronine backbone could hinder recognition and cleavage by deiodinases.
-
Blocking conjugation sites: Modification of the phenolic hydroxyl group could prevent or reduce the rate of glucuronidation and sulfation.
The lack of published data on the in vitro metabolic stability of T3-ATA (S-isomer) underscores the need for direct comparative studies. Future research should focus on performing head-to-head microsomal and hepatocyte stability assays with T3, T4, and T3-ATA (S-isomer) to quantitatively determine their respective half-lives and intrinsic clearance rates. Such studies will provide crucial insights into the potential advantages of T3-ATA (S-isomer) as a therapeutic agent with an optimized pharmacokinetic profile.
References
- 1. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 2. In vitro glucuronidation of thyroxine and triiodothyronine by liver microsomes and recombinant human UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thyroxine (T4) and triiodothyronine (T3) metabolism in normal subjects from Rio de Janeiro, Brazil - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of T3-ATA (S-isomer): A Comprehensive Guide for Laboratory Professionals
Researchers and drug development professionals handling T3-ATA (S-isomer), a potent thyroid hormone analog, must adhere to stringent safety and disposal protocols to ensure a secure laboratory environment and regulatory compliance. This guide provides essential, step-by-step procedures for the proper management and disposal of T3-ATA (S-isomer), grounded in established safety data.
Immediate Safety and Handling Protocols
Before beginning any work with T3-ATA (S-isomer), it is imperative to be familiar with the necessary personal protective equipment (PPE) and handling precautions to minimize exposure risk.
Personal Protective Equipment (PPE) and Safe Handling Summary
| Precaution Category | Specific Recommendations |
| Personal Protective Equipment | Use of full personal protective equipment is required. This includes safety glasses, gloves, and a lab coat.[1] |
| Ventilation | Work should be conducted in a well-ventilated area to avoid the formation of dust and aerosols.[1] |
| Safe Handling Practices | Avoid inhalation and contact with eyes and skin.[1] |
| Storage | Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1] |
Step-by-Step Disposal Procedures
The disposal of T3-ATA (S-isomer) and its contaminated materials must be conducted in accordance with all prevailing country, federal, state, and local regulations.[1] Adherence to institutional guidelines is also mandatory.
Experimental Protocol for Disposal of T3-ATA (S-isomer) Waste
-
Waste Segregation:
-
Collect all waste materials containing T3-ATA (S-isomer), including unused product, contaminated consumables (e.g., pipette tips, vials), and cleaning materials from spills, into a designated and clearly labeled waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Container Labeling:
-
The waste container must be labeled with the full chemical name: "T3-ATA (S-isomer)" and the CAS number: 2438721-48-1.
-
Include appropriate hazard warnings as required by your institution. Although not classified as a hazardous substance under GHS, it is prudent to handle it with care due to its biological activity.
-
-
Waste Manifest and Pickup:
-
Complete a chemical waste manifest or tag as required by your institution.
-
Arrange for a scheduled pickup of the waste by the certified hazardous waste management provider contracted by your institution.
-
Accidental Release and Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent contamination and exposure.
Experimental Protocol for Spill Cleanup
-
Evacuate and Secure the Area:
-
Evacuate personnel from the immediate spill area.
-
Ensure the area is well-ventilated.
-
-
Don Appropriate PPE:
-
Before re-entering the area, put on the full required PPE, including respiratory protection if significant aerosols are generated.
-
-
Contain and Absorb the Spill:
-
Prevent further leakage or spillage and keep the material away from drains or water courses.
-
For liquid spills, absorb the solution with a finely-powdered, liquid-binding material such as diatomite or universal binders.
-
For solid spills, carefully sweep up the material to avoid creating dust.
-
-
Decontaminate Surfaces:
-
Decontaminate the surfaces and any affected equipment by scrubbing with alcohol.
-
-
Dispose of Contaminated Material:
-
Collect all contaminated absorbent materials and cleaning supplies in the designated hazardous waste container.
-
Dispose of the contaminated material in accordance with institutional and local regulations.
-
Visualizing Safety Workflows
To further clarify the procedural steps for handling and disposal, the following diagrams illustrate the key decision-making processes.
References
Essential Safety and Logistical Guide for Handling T3-ATA (S-isomer)
For Researchers, Scientists, and Drug Development Professionals: Your Preferred Source for Laboratory Safety and Chemical Handling.
This document provides comprehensive, immediate safety and logistical information for the handling of T3-ATA (S-isomer), a potent thyroid hormone analog. Adherence to these procedures is critical to ensure a safe laboratory environment and the integrity of your research.
Personal Protective Equipment (PPE)
While the Safety Data Sheet (SDS) for T3-ATA (S-isomer) indicates that it is not classified as a hazardous substance, standard laboratory precautions should always be observed to minimize exposure.[1] The following personal protective equipment is mandatory when handling this compound:
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile | Provides protection against a broad spectrum of chemicals and offers good puncture resistance.[2] |
| Eye Protection | Safety glasses with side shields or goggles | ANSI Z87.1-rated | Protects eyes from potential splashes or aerosolized particles. |
| Body Protection | Laboratory coat | Standard | Prevents contamination of personal clothing. |
| Respiratory Protection | N95 Particulate Respirator (or equivalent) | NIOSH-approved | Recommended when handling the solid compound outside of a fume hood or ventilated enclosure to prevent inhalation of dust particles. |
Operational Plan: Step-by-Step Handling Procedures
Strict adherence to the following operational plan is essential for the safe handling and use of T3-ATA (S-isomer).
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area.[1] For procedures that may generate dust or aerosols, a chemical fume hood is required.
-
Ensure an eyewash station and safety shower are readily accessible.[1]
-
Prepare all necessary materials and equipment before handling the compound.
2. Handling the Solid Compound:
-
Don all required PPE as specified in the table above.
-
Carefully weigh the required amount of T3-ATA (S-isomer) on a calibrated analytical balance within a ventilated enclosure to minimize dust generation.
-
Avoid inhalation of any dust.[1]
3. Solution Preparation:
-
T3-ATA (S-isomer) is soluble in DMSO.
-
Slowly add the solvent to the solid compound to avoid splashing.
-
If necessary, sonicate or gently warm the solution to ensure complete dissolution.
4. Storage:
-
Store the solid compound at 4°C, protected from light, and under a nitrogen atmosphere.
-
Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or -20°C for up to 1 month, protected from light and under a nitrogen atmosphere.
Disposal Plan
All waste materials contaminated with T3-ATA (S-isomer) must be disposed of in accordance with local, state, and federal regulations.
1. Waste Segregation and Collection:
-
Solid Waste: Collect all contaminated solid waste (e.g., pipette tips, weighing paper, gloves) in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing T3-ATA (S-isomer) in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Sharps: Dispose of any contaminated sharps (e.g., needles) in a designated sharps container.
2. Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "T3-ATA (S-isomer)".
3. Storage of Waste:
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure containers are sealed to prevent leaks or spills.
4. Final Disposal:
-
Arrange for the collection and disposal of hazardous waste through a licensed environmental waste management service.
Experimental Protocol: Representative In Vitro Thyroid Hormone Receptor Agonist Assay
The following is a detailed methodology for a representative cell-based reporter gene assay to determine the agonist activity of T3-ATA (S-isomer) on the thyroid hormone receptor. This type of assay is a common method for evaluating the potency of thyroid hormone analogs.
1. Cell Culture and Maintenance:
-
Use a suitable mammalian cell line (e.g., HEK293 or a rat pituitary tumor cell line like GH3) stably transfected with a thyroid hormone receptor (TRα or TRβ) and a reporter plasmid containing a thyroid hormone response element (TRE) upstream of a luciferase gene.
-
Culture the cells in the appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
2. Assay Procedure:
-
Seed the cells into 96-well plates at a predetermined density and allow them to attach overnight.
-
Prepare a serial dilution of T3-ATA (S-isomer) in the appropriate vehicle (e.g., DMSO) and then dilute in serum-free medium. Include a positive control (e.g., Triiodothyronine, T3) and a vehicle control.
-
Remove the culture medium from the cells and replace it with the medium containing the various concentrations of the test compound or controls.
-
Incubate the plates for 24-48 hours at 37°C.
3. Measurement of Luciferase Activity:
-
After the incubation period, lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.
4. Data Analysis:
-
Normalize the luciferase activity to a measure of cell viability (e.g., total protein concentration or a concurrent cell viability assay) to account for any cytotoxic effects of the compound.
-
Plot the normalized luciferase activity against the log of the compound concentration to generate a dose-response curve.
-
Calculate the EC50 value (the concentration of the compound that elicits a half-maximal response) to determine the potency of T3-ATA (S-isomer) as a thyroid hormone receptor agonist.
Visualizations
Caption: Workflow for the safe handling, storage, and disposal of T3-ATA (S-isomer).
Caption: Simplified signaling pathway of T3-ATA (S-isomer) via nuclear thyroid hormone receptors.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
